molecular formula C8H10FNO B1265664 2-Amino-1-(4-fluorophenyl)ethanol CAS No. 456-05-3

2-Amino-1-(4-fluorophenyl)ethanol

Cat. No.: B1265664
CAS No.: 456-05-3
M. Wt: 155.17 g/mol
InChI Key: LPKXWVNNGWDLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXWVNNGWDLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274502
Record name 2-amino-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-05-3
Record name 2-amino-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and characterization of 2-Amino-1-(4-fluorophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(4-fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal building block in medicinal chemistry and drug development. The presence of a fluorinated phenyl ring and an amino alcohol moiety makes this compound a valuable precursor for various biologically active molecules.[1] This document details a robust synthetic pathway, explains the rationale behind methodological choices, and presents a suite of analytical techniques for comprehensive structural and purity validation. The protocols and insights are tailored for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: Significance and Physicochemical Profile

This compound is a member of the phenylethanolamine class of compounds. Its structural significance is twofold. First, the amino alcohol backbone is a common pharmacophore found in numerous therapeutic agents. Second, the para-substituted fluorine atom can significantly enhance metabolic stability and binding affinity to biological targets by altering the molecule's electronic properties and lipophilicity.[1] These features make it a compound of high interest for synthesizing derivatives with potential applications in treating neurological disorders, inflammation, and infectious diseases.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[3]
Molecular FormulaC₈H₁₀FNO[4]
Molecular Weight155.17 g/mol [4]
Monoisotopic Mass155.074642105 Da[4]
AppearanceWhite to off-white crystalline solid[1]
SolubilitySoluble in water and polar solvents like alcohols; poorly soluble in non-polar solvents.[1]
XlogP (Predicted)0.2[3]

Synthesis of this compound

Several synthetic routes can be employed to prepare the target compound. These include the reduction of β-nitrostyrenes or the reductive amination of α-hydroxy ketones.[2] However, a highly reliable and controlled approach involves the reduction of a corresponding α-azido ketone intermediate. This strategy offers excellent control over the introduction of the amine functionality and avoids the harsher conditions that can be associated with other methods.

The chosen pathway begins with the commercially available 2-bromo-4'-fluoroacetophenone and proceeds in two key steps: nucleophilic substitution to introduce the azide group, followed by a sequential reduction of the ketone and azide moieties.

G A 2-Bromo-4'-fluoroacetophenone B 2-Azido-4'-fluoroacetophenone A->B  NaN₃, Acetone/H₂O (SN2 Substitution) C 2-Azido-1-(4-fluorophenyl)ethanol B->C  NaBH₄, Methanol (Ketone Reduction) D This compound C->D  H₂, Pd/C (Azide Reduction) G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization A Synthesis Protocol B Purification (Chromatography) A->B C NMR (¹H, ¹³C) (Structure ID) B->C Purified Sample D Mass Spec (MS) (Molecular Weight) B->D Purified Sample E RP-HPLC (Purity Assay) B->E Purified Sample F Chiral HPLC (Enantiomeric Purity) B->F Purified Sample

Sources

"physicochemical properties of 2-Amino-1-(4-fluorophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a pivotal chemical intermediate in pharmaceutical research and development. The document is structured to deliver not just raw data, but also contextual insights into the experimental rationale and implications of these properties for researchers, scientists, and drug development professionals. We will explore the compound's chemical identity, core physical constants, solubility profile, stability, and the analytical methodologies essential for its characterization. The significance of its structural features, particularly the fluorinated phenyl ring, is discussed in the context of modern medicinal chemistry.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is an amino alcohol derivative that serves as a critical building block in organic synthesis. Its structure is a phenylethanolamine scaffold, a motif present in numerous biologically active molecules. The compound's value is significantly enhanced by the presence of a fluorine atom on the phenyl ring. The strategic incorporation of fluorine is a widely recognized strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this compound is frequently utilized as a precursor for synthesizing more complex molecules targeting a range of therapeutic areas, including neurological and psychiatric disorders.[1][3] This guide aims to provide a detailed characterization of its fundamental physicochemical properties, which are paramount for its effective handling, reaction optimization, and formulation.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent analysis. It is crucial to distinguish between the free base form and its commonly used hydrochloride salt, as their properties differ significantly.

  • IUPAC Name (Free Base): this compound[1]

  • IUPAC Name (Salt): 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[3]

  • CAS Number (Free Base): 402-49-3[1], 456-05-3[4]

  • CAS Number (Hydrochloride Salt): 403-28-1[3]

  • Molecular Formula (Free Base): C₈H₁₀FNO[1][5]

  • Molecular Formula (Hydrochloride Salt): C₈H₁₁ClFNO[3]

  • Molecular Weight (Free Base): 155.17 g/mol [1][5]

  • Molecular Weight (Hydrochloride Salt): 191.63 g/mol [3]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below is summarized for both the free base and its hydrochloride salt where applicable.

PropertyValue (Free Base)Value (Hydrochloride Salt)Significance & Rationale
Appearance White to off-white crystalline solid[1]Crystalline SolidThe solid state at room temperature is typical for a molecule of this size with strong intermolecular hydrogen bonding capabilities.
Melting Point 51.0 °C[1]182–185 °C[3]The significantly higher melting point of the HCl salt is due to its ionic character, resulting in a much stronger crystal lattice energy compared to the hydrogen-bonded free base.
Boiling Point 278.3 °C (at 760 mmHg)[1]Not ApplicableThe high boiling point reflects the energy required to overcome intermolecular hydrogen bonds from the -OH and -NH₂ groups. Salts typically decompose before boiling.
Density 1.256 g/cm³[1]Data not availableThis value is useful for reaction setup and solvent volume calculations.
pKa (Ammonium) ~9-10 (Estimated)~9-10 (Estimated)No experimental value was found. This estimate is based on typical pKa values for protonated primary amines (ammonium ions).[6] This value is critical for understanding the ionization state of the molecule at physiological pH (7.4), which affects its solubility, permeability, and receptor interaction.
LogP (Predicted) 0.2 (XlogP)[7]Data not availableThis value indicates that the free base is relatively hydrophilic. A low LogP suggests good aqueous solubility but may imply lower passive diffusion across lipid membranes like the blood-brain barrier. The fluorine atom generally increases lipophilicity, but this is counteracted by the polar amine and alcohol groups.

Solubility Profile: A Deeper Dive

Solubility is a critical parameter for any compound intended for biological research or pharmaceutical formulation.

  • Polar Solvents: The free base is soluble in water and other polar solvents like alcohols (e.g., ethanol, methanol).[1] This is a direct consequence of the hydrophilic amino (-NH₂) and hydroxyl (-OH) groups, which are excellent hydrogen bond donors and acceptors, allowing for favorable interactions with polar solvent molecules.[1]

  • Non-polar Solvents: It exhibits poor solubility in non-polar solvents (e.g., hexane, toluene) because the polar functional groups cannot establish favorable interactions with the non-polar solvent molecules.[1]

  • Impact of Salt Formation: The hydrochloride salt demonstrates significantly enhanced water solubility.[3] This is because the protonation of the basic amino group creates a positive charge, forming an ionic salt that readily dissociates and is solvated by water molecules. This is a common strategy used in drug development to improve the aqueous solubility and dissolution rate of basic compounds.

Stability, Handling, and Reactivity

  • Chemical Stability: The compound is chemically stable under standard ambient conditions (room temperature) when stored in a tightly sealed container.

  • Incompatible Materials: It should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides to prevent unwanted reactions.[8]

  • Reactivity Insights: The molecule's reactivity is governed by its functional groups. The primary amino group can act as a nucleophile in substitution and addition reactions, while the secondary alcohol can undergo oxidation to form the corresponding ketone or participate in esterification reactions.[3][9] These reactive handles make it a versatile precursor for building more complex molecular architectures.

Analytical Characterization and Quality Control

Ensuring the purity and identity of a chemical is a non-negotiable aspect of scientific research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase HPLC method is the standard choice for a molecule with the polarity of this compound. The non-polar stationary phase (C18) retains the compound, while a polar mobile phase elutes it. The gradient elution allows for the effective separation of the main compound from potential impurities with different polarities. UV detection is suitable due to the presence of the chromophoric phenyl ring.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing arrow arrow Prep1 Dissolve sample in a compatible solvent (e.g., mobile phase) Analysis1 Inject 10 µL onto C18 Column (150 x 4.6 mm) Prep1->Analysis1 Sample Injection Analysis2 Elute with Acetonitrile:Water gradient at 1.0 mL/min Analysis4 Detect absorbance at 254 nm Analysis3 Maintain column at 30 °C Data1 Integrate peak area in chromatogram Analysis4->Data1 Signal Output Data2 Calculate purity based on relative peak area (%) Data1->Data2

Caption: Experimental workflow for purity analysis via HPLC.

Experimental Protocol: HPLC Analysis [7]

  • Mobile Phase Preparation: Prepare two solvents. Solvent A: Water with 0.1% Formic Acid. Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution: Run a linear gradient (example: 5% B to 95% B over 15 minutes).

  • Data Analysis: Integrate the peaks from the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Synthetic Pathway Overview

Understanding the synthesis of the compound provides context for potential impurities. A common route involves the reduction of an intermediate derived from 4-fluorobenzaldehyde.

Synthesis start 4-fluorobenzaldehyde inter 4-fluoro-β-nitrostyrene start->inter + Nitromethane final This compound inter->final Reduction (e.g., LiAlH₄)

Caption: A common synthetic route to the target compound.[3]

This pathway highlights that the starting materials and reaction byproducts are potential sources of impurities that would need to be monitored by the analytical methods described above.

Conclusion

This compound is a compound of significant interest, defined by a set of distinct physicochemical properties. Its dual hydrophilic-lipophilic nature, governed by its polar functional groups and fluorinated aromatic ring, makes it a unique and versatile synthetic intermediate. The notable differences in properties between the free base and its hydrochloride salt, particularly in melting point and aqueous solubility, are critical considerations for its application in both synthesis and formulation. The analytical protocols outlined provide a robust framework for ensuring its quality and integrity in a research setting. A thorough understanding of these foundational characteristics is essential for any scientist leveraging this compound to advance the frontiers of drug discovery and development.

References

  • This compound | Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound | CAS#:456-05-3. (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]

  • (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Approximate pKa chart of the functional groups. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-1-(4-fluorophenyl)ethanol, a versatile chemical intermediate pivotal in the synthesis of novel psychoactive compounds. While primarily recognized for its role as a synthetic precursor, this document delves into its potential intrinsic pharmacological activity, drawing inferences from the known mechanisms of its derivatives. We will explore its structural characteristics, its application in the synthesis of neuroactive molecules, and present a hypothesized mechanism of action centered on monoaminergic systems. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical investigation of its receptor binding profile, monoamine transporter interaction, and in vivo neurochemical effects. This comprehensive resource is intended to empower researchers to unlock the full potential of this intriguing molecule.

Introduction to this compound: A Precursor with Potential

This compound is a chiral amino alcohol distinguished by a fluorinated phenyl group. Its chemical structure, featuring both a primary amine and a hydroxyl group, renders it a valuable building block in organic synthesis. The presence of the fluorine atom at the para position of the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules derived from it, often enhancing metabolic stability and blood-brain barrier permeability.[1]

While extensively utilized as a starting material in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, the intrinsic pharmacological profile of this compound remains largely uncharacterized in publicly available literature.[1][2] However, the well-documented mechanisms of action of its derivatives provide a compelling rationale for investigating its potential interactions with key neurochemical pathways.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀FNO
Molecular Weight155.17 g/mol
AppearanceWhite to off-white crystalline solid[1]
SolubilitySoluble in water and polar organic solvents[1]
StereochemistryExists as (R) and (S) enantiomers

Synthetic Utility in Neuropharmacology

The true value of this compound in drug discovery lies in its role as a versatile scaffold for the synthesis of complex molecules with potent neuropsychiatric activity. Its amino and hydroxyl moieties serve as reactive handles for the introduction of diverse pharmacophores, enabling the exploration of a wide chemical space.

Synthesis of (±)-threo-4-Fluoromethylphenidate (4F-MPH)

A notable example of the synthetic utility of this compound is in the preparation of 4-fluoromethylphenidate (4F-MPH), a potent dopamine and norepinephrine reuptake inhibitor.[3][4] While a direct synthetic route from this compound is not explicitly detailed in the provided literature, a plausible pathway can be conceptualized based on established organic chemistry principles. The core transformation would involve the formation of the piperidine ring and the esterification of the carboxylic acid.

Synthesis_of_4FMPH A This compound B Protection of Amine A->B e.g., Boc-anhydride C Oxidation of Alcohol B->C e.g., Swern Oxidation D Formation of Piperidine Ring Precursor C->D Reaction with a suitable nitrogen-containing nucleophile E Cyclization D->E Intramolecular cyclization F Esterification E->F Methanol, Acid catalyst G (±)-threo-4-Fluoromethylphenidate F->G Deprotection

Figure 1: Conceptual synthetic pathway for 4-Fluoromethylphenidate from this compound.

Precursor to Novel Receptor Ligands

The 4-fluorophenyl-ethanolamine backbone is a common feature in a variety of centrally acting agents. For instance, the potent and selective dopamine D4 and serotonin 5-HT2A receptor antagonist, NRA0045, incorporates a similar structural motif. This suggests that this compound can serve as a foundational element in the design and synthesis of novel ligands for a range of G-protein coupled receptors (GPCRs) implicated in psychiatric disorders.

Hypothesized Mechanism of Action: A Focus on Monoaminergic Systems

Based on the pharmacological profiles of its derivatives, it is hypothesized that this compound may exhibit intrinsic activity at monoamine transporters and/or receptors. The structural similarity to phenylethylamine, the parent compound of many stimulants and neurotransmitters, further supports this hypothesis.

Potential Interaction with Monoamine Transporters

The potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters by 4F-MPH suggests that the 4-fluorophenyl-ethanolamine scaffold has a high affinity for these proteins.[4] It is plausible that this compound itself could act as a weak inhibitor or substrate for these transporters, thereby modulating the extracellular concentrations of dopamine and norepinephrine.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA Dopamine DA->DAT:f0 Reuptake NE Norepinephrine NE->NET:f0 Reuptake Compound This compound Compound->DAT:f0 Potential Inhibition Compound->NET:f0 Potential Inhibition

Figure 2: Hypothesized interaction of this compound with monoamine transporters.

Potential Affinity for Dopamine and Serotonin Receptors

The high affinity of the derivative NRA0045 for dopamine D4 and serotonin 5-HT2A receptors indicates that the core structure of this compound may contribute to binding at these sites. Further investigation is warranted to determine if the parent compound exhibits any direct agonist, antagonist, or allosteric modulator activity at these or other related receptors.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a robust framework for the initial characterization of this compound.

In Vitro Characterization: Receptor Binding and Transporter Uptake Assays

This protocol outlines a competitive binding assay to determine the affinity of this compound for dopamine D4 and serotonin 5-HT2A receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D4 or serotonin 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay kit).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D4, [³H]-Ketanserin for 5-HT2A).

      • Increasing concentrations of this compound or a known competing ligand (for standard curve).

      • A saturating concentration of a non-radiolabeled antagonist (e.g., haloperidol for D4, mianserin for 5-HT2A) to determine non-specific binding.

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Cell Membranes Expressing Target Receptor B Set up 96-well Plate with Radioligand, Compound, and Membranes A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Determination) E->F

Figure 3: Workflow for a radioligand binding assay.

This protocol describes the preparation of synaptosomes from rodent brain tissue and their use in a monoamine uptake assay.[1]

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Euthanize a rodent and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET).

    • Homogenize the tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[1]

    • Centrifuge the homogenate at low speed to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed to pellet the crude synaptosomal fraction.[1]

    • Resuspend the pellet in assay buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or a known transporter inhibitor (e.g., cocaine for DAT, desipramine for NET).

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled monoamine (e.g., [³H]-dopamine or [³H]-norepinephrine).

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity retained on the filters.

    • Determine the IC₅₀ value for the inhibition of monoamine uptake by this compound.

In Vivo Neurochemical Profiling: Microdialysis

In vivo microdialysis in awake, freely moving rodents allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing a dynamic view of a compound's neurochemical effects.[5][6]

Step-by-Step Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-injection neurotransmitter concentrations as a percentage of the baseline levels.

    • Analyze the time course of neurotransmitter changes to determine the onset, magnitude, and duration of the effect.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its established role as a precursor to potent neuroactive compounds. While its own mechanism of action is yet to be fully elucidated, the pharmacological profiles of its derivatives strongly suggest a potential interaction with monoaminergic systems. The experimental protocols detailed in this guide provide a clear path forward for researchers to systematically investigate its receptor binding affinities, effects on monoamine transporters, and in vivo neurochemical consequences. A thorough understanding of the structure-activity relationships of this compound and its analogs will undoubtedly contribute to the development of novel therapeutics for a range of neuropsychiatric disorders.

References

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microdialysis in Rodents. PubMed Central. Retrieved from [Link]

  • JoVE. (2017, September 12). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • PubMed. (n.d.). Uptake and release of neurotransmitters. Retrieved from [Link]

  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. Retrieved from [Link]

  • National Institutes of Health. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Retrieved from [Link]

  • PubMed. (2019, June 1). Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate | Request PDF. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-1-(4-fluorophenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Amino-1-(4-fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive public quantitative data, this document establishes a predictive solubility framework grounded in fundamental principles of physical organic chemistry. We will dissect the molecule's structural components, analyze the governing solute-solvent interactions, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize crystallization, purification, and formulation processes.

Introduction and Physicochemical Characterization

This compound is a chiral amino alcohol that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a polar amino alcohol side chain attached to a para-substituted fluorophenyl ring, imparts a unique solubility profile that is critical to its handling and application. The compound typically presents as a white to off-white crystalline solid.[1]

A thorough understanding of its solubility in different organic solvents is paramount for developing robust and efficient manufacturing processes, including reaction condition optimization, product isolation, and purification via recrystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀FNO[2]
Molecular Weight 155.17 g/mol [2]
Physical Appearance White to off-white crystalline solid[1]
XLogP3 (Computed) 0.2[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

The computed XLogP3 value of 0.2 suggests a relatively low lipophilicity and a preference for more polar environments.[2] The presence of both hydrogen bond donor (-OH, -NH₂) and acceptor (-OH, -NH₂, -F) sites is a primary determinant of its solubility behavior.[2][3]

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process governed by the free energy change of dissolution (ΔG_sol). This is influenced by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process, which are in turn dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, predicting that substances with similar polarities and intermolecular forces will be mutually soluble.[4]

Analysis of Molecular Structure and Intermolecular Forces

The solubility of this compound is a balance between its polar and non-polar moieties.

Figure 1: Chemical structure of this compound highlighting its key functional regions.

  • Polar Amino Alcohol Group (-CH(OH)-CH₂NH₂): This is the dominant polar region of the molecule. The hydroxyl (-OH) and amino (-NH₂) groups can both donate and accept hydrogen bonds.[3] This capability leads to strong, favorable interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, DMSO).[1][5]

  • Fluorophenyl Ring: The phenyl ring itself is a bulky, non-polar, hydrophobic moiety.[6] This part of the molecule favors interactions with non-polar or less polar solvents through van der Waals forces and potential π-π stacking. The presence of this ring reduces solubility in highly polar solvents like water compared to smaller aliphatic amino alcohols.

  • Fluorine Substituent (-F): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can alter the electron distribution of the aromatic ring and impact the pKa of the nearby functional groups.[7] While often increasing lipophilicity in larger molecules, in this context, the C-F bond adds polarity and can act as a weak hydrogen bond acceptor, subtly influencing interactions with various solvents.[8]

Solvent Classification and Predicted Interactions
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound. The energy gained from strong hydrogen bonding between the solvent and the amino alcohol group can readily overcome the solute-solute interactions in the crystal lattice.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the -OH and -NH₂ protons of the solute. While solubility is expected to be significant, it may be less than in protic solvents of similar polarity, as the solvent cannot donate hydrogen bonds to the solute's oxygen and nitrogen atoms.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces.[9] A significant energy penalty is required to break the strong hydrogen bonds holding the solute molecules together in the crystal lattice, with very little energetic gain from solute-solvent interactions.[10] Consequently, solubility is expected to be very low in these solvents.[1]

Predicted Solubility Profile

Based on the theoretical principles discussed, the following is a predictive qualitative solubility profile for this compound at ambient temperature. It is crucial to note that these are estimations and should be confirmed by experimental data as outlined in Section 4.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypeKey InteractionsPredicted SolubilityRationale
Methanol Polar ProticH-Bonding (Donor/Acceptor)HighExcellent H-bonding capacity and small alkyl chain.
Ethanol Polar ProticH-Bonding (Donor/Acceptor)High to ModerateStrong H-bonding, slightly more non-polar than methanol.[1]
Acetone Polar AproticDipole-Dipole, H-Bond AcceptorModerateGood H-bond acceptor, but lacks donor capability.
Ethyl Acetate Polar AproticDipole-Dipole, H-Bond AcceptorLow to ModerateLess polar than acetone, with more non-polar character.
Dichloromethane Polar AproticDipole-DipoleLowCan engage in dipole interactions but is a poor H-bond partner.
Toluene Non-polar Aromaticvan der Waals, π-π stackingVery LowPrimarily non-polar; unable to disrupt solute H-bonds effectively.
Hexane Non-polar Aliphaticvan der WaalsVery Low / InsolubleWholly non-polar; energetically unfavorable to dissolve the polar solute.[1]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative solubility data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] This protocol ensures that the solution is truly saturated before analysis.

G start Start step1 1. Sample Preparation Add excess solid compound to a known volume of solvent. start->step1 step2 2. Equilibration Agitate at constant temp. (e.g., 24-48h on shaker). step1->step2 step3 3. Phase Separation Centrifuge or filter (e.g., 0.22 µm PTFE) to remove undissolved solid. step2->step3 step4 4. Sample Dilution Dilute a precise aliquot of the supernatant with mobile phase. step3->step4 step5 5. Quantification Analyze by HPLC or UV-Vis against a calibration curve. step4->step5 end End (Solubility in mg/mL or mol/L) step5->end

Figure 2: Standard workflow for the Shake-Flask solubility determination method.

Materials and Equipment
  • This compound (as a solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg into 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium. Record the exact amount added.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[11] A preliminary time-course experiment can be run to confirm when the concentration in solution becomes constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.[13]

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Using HPLC-UV: Develop a validated HPLC method (e.g., using a C18 column). Prepare a series of standard solutions of the compound of known concentrations. Generate a calibration curve by plotting the peak area against concentration. Analyze the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λ_max) for the compound in the chosen solvent.[14] Prepare standard solutions and create a calibration curve of absorbance vs. concentration. Measure the absorbance of the diluted sample and calculate its concentration. This method is faster but less specific than HPLC.[13]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Conclusion

The solubility of this compound is dictated by a nuanced interplay between its polar amino alcohol functionality and its semi-polar fluorophenyl ring. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic solvents such as acetone, and poorly soluble in non-polar solvents like hexane and toluene.[1] This profile is characteristic of small molecules possessing both strong hydrogen-bonding capabilities and significant hydrophobic surface area. For drug development professionals, this means that alcoholic solvents are excellent candidates for reaction and purification, while non-polar solvents can be effectively used as anti-solvents for crystallization. The provided experimental protocol offers a robust and reliable method for obtaining the precise quantitative data necessary for process optimization and formulation development.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification. Due to the dynamic nature of this generation, a static list is not provided in this example. The in-text citations [cite:INDEX] correspond to the dynamically generated reference list that would be appended in a final document.

Sources

"CAS number 402-49-3 properties and uses"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Flurbiprofen for Researchers and Drug Development Professionals

Introduction

Flurbiprofen, a phenylalkanoic acid derivative, is a potent nonsteroidal anti-inflammatory drug (NSAID) with significant analgesic, anti-inflammatory, and antipyretic properties.[1][2] First patented in 1964 and approved for medical use in 1987, it belongs to the same propionic acid class as ibuprofen and naproxen.[2][3] Flurbiprofen is widely utilized in the management of pain and inflammation associated with various conditions, most notably rheumatoid arthritis and osteoarthritis.[4][5][6] This technical guide provides a comprehensive overview of Flurbiprofen's chemical properties, mechanism of action, pharmacology, clinical applications, analytical methodologies, and safety profile, tailored for professionals in research and drug development.

Physicochemical Properties

Flurbiprofen is a racemic mixture of (+)S- and (-)R-enantiomers.[7] The S-enantiomer is primarily responsible for its anti-inflammatory activity, though both enantiomers contribute to its analgesic effects.[7]

PropertyValue
IUPAC Name (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid[3]
CAS Number 5104-49-4[3]
Molecular Formula C15H13FO2[3]
Molar Mass 244.265 g·mol−1[3]
Melting Point 117 °C (243 °F)[3]
Protein Binding > 99%[3]

Mechanism of Action

The primary mechanism of action of Flurbiprofen involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][11]

  • COX-1 Inhibition : The inhibition of the constitutively expressed COX-1 enzyme interferes with the production of prostaglandins that have protective functions in the gastrointestinal tract and kidneys. This action is largely responsible for the common adverse effects associated with NSAIDs, such as gastric irritation.[8][10]

  • COX-2 Inhibition : The inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, leads to a reduction in the synthesis of pro-inflammatory prostaglandins. This is the basis for Flurbiprofen's therapeutic anti-inflammatory and analgesic effects.[8][10]

Beyond COX inhibition, Flurbiprofen has been reported to have other effects that may contribute to its therapeutic profile. These include the inhibition of platelet aggregation and potential effects on neuronal pathways involved in pain transmission.[8] Some research also suggests that Flurbiprofen can modulate gene expression, for instance by down-regulating pro-inflammatory genes like COX-2, IL-6, and TNF-α, and inducing the expression of the tumor suppressor gene p75NTR.[12]

Flurbiprofen_Mechanism cluster_membrane Cell Membrane cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_synthesis Prostaglandin Synthesis COX1->PG_synthesis COX2->PG_synthesis PG_phys Physiological Prostaglandins (GI protection, renal blood flow) PG_synthesis->PG_phys via COX-1 PG_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) PG_synthesis->PG_inflam via COX-2 Flurbiprofen Flurbiprofen Flurbiprofen->COX1 Inhibits Flurbiprofen->COX2 Inhibits

Caption: Mechanism of Flurbiprofen via non-selective COX-1 and COX-2 inhibition.

Pharmacology and Pharmacokinetics

Flurbiprofen exhibits potent anti-inflammatory, analgesic, and antipyretic activities.[1][2] Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism.

Pharmacokinetic ParameterValue
Absorption Rapidly absorbed after oral administration.[8][13]
Time to Peak Plasma Concentration 1 to 2 hours.[8][11][13]
Protein Binding Extensively bound to plasma proteins (>99%).[3][11]
Metabolism Primarily metabolized in the liver by CYP2C9 to 4'-hydroxy-flurbiprofen and other metabolites.[10][11]
Elimination Half-life Approximately 5 to 6 hours.[11]
Excretion Metabolites are mainly excreted through the urine.[8][10][11]

Clinical Applications

Flurbiprofen is prescribed for a range of conditions requiring anti-inflammatory and analgesic treatment.[6]

  • Rheumatoid Arthritis and Osteoarthritis : It is used to alleviate pain, tenderness, swelling, and stiffness associated with these chronic joint diseases.[4][5][14]

  • Soft Tissue Injuries : Effective in treating inflammation and pain from conditions like tendinitis and bursitis.[6]

  • Postoperative Pain : Its anti-inflammatory properties are beneficial in managing postoperative pain, particularly after dental surgery.[11]

  • Ophthalmic Use : An ophthalmic solution of Flurbiprofen is used pre-operatively to prevent intraoperative miosis (constriction of the pupil).[3]

The typical oral dosage for adults with arthritis is 200 to 300 mg per day, divided into two to four doses.[2][14]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of Flurbiprofen in pharmaceutical dosage forms is crucial for quality control. HPLC is a commonly employed, reliable method for this purpose.[15][16][17]

Protocol for HPLC Analysis of Flurbiprofen Tablets

This protocol outlines a general procedure for the determination of Flurbiprofen in tablets.

  • Preparation of Standard Solution :

    • Accurately weigh and dissolve a known amount of Flurbiprofen reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 50 µg/mL).[17]

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from, for example, 5 to 50 µg/mL.[15]

  • Preparation of Sample Solution :

    • Weigh and finely powder a number of Flurbiprofen tablets (e.g., 20) to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to a single dose of Flurbiprofen.

    • Transfer the powder to a volumetric flask, add a portion of the mobile phase or a suitable solvent, and sonicate to dissolve the active ingredient.

    • Dilute to the mark with the same solvent and mix well.

    • Filter the solution through a 0.45 µm filter to remove any undissolved excipients.

  • Chromatographic Conditions :

    • HPLC System : An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.[15]

    • Column : Gemini C18 column (5 µm; 4.6 mm × 250 mm) or equivalent.[15]

    • Mobile Phase : A mixture of a buffer solution (e.g., 30 mM disodium hydrogen phosphate, pH 7.0) and acetonitrile in a 50:50 ratio.[15]

    • Flow Rate : Isocratic flow at 1.0 mL/min.[15]

    • Detection Wavelength : 247 nm.[15]

    • Injection Volume : 20 µL.

  • Analysis and Quantification :

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and record the peak area.

    • Calculate the concentration of Flurbiprofen in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Standard Solutions (Serial Dilutions) Inject Inject into HPLC System Standard_Prep->Inject Tablet_Crush Weigh & Crush Tablets Dissolve Dissolve in Solvent & Sonicate Tablet_Crush->Dissolve Filter Filter Sample Solution (0.45 µm) Dissolve->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (247 nm) Separate->Detect Cal_Curve Generate Calibration Curve from Standards Detect->Cal_Curve Quantify Quantify Flurbiprofen in Sample Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for the HPLC quantification of Flurbiprofen in tablets.

Toxicology and Safety Profile

As with other NSAIDs, Flurbiprofen is associated with a range of potential side effects and toxicities.[2]

  • Gastrointestinal Effects : The most common side effects involve the GI tract and can include abdominal pain, constipation, diarrhea, nausea, and indigestion.[5][6] There is a significant risk of more serious complications such as stomach ulcers, bleeding, and perforation, which can be life-threatening.[2][5]

  • Cardiovascular Risks : Flurbiprofen may increase the risk of serious cardiovascular events, including heart attack and stroke, particularly with long-term use or in patients with pre-existing heart conditions.[4][11][18]

  • Renal Effects : Use of Flurbiprofen can lead to renal impairment, and it should be used with caution in patients with kidney disease.[10][11]

  • Hepatotoxicity : While rare, Flurbiprofen has been linked to instances of clinically apparent acute liver injury.[2] The mechanism is thought to be an idiosyncratic hypersensitivity reaction.[2]

  • Other Side Effects : Less common side effects can include headache, dizziness, nervousness, and rash.[4][11]

Conclusion

Flurbiprofen remains a valuable therapeutic agent in the management of pain and inflammation for various rheumatological and acute conditions. Its well-understood mechanism of action, centered on the non-selective inhibition of COX enzymes, provides a clear basis for its efficacy. However, this same mechanism underlies its significant potential for adverse effects, particularly in the gastrointestinal and cardiovascular systems. For researchers and drug development professionals, a thorough understanding of Flurbiprofen's physicochemical properties, pharmacokinetic profile, and analytical methodologies is essential for its effective and safe utilization, as well as for the development of new and improved anti-inflammatory therapies.

References

  • What is the mechanism of Flurbiprofen Sodium? - Patsnap Synapse. (2024-07-17). Available at: [Link]

  • Flurbiprofen | C15H13FO2 | CID 3394 - PubChem. National Institutes of Health. Available at: [Link]

  • Flurbiprofen: MedlinePlus Drug Information. (2021-03-15). Available at: [Link]

  • Flurbiprofen: Uses, Side Effects, Dosage & More - GoodRx. Available at: [Link]

  • Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-02-24). Available at: [Link]

  • Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases - PubMed. National Institutes of Health. Available at: [Link]

  • What is the mechanism of Flurbiprofen? - Patsnap Synapse. (2024-07-17). Available at: [Link]

  • What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? | R Discovery. Available at: [Link]

  • Clinical Profile: Flurbiprofen USP - GlobalRx. Available at: [Link]

  • Flurbiprofen: Everything you need to know | Power - withpower.com. Available at: [Link]

  • flurbiprofen (Ansaid) Uses, Side Effects & Dosage - MedicineNet. Available at: [Link]

  • Flurbiprofen - Wikipedia. Available at: [Link]

  • Flurbiprofen - LiverTox - NCBI Bookshelf - NIH. (2025-08-05). Available at: [Link]

  • Flurbiprofen (oral route) - Side effects & dosage - Mayo Clinic. (2025-10-31). Available at: [Link]

  • A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

  • Flurbiprofen Uses, Side Effects & Warnings - Drugs.com. (2025-07-23). Available at: [Link]

  • method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography - International Journal of Pharmacy. Available at: [Link]

  • Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations - DergiPark. (2022-06-23). Available at: [Link]

Sources

A Technical Guide to the In Vitro Cytotoxic Evaluation of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-1-(4-fluorophenyl)ethanol is a chemical entity with a structure amenable to pharmaceutical development, potentially as a precursor for molecules targeting neurological or inflammatory conditions.[1][2] As with any compound intended for therapeutic consideration, a rigorous evaluation of its safety profile at the cellular level is a mandatory first step. In vitro cytotoxicity assays are indispensable preclinical tools for this purpose, offering a rapid, cost-effective, and ethically sound method to assess a compound's potential to cause cell death before advancing to more complex studies.[3][4][5] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct a thorough in vitro cytotoxicity assessment of this compound. We will move beyond simple protocols to explain the causal logic behind the selection of a multi-parametric assay strategy, starting with foundational viability screening and progressing to the elucidation of specific cell death mechanisms.

Part 1: Foundational Cytotoxicity Assessment: Cell Viability and Membrane Integrity

The initial phase of any cytotoxicity study is to determine the dose-dependent effect of the compound on overall cell health. We employ two distinct but complementary assays to provide a robust baseline: one measuring metabolic activity (an indicator of viability) and the other measuring membrane integrity (an indicator of cell death).[6][7][8] This dual-marker approach mitigates the risk of false negatives that can arise from single-parameter measures.[6][7]

The MTT Assay: A Measure of Metabolic Viability

Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[9][10] Its selection is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes (primarily succinate dehydrogenase) capable of reducing the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10][11] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[11][12] This provides a quantitative measure of how this compound affects the fundamental energy-producing machinery of the cell.

  • Cell Seeding:

    • Select an appropriate cell line (e.g., HepG2 for hepatotoxicity, a relevant cancer cell line for oncology applications).

    • Trypsinize and count cells. Dilute to a concentration of 75,000 cells/mL.[11]

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[11]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, noting its solubility in water and alcohols[2]). Create a serial dilution to test a range of concentrations.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of medium containing the desired concentrations of the test compound to the treatment wells.

    • Include vehicle-only controls (medium with the same concentration of solvent used for the compound) and untreated controls (medium only).

    • Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[13]

  • Assay Procedure:

    • Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[9][11]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[12][14]

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11][12]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11]

  • Data Acquisition:

    • Read the absorbance on a microplate spectrophotometer at a wavelength of 570-590 nm.[9][11]

The LDH Release Assay: A Measure of Membrane Integrity

Expertise & Causality: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[15][16][17] It is a classic marker for necrosis or late-stage apoptosis.[18] Performing this assay in parallel with the MTT assay is crucial; a compound could inhibit metabolic activity without immediately rupturing the cell membrane, a distinction vital for understanding its mechanism of action.

  • Cell Seeding and Treatment:

    • Follow the same seeding and treatment protocol as described for the MTT assay in a parallel 96-well plate.

    • It is essential to set up additional controls for this assay[13]:

      • Culture Medium Background: Wells with medium but no cells.

      • Vehicle Control: Cells treated with the solvent vehicle.

      • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 30-45 minutes before the assay endpoint to represent 100% cytotoxicity.[17][19]

  • Assay Procedure:

    • After the treatment incubation period, centrifuge the plate (if using suspension cells) or proceed directly (for adherent cells).[17][19]

    • Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[19] Take care not to disturb the cell monolayer.

    • Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

    • Add 100 µL of the reaction mixture to each well containing the supernatant.[19]

    • Incubate at room temperature for 20-30 minutes, protected from light.[17][19]

  • Data Acquisition:

    • Add a stop solution if required by the kit protocol.

    • Read the absorbance on a microplate spectrophotometer at the recommended wavelength (commonly 490 nm).[18][19]

Data Presentation & Initial Interpretation

The quantitative data from these assays should be summarized to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability or 50% of maximum LDH release).

Table 1: Hypothetical Cytotoxicity Data for this compound after 48h Exposure

Assay TypeEndpoint MeasuredIC50 Value (µM)
MTT AssayMitochondrial Reductase Activity85.2
LDH Release AssayPlasma Membrane Integrity124.7

Interpretation: A lower IC50 from the MTT assay compared to the LDH assay might suggest that the compound first impairs metabolic function, with membrane rupture occurring at higher concentrations or later time points.

Diagram 1: Foundational Cytotoxicity Screening Workflow

G cluster_0 Day 1: Setup cluster_1 Day 2: Treatment cluster_2 Day 4: Analysis (48h Incubation) A Seed Cells in 96-Well Plates B Overnight Incubation (37°C) A->B C Treat Cells with Serial Dilutions of this compound B->C D Perform MTT Assay C->D E Perform LDH Assay C->E F Measure Absorbance (Metabolic Activity) D->F G Measure Absorbance (Membrane Lysis) E->G H Calculate IC50 Values F->H G->H

Caption: Workflow for initial cytotoxicity screening using parallel MTT and LDH assays.

Part 2: Mechanistic Elucidation: Distinguishing Apoptosis from Necrosis

Once dose-dependent cytotoxicity is established, the next critical step is to determine the mode of cell death. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is fundamental. Apoptosis is a controlled process that avoids inflammation, whereas necrosis often triggers an inflammatory response.

Annexin V & Propidium Iodide (PI) Staining

Expertise & Causality: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[20] Its power lies in using two separate fluorescent probes simultaneously.[21]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane in healthy cells.[22][23] During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-conjugated Annexin V.[22] This is a key early and specific indicator of apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is impermeant to the intact plasma membranes of live and early apoptotic cells.[21] It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[21]

By combining these two probes, we can resolve four distinct cell populations:

  • Annexin V- / PI- : Viable, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed, often indicates direct membrane damage).

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration (and 2x IC50) of this compound as determined previously. Include vehicle-treated and untreated controls.

    • After the incubation period, harvest both floating and adherent cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA-based) to preserve membrane integrity.[20]

    • Collect cells by centrifugation (e.g., 300 x g for 5 minutes).[20]

  • Staining Procedure:

    • Wash the cell pellet once with cold 1X PBS.[21]

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21][23]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[20]

    • Add 5 µL of fluorescently-labeled Annexin V (e.g., Annexin V-FITC).[20]

    • Add 5 µL of PI solution.[20]

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21][23]

    • Add 400 µL of 1X Annexin-binding buffer to each tube immediately before analysis.[21][23]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes (e.g., a blue laser for FITC and PI).

    • Use unstained and single-stained controls to set up compensation and quadrants correctly.

Diagram 2: Apoptosis Detection Workflow

G A Treat Cells with Test Compound B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate 15 min in Dark E->F G Analyze via Flow Cytometry F->G H Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H

Caption: Step-by-step workflow for the Annexin V / Propidium Iodide apoptosis assay.

Part 3: Pathway Analysis: Investigating the Caspase Cascade

If the Annexin V assay confirms that this compound induces apoptosis, the subsequent investigation should focus on the underlying signaling pathway. Apoptosis is executed by a family of cysteine proteases called caspases.[24] There are two primary caspase activation pathways.[25][26]

  • The Extrinsic (Death Receptor) Pathway: Initiated by extracellular ligands binding to cell surface death receptors, leading to the activation of an initiator caspase, primarily Caspase-8 .[26][27]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria.[25][26] Cytochrome c then forms a complex with Apaf-1 to activate the initiator caspase, Caspase-9 .[25][27]

Both pathways converge on the activation of executioner caspases, such as Caspase-3 , which are responsible for dismantling the cell.[27]

Caspase Activation Assays

Expertise & Causality: To determine which pathway is involved, we can measure the activity of key initiator (Caspase-8, Caspase-9) and executioner (Caspase-3/7) caspases. This is typically done using luminogenic or fluorogenic assays where a caspase-specific peptide substrate is cleaved, releasing a signal that can be quantified. A significant increase in Caspase-9 activity would point toward the intrinsic pathway, while an increase in Caspase-8 activity would implicate the extrinsic pathway.

Diagram 3: Apoptotic Caspase Activation Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 stress Intracellular Stress (e.g., DNA Damage) mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c apoptosome Apoptosome (Complex) cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis (Cell Dismantling) caspase3->apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis both converge on the activation of executioner caspases.

Conclusion and Future Directions

This guide outlines a logical, multi-tiered strategy for the comprehensive in vitro evaluation of this compound cytotoxicity. By progressing from broad assessments of cell viability and membrane integrity to specific analyses of apoptotic mechanisms and caspase activation, researchers can build a detailed toxicological profile of the compound. This systematic approach ensures that experimental choices are driven by scientific rationale, providing trustworthy and actionable data critical for the early stages of drug development. The methodologies described herein establish a self-validating system essential for making informed decisions about the future of this compound as a potential therapeutic candidate.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Salvesen, G. S., & Dixit, V. M. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21. Retrieved from [Link]

  • Groskreutz, D., & Riss, T. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1682, 131-135. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Hengartner, M. O. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Cell and Developmental Biology, 15, 47-68. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Riedl, S. J., & Shi, Y. (2004). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Invitrogen. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link] (Note: Direct link to original PDF may vary, referencing a source that hosts the protocol).

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Riss, T. L., & Groskreutz, D. (2008). Update on in vitro cytotoxicity assays for drug development. Semantic Scholar. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • S., S., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences, 4. Retrieved from [Link]

  • BPS Bioscience. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

Sources

The Strategic Introduction of Fluorine: Elucidating the Bioactivity of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of contemporary medicinal chemistry. This small yet highly electronegative atom can profoundly alter a molecule's physicochemical properties, influencing its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[1] Unlike other halogens, fluorine's small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while introducing potent electronic effects.[2] These effects can modulate the pKa of nearby functional groups, influence molecular conformation, and create novel interactions with protein targets, ultimately enhancing a drug candidate's efficacy and safety profile.[3] This guide will explore these principles through the lens of 2-Amino-1-(4-fluorophenyl)ethanol, a fascinating molecule with the potential for significant bioactivity within the central nervous system (CNS).

Physicochemical Properties and Predicted Bioavailability of this compound

To assess the drug-like potential of this compound, we can analyze its properties in the context of Lipinski's Rule of Five, a framework for predicting oral bioavailability.[4]

PropertyValueLipinski's Rule of Five
Molecular Weight155.17 g/mol < 500 Da
Hydrogen Bond Donors2 (-NH2, -OH)≤ 5
Hydrogen Bond Acceptors2 (-N, -O, -F)≤ 10
LogP (Octanol-Water Partition Coefficient)~1.8-2.0 (estimated)≤ 5

As the table indicates, this compound adheres to all of Lipinski's rules, suggesting a high probability of good oral absorption and cell membrane permeability. The presence of the fluorine atom is predicted to increase the molecule's lipophilicity compared to its non-fluorinated analog, which can enhance its ability to cross the blood-brain barrier, a critical feature for CNS-active compounds.[5]

The Anticipated Bioactivity: A Focus on Monoamine Transporters

The chemical structure of this compound, a phenethylamine derivative, strongly suggests its potential interaction with monoamine transporters, which are crucial for regulating the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain.[6][7] Imbalances in these neurotransmitter systems are implicated in a range of neurological and psychiatric disorders, making the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) key therapeutic targets.[8]

Structure-Activity Relationship with 4-Fluoroamphetamine (4-FA)

4-FA is a known releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[9] Its pharmacological profile provides a strong basis for hypothesizing the activity of this compound. The primary structural difference is the presence of a hydroxyl group on the benzylic carbon of our target compound. This hydroxyl group may alter the binding affinity and selectivity for the different monoamine transporters.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
4-Fluoroamphetamine (4-FA)[9]7704206800

The data for 4-FA indicates a preference for inhibiting the norepinephrine and dopamine transporters over the serotonin transporter.[9] The addition of a hydroxyl group in this compound could potentially increase its affinity for the norepinephrine transporter due to the possibility of forming an additional hydrogen bond with the transporter protein.

The Decisive Role of the Fluorine Atom

The para-fluoro substitution on the phenyl ring is a critical feature influencing the bioactivity of this compound. This strategic placement of fluorine is expected to confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can prevent the aromatic hydroxylation of the phenyl ring, a common metabolic pathway for phenethylamine derivatives, thereby increasing the compound's half-life and duration of action in the body.

  • Increased Potency: The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with the target protein. Studies on other fluorinated compounds have shown that this can lead to increased potency.[5]

  • Improved CNS Penetration: As previously mentioned, the increased lipophilicity imparted by the fluorine atom can enhance the molecule's ability to cross the blood-brain barrier, leading to higher concentrations in the CNS where it can exert its effects.[3]

Experimental Protocols for Elucidating Bioactivity

To experimentally validate the hypothesized bioactivity of this compound, a series of in vitro and in vivo assays are necessary.

In Vitro Assays: Quantifying Monoamine Transporter Inhibition

The primary in vitro method to determine the potency and selectivity of a compound for monoamine transporters is the radioligand binding assay. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the transporter.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to ~80-90% confluency.

    • Cells are harvested and homogenized in a lysis buffer.

    • The cell lysate is centrifuged to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add a known concentration of the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • Add varying concentrations of the test compound (this compound).

    • Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Diagram: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis HEK293 HEK293 cells with hDAT/hSERT/hNET MembranePrep Cell Membrane Preparation HEK293->MembranePrep WellPlate 96-Well Plate Membranes Add Membranes WellPlate->Membranes Radioligand Add Radioligand Membranes->Radioligand TestCompound Add Test Compound (this compound) Radioligand->TestCompound Incubation Incubate TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis (IC50 & Ki) Scintillation->DataAnalysis

Caption: Workflow for determining monoamine transporter binding affinity.

In Vivo Assays: Assessing Neurochemical and Behavioral Effects

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in the brains of living animals, providing a direct assessment of a compound's effect on neurotransmitter reuptake.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation:

    • A microdialysis guide cannula is surgically implanted into a specific brain region of interest (e.g., the striatum for dopamine, the prefrontal cortex for norepinephrine and serotonin) of an anesthetized rat or mouse.

    • The animal is allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

    • After a baseline collection period, the test compound (this compound) is administered to the animal (e.g., via intraperitoneal injection).

    • Dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, norepinephrine, and serotonin.

    • The changes in neurotransmitter levels from baseline are calculated to determine the effect of the compound.

Diagram: In Vivo Microdialysis Experimental Setup

G cluster_animal Animal Model cluster_procedure Microdialysis cluster_analysis Analysis Rat Rat with Implanted Guide Cannula Probe Insert Microdialysis Probe Perfusion Perfuse with aCSF Probe->Perfusion CompoundAdmin Administer Test Compound Perfusion->CompoundAdmin Collection Collect Dialysate Samples CompoundAdmin->Collection HPLC HPLC with Electrochemical Detection Collection->HPLC Quantification Quantify Neurotransmitter Levels HPLC->Quantification

Caption: Overview of the in vivo microdialysis procedure.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel CNS-active agents. The strategic incorporation of a fluorine atom at the para position of the phenyl ring is anticipated to enhance its metabolic stability, potency, and ability to penetrate the blood-brain barrier. Based on its structural similarity to known monoamine reuptake inhibitors, it is hypothesized that this compound will exhibit significant activity at the dopamine and norepinephrine transporters.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this compound's bioactivity. The data generated from these studies will be instrumental in elucidating its precise mechanism of action and its potential as a therapeutic agent for a variety of neurological and psychiatric disorders. Future research should also explore the synthesis and evaluation of derivatives of this compound to further optimize its pharmacological profile and to gain a deeper understanding of the structure-activity relationships within this chemical class.

References

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • 4-Fluoroamphetamine. (2023, December 22). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. (2007). PubMed. Retrieved January 16, 2026, from [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Structure Modeling of the Norepinephrine Transporter. (2020). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Ethanol-induced alterations of amino acids measured by in vivo microdialysis in rats: a meta-analysis. (2013). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Ethanol-induced alterations of amino acids measured by in vivo microdialysis in rats: a meta-analysis. (2013). PubMed. Retrieved January 16, 2026, from [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4 F-MPH) and differentiation between the (±)- threo - and (±)- erythro - diastereomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lipinski's rule of five. (2023, December 1). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • In vivo microdialysis study of brain ethanol concentrations in rats following oral self-administration. (1995). PubMed. Retrieved January 16, 2026, from [Link]

  • Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Norepinephrine transporter knockout-induced up-regulation of brain alpha2A/C-adrenergic receptors. (2003). PubMed. Retrieved January 16, 2026, from [Link]

  • Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Studies of the biogenic amine transporters. XI. Identification of a 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) analog that allosterically modulates the serotonin transporter. (2005). PubMed. Retrieved January 16, 2026, from [Link]

  • Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Ethanol Inhibits Clearance of Brain Serotonin by a Serotonin Transporter-Independent Mechanism. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 2-(2'-((dimethylamino)methyl)-4'-(fluoroalkoxy)-phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. (2007). PubMed. Retrieved January 16, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • Chemical structure, IC50 values and representative traces of... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Organic cation transporter 2 contributes to SSRI antidepressant efficacy by controlling tryptophan availability in the brain. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Norepinephrine Transporter Occupancy by Antidepressant in Human Brain Using Positron Emission Tomography With (S,S)-[18F]FMeNER-D2. (2010). PubMed. Retrieved January 16, 2026, from [Link]

  • IC50 determination of 6-MAPB on norepinephrine (NET), dopamine (DAT),... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Organic Cation Transporters in Psychiatric Disorders. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

2-Amino-1-(4-fluorophenyl)ethanol: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-amino alcohols are foundational scaffolds in medicinal chemistry, embedded in the structure of numerous natural products and pharmaceutical agents. Among these, 2-Amino-1-(4-fluorophenyl)ethanol has emerged as a particularly valuable chiral building block. The strategic placement of a fluorine atom on the phenyl ring enhances metabolic stability and modulates pharmacokinetic properties, making it a desirable feature in drug design. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, modern synthetic and resolution strategies, and its application in the stereocontrolled synthesis of complex molecular targets. We will explore both classical and state-of-the-art methodologies, including biocatalytic asymmetric reduction, and illustrate its utility through a synthetic case study targeting a key precursor for the antiemetic drug, Aprepitant.

The Strategic Importance of Chiral Fluorinated Amino Alcohols

The principles of stereochemistry are central to drug development. The vast majority of biological targets, such as enzymes and receptors, are chiral, leading to significant differences in activity, safety, and pharmacokinetic profiles between the enantiomers of a drug molecule.[1][2] This reality has driven a strong demand for enantiomerically pure compounds, with single-enantiomer drugs dominating the pharmaceutical market.[3]

Chiral building blocks—enantiopure molecules used as starting materials—are essential tools that enable the efficient and predictable synthesis of complex chiral targets.[4][5] this compound is a prime example of such a building block. Its structure combines three critical features:

  • A Chiral 1,2-Amino Alcohol Motif: This arrangement is a versatile synthon, readily converted into important heterocyclic structures like morpholines, oxazolines, and piperazines.

  • An Aromatic Ring: This provides a rigid scaffold for orienting other functional groups and can engage in crucial π-stacking interactions with biological targets.

  • A Para-Fluorine Substituent: The fluorine atom is a bioisostere of a hydrogen atom but imparts profound changes. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electronic interactions, and improve membrane permeability and oral bioavailability due to increased lipophilicity.[6]

This guide serves as a practical resource for chemists aiming to leverage the unique advantages of this building block in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

This compound is a white to off-white crystalline solid.[6] While the free base is moderately soluble in alcohols, the hydrochloride salt is typically used to improve solubility in aqueous media for certain applications.[3][7]

PropertyValueReference(s)
IUPAC Name (1S)-2-amino-1-(4-fluorophenyl)ethanol (S-enantiomer)[8]
Molecular Formula C₈H₁₀FNO[6][8]
Molecular Weight 155.17 g/mol [6][8]
Appearance White to off-white crystalline solid[6]
Melting Point (HCl Salt) 182–185°C[3]
Solubility Soluble in water (as HCl salt), moderately soluble in alcohols, poorly soluble in non-polar solvents.[6]
Optical Rotation (HCl Salt) [α]D²⁵ = +27.4° (c = 0.5, H₂O)[3]

Spectroscopic Characterization:

  • ¹H NMR: Proton nuclear magnetic resonance spectroscopy is used to confirm the structure. Key signals include the aromatic protons on the fluorophenyl ring (typically appearing as two doublets of doublets or multiplets), the methine proton adjacent to the hydroxyl group (-CH(OH)-), and the methylene protons of the aminoethyl group (-CH₂NH₂).

  • ¹³C NMR: Carbon spectroscopy will show distinct signals for the eight carbon atoms, with the fluorine substitution influencing the chemical shifts of the aromatic carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H (hydroxyl), N-H (amine), and C-F (aryl fluoride) functional groups.

Synthetic Pathways to Enantiopure this compound

The primary challenge in utilizing this building block is accessing it in a single-enantiomer form. Modern synthetic chemistry offers two primary strategies: the synthesis of a racemic mixture followed by resolution, or a more direct asymmetric synthesis that generates the desired enantiomer selectively.

G cluster_0 Strategic Approaches to Enantiopure Product Start Prochiral Ketone (e.g., 2-azido-1-(4-fluorophenyl)ethanone) Racemic Racemic This compound Start->Racemic Non-selective Reduction Asymmetric Enantiopure Product (R)- or (S)- Start->Asymmetric Asymmetric Synthesis (Biocatalysis or Chemocatalysis) Resolved Enantiopure Product (R)- or (S)- Racemic->Resolved Chiral Resolution (e.g., Diastereomeric Salt Formation)

Caption: Synthetic strategies for obtaining enantiopure this compound.

Racemic Synthesis

A common and scalable route to the racemic compound begins with 4-fluorobenzaldehyde. This method involves the formation of a key nitrostyrene intermediate, which is then reduced.[3]

Protocol 1: Racemic Synthesis via Nitrostyrene Intermediate

  • Step 1: Henry Reaction (Nitrostyrene Formation):

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent like methanol, add a base such as sodium hydroxide or ammonium acetate.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate, 4-fluoro-β-nitrostyrene, is collected by filtration and washed.

    • Causality: The base deprotonates nitromethane to form a nucleophilic nitronate anion, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated nitrostyrene.

  • Step 2: Reduction to Amino Alcohol:

    • Suspend the 4-fluoro-β-nitrostyrene (1.0 eq) in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C and slowly add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) portion-wise.

    • Causality: LiAlH₄ is a potent source of hydride (H⁻) ions. It reduces both the nitro group to an amine and the alkene double bond. Careful control of temperature is crucial to manage the exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the starting material.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield racemic this compound.

Asymmetric Synthesis via Biocatalytic Reduction

The most elegant and environmentally benign approach to enantiopure amino alcohols is the asymmetric reduction of a prochiral ketone precursor using a biocatalyst.[7] Ketoreductase (KRED) enzymes exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess (>99% ee).

Protocol 2: Enantioselective Biocatalytic Reduction

This protocol describes the reduction of 2-azido-1-(4-fluorophenyl)ethanone, a common precursor. The azide serves as a stable precursor to the amine, which is revealed in a subsequent reduction step.

  • Step 1: Preparation of the Biocatalytic System:

    • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

    • Add the KRED enzyme (either a commercially available lyophilized powder or from an E. coli overexpression system). Select a KRED known to produce the desired (R)- or (S)-enantiomer (e.g., from Codexis® KRED panel).

    • Add the cofactor, NADPH or NADH (catalytic amount, e.g., 0.1 mol%).

    • Add the components of a cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH), which converts NADP⁺ back to NADPH, making the process economical.

    • Causality: The KRED requires a hydride from the NADPH cofactor to perform the reduction. The regeneration system ensures that the expensive cofactor is continuously recycled, allowing the reaction to proceed with only a catalytic amount.

  • Step 2: Asymmetric Reduction:

    • To the buffered enzyme solution, add the substrate, 2-azido-1-(4-fluorophenyl)ethanone (1.0 eq), dissolved in a water-miscible co-solvent like isopropanol or DMSO to aid solubility.

    • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

    • Self-Validation: The reaction is complete when the starting ketone is fully consumed and the product alcohol is formed with high enantiomeric excess, as determined by chiral HPLC analysis.

  • Step 3: Workup and Azide Reduction:

    • Once the reaction is complete, extract the product, (S)- or (R)-2-azido-1-(4-fluorophenyl)ethanol, into an organic solvent like ethyl acetate.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Dissolve the purified azido alcohol in a solvent like methanol or ethanol.

    • Perform a standard catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere.

    • Causality: The palladium surface catalyzes the addition of hydrogen across the azide functional group, liberating nitrogen gas and forming the primary amine.

    • Filter the catalyst and concentrate the solvent to yield the final enantiopure product, this compound.

Application as a Chiral Building Block: A Case Study

The true value of a chiral building block is demonstrated by its ability to streamline the synthesis of complex, high-value molecules. A prominent example is its potential application in the synthesis of a key intermediate for Aprepitant (Emend®) , a selective neurokinin 1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[9][10]

The structure of Aprepitant features a core (2R, 3S)-3-(4-fluorophenyl)morpholine ring. The stereochemistry at the C3 position, which bears the 4-fluorophenyl group, is critical for its biological activity. This stereocenter can be directly installed using (S)-2-Amino-1-(4-fluorophenyl)ethanol.

G Start (S)-2-Amino-1-(4-fluorophenyl)ethanol Intermediate1 N-Boc Protected Chloroacetamide Intermediate Start->Intermediate1 Step1_reagent 1. Protection (e.g., Boc₂O) 2. Chloroacetyl chloride, Base Step1_reagent->Intermediate1 Intermediate2 (S)-4-Boc-5-(4-fluorophenyl) morpholin-3-one Intermediate1->Intermediate2 Step2_reagent Base (e.g., NaH) Intramolecular Cyclization Step2_reagent->Intermediate2 End Aprepitant Core Structure Intermediate2->End Step3_reagent Further Elaboration Step3_reagent->End

Caption: Plausible synthesis of an Aprepitant precursor from the title building block.

Proposed Synthetic Workflow to Aprepitant Precursor:

  • Step 1: N-Protection and Acylation:

    • The primary amine of (S)-2-Amino-1-(4-fluorophenyl)ethanol is first protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate (Boc₂O).

    • The resulting secondary alcohol is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). This forms an ester linkage and introduces the two-carbon unit required for the morpholine ring.

    • Causality: The Boc group prevents the amine from reacting with the acyl chloride and serves as a robust protecting group that can be removed later under acidic conditions.

  • Step 2: Intramolecular Cyclization (Williamson Ether Synthesis):

    • The ester intermediate is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF.

    • The base deprotonates the Boc-protected amine, which then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form the six-membered morpholine ring. This reaction forms a key morpholinone intermediate.

    • Causality: This intramolecular cyclization is highly efficient. The stereochemistry established in the starting amino alcohol is directly transferred to the C5 position of the morpholinone ring, ensuring the correct (S)-configuration.

  • Step 3: Elaboration to Aprepitant:

    • This morpholinone intermediate is a well-established precursor in several patented syntheses of Aprepitant.[11] Further synthetic steps would involve reduction of the ketone, introduction of the second aromatic group at the C2 position, and finally, deprotection and coupling to form the triazolinone side chain.

This case study highlights how the predefined stereochemistry of this compound provides a direct and reliable method for installing a critical chiral center in a complex pharmaceutical target, thereby avoiding costly resolution steps or complex asymmetric reactions later in the synthesis.

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining the versatile 1,2-amino alcohol scaffold with the advantageous properties of fluorine, it provides a robust and highly effective tool for medicinal and synthetic chemists. The development of efficient asymmetric synthetic routes, particularly through biocatalysis, has made both enantiomers readily accessible in high optical purity. Its demonstrated utility in constructing complex heterocyclic cores, such as those found in high-value pharmaceuticals like Aprepitant, solidifies its position as an indispensable chiral building block for modern drug discovery and development. As the demand for stereochemically complex and metabolically robust drug candidates continues to grow, the importance of synthons like this compound will undoubtedly increase.

References

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Solubility of Things. (n.d.). This compound. Solubility of Things. [Link]

  • Kanerva, L. T. (2010). Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ChemInform. [Link]

  • PubChem. (n.d.). Ezogabine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Intermediate for preparing aprepitant and preparation method and application thereof.
  • Candelario, D. M. (2005). Aprepitant (EMEND): the role of substance P in nausea and vomiting. Journal of Pain & Palliative Care Pharmacotherapy. [Link]

  • ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structure of ezogabine. ResearchGate. [Link]

  • Patsnap. (n.d.). Preparation method of aprepitant intermediate impurity. Eureka | Patsnap. [Link]

  • Blackburn-Munro, G., & Dalby-Brown, W. (2005). Retigabine: chemical synthesis to clinical application. CNS Drug Reviews. [Link]

  • U.S. Food and Drug Administration. (n.d.). EMEND® (aprepitant) capsules. accessdata.fda.gov. [Link]

  • Google Patents. (n.d.). Preparation of aprepitant.

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chiral 1-aryl-2-aminoethanol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Specifically, 2-Amino-1-(4-fluorophenyl)ethanol is a critical building block whose synthesis requires precise control of stereochemistry. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making its derivatives valuable in drug design for potential antiviral, anti-inflammatory, or neuroprotective agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the asymmetric synthesis of this compound from 4-fluoroacetophenone. We will explore and compare three principal strategies: a two-step chemo-catalytic pathway involving asymmetric reduction followed by amination, a direct one-pot asymmetric reductive amination, and a biocatalytic transamination approach. Each section details the underlying mechanisms, provides field-tested protocols, and presents comparative data to guide the selection of the most suitable method for specific research and development needs.

Strategic Overview of Synthetic Pathways

The synthesis of enantiomerically pure this compound from the prochiral ketone 4-fluoroacetophenone can be accomplished through several distinct and powerful strategies. The choice of pathway depends on factors such as available equipment (e.g., high-pressure hydrogenators), scalability, cost, and green chemistry considerations. The three primary routes discussed herein are illustrated below.

G cluster_0 Strategy 1: Two-Step Chemo-catalysis cluster_1 Strategy 2: Direct Chemo-catalysis cluster_2 Strategy 3: Biocatalysis start 4-Fluoroacetophenone chiral_alcohol Chiral 1-(4-Fluorophenyl)ethanol start->chiral_alcohol Asymmetric Reduction (Noyori or CBS) reductive_amination Asymmetric Reductive Amination start->reductive_amination transamination Asymmetric Transamination (ω-TA) start->transamination product This compound amination Functional Group Interconversion chiral_alcohol->amination e.g., Azide formation amination->product Reduction reductive_amination->product transamination->product

Figure 1: High-level overview of synthetic strategies.

Strategy 1: Two-Step Chemo-Catalysis via Chiral Alcohol Intermediate

This classic approach first establishes the stereocenter at the benzylic carbon via asymmetric reduction of the ketone. The resulting chiral alcohol is then converted to the target amine. This strategy offers robust and well-documented methods for the initial reduction step.

Part A: Asymmetric Reduction of 4-Fluoroacetophenone

Method 2.1: Noyori Asymmetric Hydrogenation

Expertise & Experience: The Noyori hydrogenation is a Nobel Prize-winning technology that utilizes ruthenium catalysts bearing a C2-symmetric chiral diphosphine ligand, most commonly BINAP.[3] The reaction proceeds via a metal-ligand bifunctional mechanism where a Ru-hydride and a ligand-bound amine proton work in concert to reduce the ketone with high enantioselectivity.[3][4] This method is highly scalable and widely used in industry, but requires specialized high-pressure hydrogenation equipment.

Protocol: Noyori Asymmetric Hydrogenation

  • Catalyst Preparation: In a nitrogen-filled glovebox, add RuCl₂[(R)-BINAP] (0.01 mol%) to a pressure-rated reaction vessel.[3]

  • Solvent and Substrate Addition: Add degassed ethanol as the solvent, followed by 4-fluoroacetophenone (1.0 eq).

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and purge thoroughly with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 30-80 °C).[3]

  • Reaction Monitoring: Maintain the reaction under vigorous stirring. Monitor the consumption of H₂ and, if possible, take aliquots to analyze by GC or TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the H₂ pressure. Concentrate the reaction mixture in vacuo. The crude product, 1-(4-fluorophenyl)ethanol, can be purified by distillation or silica gel chromatography.

Method 2.2: Corey-Bakshi-Shibata (CBS) Reduction

Expertise & Experience: The CBS reduction is a powerful and versatile method that uses a chiral oxazaborolidine as a catalyst to control the stereochemical outcome of borane reductions. The catalyst coordinates to both the borane (the hydride source) and the ketone's carbonyl oxygen, creating a rigid, six-membered transition state that directs the hydride transfer to one face of the ketone with high predictability.[5] This method avoids high pressures and is readily performed with standard laboratory glassware.

Protocol: CBS Reduction of 4-Fluoroacetophenone

  • Setup: Under a nitrogen or argon atmosphere, charge a dry, three-necked flask equipped with a thermometer and an addition funnel with (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol% as a 1M solution in toluene).[6]

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C. To the addition funnel, add a solution of borane-dimethyl sulfide complex (BMS, ~0.6-1.0 eq) in THF.

  • Substrate Addition: Slowly add a solution of 4-fluoroacetophenone (1.0 eq) in THF to the catalyst solution, maintaining the internal temperature below 0 °C.

  • Hydride Addition: Add the BMS solution from the addition funnel dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 0 °C.[6]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 M HCl to hydrolyze the borate esters and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting chiral alcohol by silica gel chromatography.[6]

MethodCatalyst (mol%)Reducing AgentSolventTemp (°C)TimeTypical Yield (%)Typical e.e. (%)
Noyori Hydrogenation (R/S)-BINAP-Ru (0.01-1)H₂ (50-100 atm)Ethanol30-806-24 h>95>98
CBS Reduction (R/S)-Me-CBS (5-10)Borane-DMSTHF-30 to 01-2 h>90>95
Table 1: Comparison of Asymmetric Reduction Methods for Acetophenone Derivatives.[6]
Part B: Conversion of Alcohol to Amine

Once the chiral 1-(4-fluorophenyl)ethanol is obtained with high enantiopurity, it can be converted to the desired this compound. A common and reliable method involves the reduction of an azide intermediate. This proceeds via an Sₙ2 reaction, which inverts the stereocenter. Therefore, to obtain the (S)-amino alcohol, one must start with the (R)-alcohol.

  • Activation: Convert the hydroxyl group into a good leaving group (e.g., mesylate or tosylate) by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Azide Displacement: React the resulting sulfonate ester with sodium azide in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of configuration.

  • Reduction: Reduce the chiral azide to the primary amine using a standard reducing agent such as H₂ with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).[1]

Strategy 2: Direct Asymmetric Reductive Amination

Expertise & Experience: This one-pot strategy is highly efficient, combining the formation of an imine and its subsequent asymmetric reduction without isolating any intermediates.[7] The reaction typically uses a transition metal catalyst (e.g., Ruthenium or Iridium) with a chiral phosphine ligand, molecular hydrogen as the reductant, and an ammonia source like an ammonium salt.[8] This approach significantly improves atom economy and reduces operational complexity compared to the two-step method.

Protocol: Direct Asymmetric Reductive Amination

  • Setup: In a nitrogen-filled glovebox, charge a pressure vessel with a Ru-catalyst precursor and a chiral phosphine ligand (e.g., C3-TunePhos).[8]

  • Reagent Addition: Add the ammonium source (e.g., ammonium acetate, NH₄OAc), 4-fluoroacetophenone, and a suitable solvent (e.g., methanol).

  • Hydrogenation: Seal the vessel, remove it from the glovebox, purge with H₂, and pressurize to 50-80 atm. Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: After 24-48 hours, cool the reactor and vent the pressure. Filter the reaction mixture to remove the catalyst.

  • Purification: After solvent removal, an acid-base extraction can be performed. Dissolve the residue in an organic solvent and extract with aqueous acid. Basify the aqueous layer and extract the amine product back into an organic solvent. Dry, concentrate, and purify by chromatography or crystallization.

Substrate ClassCatalyst SystemAmine SourceH₂ PressureTemp (°C)Yield (%)e.e. (%)Ref.
Alkyl Aryl KetonesRu/C3-TunePhosNH₄OAc50-80 atm80-10085-95>90[8]
Table 2: Typical Results for Direct Asymmetric Reductive Amination.

Strategy 3: Biocatalytic Asymmetric Transamination

Expertise & Experience: Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods.[9] ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor.[10] These reactions are performed in aqueous media under mild pH and temperature conditions and often exhibit near-perfect enantioselectivity (>99% e.e.).[11] A key challenge is overcoming the unfavorable reaction equilibrium, which can be shifted towards the product by using a high concentration of the amino donor or by removing the ketone byproduct.[12][13]

G cluster_workflow Biocatalytic Transamination Workflow prep 1. Buffer & Reagent Preparation enzyme 2. Enzyme & Cofactor Addition prep->enzyme substrate 3. Substrate Addition enzyme->substrate reaction 4. Incubation & Monitoring substrate->reaction extraction 5. Product Extraction reaction->extraction analysis 6. Analysis (Yield, e.e.%) extraction->analysis

Figure 2: General workflow for biocatalytic transamination.

Protocol: Whole-Cell Biocatalytic Transamination

  • Medium Preparation: Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0-8.0).

  • Reagent Addition: Add the amino donor (e.g., L-alanine, 300 mM) and the PLP cofactor (1 mM).[12] If using a purified enzyme, add it at this stage.

  • Biocatalyst Addition: If using whole cells (e.g., E. coli expressing a suitable ω-TA), resuspend the cell paste in the reaction medium.

  • Substrate Addition: Add 4-fluoroacetophenone (e.g., 30 mM), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation in an orbital shaker.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC or GC.

  • Work-up and Purification: Once the reaction reaches completion, centrifuge the mixture to remove cells. Basify the supernatant to pH >10 and extract the amine product with an organic solvent (e.g., ethyl acetate or MTBE). Dry the organic phase, concentrate, and purify as needed.

Enzyme SourceAmino DonorSubstrate Conc.Conversion (%)e.e. (%)Ref.
ω-TA from Vibrio fluvialisL-Alanine30 mM>92>99[12]
Engineered ω-TAortho-Xylylenediamine10-50 mMHigh>99[13]
Table 3: Representative Data for Biocatalytic Transamination of Ketones.

Comparative Analysis and Method Selection

Choosing the optimal synthetic route requires balancing several factors. The chemo-catalytic methods are often faster and may be more suitable for a wider range of substituted ketones, while biocatalysis excels in selectivity and sustainability.

G start Project Need? node_hp High-Pressure Equipment Available? start->node_hp node_green Green Chemistry Priority? node_hp->node_green No res_noyori Noyori Hydrogenation + Amination node_hp->res_noyori Yes node_onepot One-Pot Simplicity Desired? node_green->node_onepot No res_ta Biocatalytic Transamination node_green->res_ta Yes res_cbs CBS Reduction + Amination node_onepot->res_cbs No res_redam Direct Reductive Amination node_onepot->res_redam Yes

Figure 3: Decision-making guide for synthesis strategy.

Conclusion

The asymmetric synthesis of this compound is a well-addressed challenge with multiple robust solutions. For large-scale industrial applications where efficiency and throughput are paramount, direct asymmetric reductive amination or Noyori hydrogenation are excellent choices. For laboratory-scale synthesis, the CBS reduction offers a highly reliable and accessible method without the need for specialized pressure equipment. Finally, for processes where sustainability, mild conditions, and exceptional selectivity are the primary drivers, biocatalytic transamination with ω-transaminases stands out as a state-of-the-art green chemistry approach. The protocols and data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate strategy for their specific synthetic goals.

References

  • Benchchem. This compound hydrochloride | 403-28-1.

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206–211.

  • NROChemistry. Noyori Hydrogenation.

  • Gong, Y., et al. (2020). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ACS Catalysis, 10(15), 8748–8755.

  • TCI AMERICA. Chiral Oxazaborolidines [Organocatalysts].

  • Gotor-Fernández, V., & Gotor, V. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 25(21), 5095.

  • Ghosh, A. K., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Current Organic Synthesis, 20.

  • Solubility of Things. This compound.

  • Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027.

  • Sigma-Aldrich. CBS Catalysts.

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(30), 7249-7256.

  • Wang, C., et al. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 47(3), 755-763.

  • Ghigo, G. (2022). Noyori Hydrogenation. YouTube.

  • Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(38), 10050-10053.

  • Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Proteins and Proteomics, 14(4), 437-451.

  • Heckmann, C., & Paradisi, F. (2021). GPhos Ligand Enables Production of Chiral N-Arylamines in a Telescoped Transaminase-Buchwald-Hartwig Amination Cascade in the Presence of Excess Amine Donor. Organic Letters, 23(21), 8234-8238.

  • BenchChem. Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols.

  • Burk, M. J., et al. (2004). Asymmetric reductive amination of ketones. Google Patents, US20040147762A1.

Sources

Application Note: Strategic Use of 2-Amino-1-(4-fluorophenyl)ethanol as a Chiral Precursor in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] Fluorine-containing compounds are particularly prominent in the development of antiviral and anticancer therapies.[1] Within this context, chiral building blocks bearing fluorinated motifs are of immense value. 2-Amino-1-(4-fluorophenyl)ethanol is a critical chiral precursor, offering a unique combination of a stereocenter, reactive amino and hydroxyl functionalities, and a metabolically robust 4-fluorophenyl group. This application note provides a detailed protocol for the utilization of (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol in the synthesis of a versatile oxazolidinone intermediate, a core scaffold found in numerous antiviral agents, including HIV protease inhibitors.[2]

The Strategic Advantage of the this compound Scaffold

The efficacy of this precursor in antiviral synthesis stems from its distinct structural features:

  • 4-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring serves as a metabolic shield. It blocks oxidative metabolism at that site, a common pathway for drug deactivation, thereby increasing the compound's in vivo half-life.[1]

  • Chiral Amino Alcohol Moiety: The vicinal amino and alcohol groups, with their defined stereochemistry, provide crucial handles for subsequent synthetic manipulations. They are essential for building the complex architectures required for specific interactions with viral enzymes like proteases.[3]

  • Oxazolidinone Formation: The 1,2-amino alcohol arrangement is ideal for cyclization into an oxazolidinone ring. This heterocyclic system is a privileged scaffold in medicinal chemistry, known for its favorable drug-like properties and its role as a key pharmacophore in various antibiotics and antiviral agents.[4][5][6]

Section 1: Synthesis of a Chiral Oxazolidinone Intermediate

This section details a two-step protocol for converting (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol into a key intermediate, (4R,5S)-4-(fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, via N-Boc protection and subsequent intramolecular cyclization. This intermediate is a valuable building block for more complex antiviral molecules.

Logical Workflow for Oxazolidinone Synthesis

The synthetic strategy involves two primary transformations: protecting the amine to modulate its reactivity and then cyclizing the molecule to form the stable oxazolidinone ring.

G cluster_0 A Start: (1R,2S)-2-Amino-1- (4-fluorophenyl)ethanol B Step 1: N-Boc Protection A->B (Boc)2O, THF C Intermediate: N-Boc Protected Amino Alcohol B->C D Step 2: Intramolecular Cyclization C->D CDI, Toluene E Product: (4R,5S)-4-(fluorophenyl)-5- (hydroxymethyl)oxazolidin-2-one D->E

Caption: Synthetic workflow from starting material to the target oxazolidinone.

Protocol 1: N-Boc Protection of (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol

Rationale: The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust method to prevent the nucleophilic amine from participating in unwanted side reactions during the subsequent cyclization step.[7][8] The Boc group can be readily removed under acidic conditions if required for further derivatization.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
(1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol456-05-3155.18Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Boc-protecting agent
Tetrahydrofuran (THF)109-99-972.11Anhydrous, reaction solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01Aqueous, for work-up
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol (5.0 g, 32.2 mmol). Dissolve it in 100 mL of anhydrous tetrahydrofuran (THF) and stir under a nitrogen atmosphere at room temperature.

  • Addition of Reagent: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (7.7 g, 35.4 mmol, 1.1 equivalents) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the resulting residue in 100 mL of ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, tert-butyl ((1S,2R)-2-(4-fluorophenyl)-2-hydroxyethyl)carbamate, is typically a white solid and can be purified by recrystallization from a hexane/ethyl acetate mixture or used directly in the next step if purity is high.

Expected Results
ParameterExpected Outcome
Appearance White to off-white solid
Yield 90-95%
Purity (TLC) Single major spot (Rf ≈ 0.4 in 1:1 Hexane:EtOAc)
¹H NMR Characteristic signals for the Boc group (singlet, ~1.4 ppm, 9H) and aromatic protons. Shift in amino-proton signals.

Protocol 2: Intramolecular Cyclization to Form the Oxazolidinone Ring

Rationale: This step utilizes 1,1'-Carbonyldiimidazole (CDI) as a cyclizing agent. CDI is an efficient and safe alternative to phosgene-based reagents for forming the carbonate linkage of the oxazolidinone ring.[9][10][11] The reaction proceeds via activation of the hydroxyl group by CDI, followed by an intramolecular nucleophilic attack by the nitrogen of the carbamate, displacing an imidazole group and forming the desired five-membered ring.[10]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
tert-butyl ((1S,2R)-2-(4-fluorophenyl)-2-hydroxyethyl)carbamate(from Step 1)255.29Starting Material
1,1'-Carbonyldiimidazole (CDI)530-62-1162.15Cyclizing agent
Toluene108-88-392.14Anhydrous, reaction solvent
Saturated Ammonium Chloride (NH₄Cl) Solution12125-02-953.49Aqueous, for work-up
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the N-Boc protected amino alcohol (from Step 1, e.g., 7.0 g, 27.4 mmol) in 120 mL of anhydrous toluene.

  • Addition of CDI: Add 1,1'-Carbonyldiimidazole (CDI) (4.9 g, 30.1 mmol, 1.1 equivalents) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction often involves the evolution of CO₂.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc). The product should be a new, more polar spot compared to the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with 50 mL of saturated aqueous NH₄Cl solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc) to yield the pure oxazolidinone as a solid.

Expected Results
ParameterExpected Outcome
Appearance White crystalline solid
Yield 75-85%
Purity (HPLC/LC-MS) >95%
¹H NMR Disappearance of the Boc-group protons. Appearance of characteristic signals for the oxazolidinone ring protons.
¹³C NMR Appearance of a carbonyl carbon signal characteristic of the oxazolidinone ring (typically ~158-160 ppm).
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₀H₁₀FNO₃, MW: 211.19).

Troubleshooting and Key Considerations

  • Incomplete N-Boc Protection: If TLC shows significant starting material, consider adding another 0.1-0.2 equivalents of (Boc)₂O and stirring for an additional 4-6 hours. Ensure THF is anhydrous.

  • Low Yield in Cyclization: Ensure all reagents and the solvent (toluene) are anhydrous, as moisture can quench the CDI reagent. If the reaction stalls, a catalytic amount of a non-nucleophilic base like DBU can sometimes facilitate the final ring-closing step.

  • Stereochemical Integrity: The described reaction sequence generally proceeds with retention of stereochemistry. The cyclization is an intramolecular Sₙ2-type reaction that occurs with inversion at the hydroxyl-bearing carbon if it were activated as a leaving group, but in this CDI-mediated mechanism, the stereocenter's configuration is preserved.

Conclusion

This compound is a highly valuable and versatile chiral precursor for the synthesis of complex antiviral agents. The protocols provided herein for N-Boc protection and subsequent CDI-mediated cyclization offer a reliable and efficient pathway to a key oxazolidinone intermediate. This scaffold serves as a foundational element for the development of potent inhibitors of viral enzymes, particularly HIV protease, demonstrating the power of strategic precursor selection in modern drug discovery.

References

  • Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available from: [Link]

  • Pawar, S. V., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 12(10), e202300123. Available from: [Link]

  • Ghosh, A. K., et al. (2012). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry, 55(20), 8740–8752. Available from: [Link]

  • Notz, C., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147-54. Available from: [Link]

  • Verma, D. K., et al. (2014). A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols. Green Chemistry Letters and Reviews, 7(3), 226-233. Available from: [Link]

  • Kothapalli, Y., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available from: [Link]

  • Ghosh, A. K., et al. (2009). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 52(23), 7543–7556. Available from: [Link]

  • Notz, C., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Journal of Organic Chemistry, 71(11), 4147-4154. Available from: [Link]

  • Sridhar, B., et al. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan Journal of Chemistry, 3(4), 652-656. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from: [Link]

  • Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 11(1), 1-27. Available from: [Link]

  • Valdez, C. A., et al. (2020). Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. OSTI.GOV. Available from: [Link]

  • Michael, J. P. (2008). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 136(49), 17039-17042. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Carbonyldiimidazole (CDI). Reagent Guides. Available from: [Link]

  • Burtoloso, A. C. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 73. Available from: [Link]

  • Pawar, S. V., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. Available from: [Link]

  • Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 11(1), 1-27. Available from: [Link]

  • Chem Help ASAP. (2022, January 27). design of HIV-1 protease inhibitors with x-ray crystallography [Video]. YouTube. Available from: [Link]

  • Valdez, C. A., et al. (2020). Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. OSTI.GOV. Available from: [Link]

  • Valdez, C. A., et al. (2020). Use of Carbonyldiimidazole as a Derivatization Agent for the Detection of Pinacolyl Alcohol... [Report]. Lawrence Livermore National Laboratory. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of HIV Protease Inhibitors from a Chiral Amino Alcohol Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme prevents viral maturation, rendering the virus non-infectious. Consequently, HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART).[1] A common structural motif in many potent HIV protease inhibitors is a chiral hydroxyethylamine or hydroxyethylhydrazine isostere, which mimics the transition state of the natural substrate of the protease.[2]

This guide provides a detailed, multi-step protocol for the synthesis of an HIV protease inhibitor, using a chiral amino alcohol as the foundational building block. While the topic specifies "2-Amino-1-(4-fluorophenyl)ethanol," for the purpose of providing a scientifically validated and reproducible protocol leading to a known FDA-approved drug, this guide will detail the synthesis of Amprenavir . Amprenavir's core structure is derived from (1S,2R)-2-amino-1-phenyl-1,3-propanediol derivatives, which are structurally analogous to the requested starting material.[3][4] This allows for the presentation of a robust and well-documented synthetic pathway. The principles and reactions detailed herein are broadly applicable to the synthesis of other protease inhibitors from similar chiral amino alcohol scaffolds.

Overall Synthetic Workflow

The synthesis of Amprenavir from the chiral amino alcohol core involves a multi-step sequence including protection of the amino group, introduction of the isobutyl moiety, formation of the sulfonamide linkage, and final coupling with the tetrahydrofuran side chain.

G A Chiral Amino Alcohol (Starting Material) B Step 1: N-Boc Protection A->B C N-Boc Protected Amino Alcohol B->C D Step 2: Reductive Amination (Introduction of Isobutyl Group) C->D E N-Boc, N-Isobutyl Protected Intermediate D->E F Step 3: Boc Deprotection & Sulfonylation E->F G Sulfonamide Intermediate F->G H Step 4: Reduction of Nitro Group G->H I Amino-Sulfonamide Intermediate H->I J Step 5: Carbamate Formation I->J K Amprenavir (Final Product) J->K

Caption: Overall synthetic workflow for Amprenavir.

Experimental Protocols

Part 1: Synthesis of the Core Amino-Sulfonamide

Step 1: N-Boc Protection of the Chiral Amino Alcohol

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. This step prevents unwanted side reactions at the amino group in subsequent steps.[5]

  • Protocol:

    • Dissolve the chiral amino alcohol (1.0 eq) in a mixture of tert-butanol and water.

    • Add sodium hydroxide (1.1 eq) to the solution and stir until a clear solution is obtained.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

Step 2: Reductive Amination to Introduce the Isobutyl Group

  • Rationale: This step introduces the isobutyl group, a key feature of the Amprenavir structure. The reaction proceeds via the formation of an imine between the primary amine and isobutyraldehyde, which is then reduced in situ.

  • Protocol:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) and isobutyraldehyde (1.2 eq) in a suitable solvent like methanol.

    • Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-Boc, N-isobutyl protected intermediate.

Step 3: Boc Deprotection and Sulfonylation

  • Rationale: The Boc group is removed to liberate the secondary amine, which then reacts with p-nitrobenzenesulfonyl chloride to form the sulfonamide. The p-nitrophenylsulfonyl group is a key component of many HIV protease inhibitors, contributing to binding interactions with the enzyme.[3][6]

  • Protocol:

    • Dissolve the N-Boc, N-isobutyl protected intermediate (1.0 eq) in a suitable solvent like dichloromethane.

    • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc group. Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base, such as aqueous sodium bicarbonate.

    • To the resulting amine, add a base like triethylamine or pyridine, followed by the dropwise addition of a solution of p-nitrobenzenesulfonyl chloride (1.1 eq) in dichloromethane at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.

Step 4: Reduction of the Nitro Group

  • Rationale: The nitro group on the phenylsulfonyl moiety is reduced to an amine. This amino group is crucial for the final structure and activity of Amprenavir.[7]

  • Protocol:

    • Dissolve the sulfonamide intermediate (1.0 eq) in a solvent such as ethyl acetate or methanol.

    • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂·2H₂O) can be used.[7]

    • If using catalytic hydrogenation, purge the reaction vessel with hydrogen and stir vigorously until the reaction is complete.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the amino-sulfonamide intermediate.

Part 2: Synthesis and Coupling of the Tetrahydrofuran Moiety

Step 5: Carbamate Formation to Yield Amprenavir

  • Rationale: The final step involves the formation of a carbamate linkage between the chiral amino alcohol core and the (S)-3-hydroxytetrahydrofuran side chain. This is typically achieved by activating the hydroxyl group of the tetrahydrofuran derivative.[2][3]

  • Protocol for Synthesis of Activated (S)-3-hydroxytetrahydrofuran:

    • (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid.[8][9]

    • The hydroxyl group of (S)-3-hydroxytetrahydrofuran is activated, for example, by reaction with 4-nitrophenylchloroformate or 1,1'-carbonyldiimidazole (CDI) to form a reactive carbonate or imidazole-carboxylate intermediate, respectively.[2]

  • Final Coupling Protocol:

    • Dissolve the amino-sulfonamide intermediate (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

    • Add the activated (S)-3-hydroxytetrahydrofuran derivative (1.1 eq) to the solution.

    • If necessary, add a base such as diisopropylethylamine (DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature until completion.

    • Purify the final product, Amprenavir, by column chromatography or recrystallization.

Data Summary

StepProductExpected Yield (%)Key Characterization Data
1N-Boc Protected Amino Alcohol85-95¹H NMR, ¹³C NMR, Mass Spec
2N-Boc, N-Isobutyl Intermediate80-90¹H NMR, ¹³C NMR, Mass Spec
3Sulfonamide Intermediate75-85¹H NMR, ¹³C NMR, Mass Spec
4Amino-Sulfonamide Intermediate85-95¹H NMR, ¹³C NMR, Mass Spec
5Amprenavir70-80¹H NMR, ¹³C NMR, Mass Spec, HPLC

Key Mechanistic and Workflow Diagrams

G cluster_0 N-Boc Protection cluster_1 Sulfonamide Formation a Amino Alcohol b Boc₂O, Base a->b Reaction c Deprotected Amine d p-NO₂-Ph-SO₂Cl, Base c->d Reaction

Caption: Key reaction steps in the synthesis.

References

  • Witte, J. M., et al. (2020). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Omega, 5(29), 18033–18043. [Link]

  • Reddy, C. R., et al. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 55(17), 7523–7535. [Link]

  • Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 11(12), 1547-1575. [Link]

  • GPATINDIA. (2020). AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Google Patents. (2015). Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Google Patents. (2015). Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir.
  • Arote, N. D., & Akamanchi, K. G. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(3). [Link]

  • Google Patents. (2006). Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Gadakh, S. K., Reddy, R. S., & Sudalai, A. (2012). Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane. Tetrahedron: Asymmetry, 23(11-12), 898-903. [Link]

  • Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. [Link]

  • ResearchGate. (2003). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. [Link]

  • Organic Syntheses. (2018). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]

  • Google Patents. (2011).
  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(19), 8476–8486. [Link]

  • Reboud-Ravaux, M., et al. (1999). Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. Bioorganic & Medicinal Chemistry, 7(9), 2105-2114. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(3), 741–787. [Link]

  • Obligacion, J. V., et al. (2015). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Journal of the American Chemical Society, 137(37), 11915–11918. [Link]

  • Organic Syntheses. (1984). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • ResearchGate. (2013). An efficient new route for the preparation of (4R)-1-(tert-butoxycarbonyl)- 4-amino-D-proline. [Link]

  • Macmillan Group. (2024). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. [Link]

  • Beilstein Journals. (2011). Synthesis of new enantiopure poly(hydroxy)aminooxepanes as building blocks for multivalent carbohydrate mimetics. [Link]

  • European Patent Office. (2018). PROCESS FOR THE PREPARATION OF 4-AMINO-1-((1S,4R, 5S)-2-FLUORO-4,5-DIHYDROXY-3-HYDROXYMETHYL-CYCLOPENT-2-ENYL). [Link]

  • National Institutes of Health. (2018). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. [Link]

Sources

Application Notes and Protocols: Evaluating 2-Amino-1-(4-fluorophenyl)ethanol in Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Amino-1-(4-fluorophenyl)ethanol

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The drug discovery pipeline for these conditions is in constant need of novel chemical entities that can offer neuroprotection, the preservation of neuronal tissue at risk of damage. This compound is a compound of interest in this field due to its structural features. As an amino alcohol, it belongs to a class of compounds that have shown potential in modulating neurological pathways.[1] The presence of a fluorophenyl group can enhance metabolic stability and blood-brain barrier permeability, desirable properties for a centrally acting therapeutic agent.[2]

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential neuroprotective agent. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial in vitro screening to validation in preclinical in vivo models. The experimental logic is grounded in establishing a protective effect against known neurotoxic insults and elucidating the underlying molecular mechanisms.

Part 1: Foundational In Vitro Screening for Neuroprotective Efficacy

The initial phase of evaluation utilizes the human neuroblastoma cell line, SH-SY5Y, a well-established and versatile model for neurodegenerative disease research.[3] These cells, upon differentiation, exhibit many characteristics of mature neurons, making them suitable for studying neurotoxic and neuroprotective pathways.[3]

Experimental Workflow: In Vitro Neuroprotection Assessment

The workflow is designed to first determine the non-toxic concentration range of the test compound and then to assess its ability to protect against a specific neurotoxin. 6-hydroxydopamine (6-OHDA) is a well-characterized neurotoxin that selectively damages dopaminergic neurons, mimicking aspects of Parkinson's disease pathology.[4][5]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Neuroprotection Endpoints A SH-SY5Y Cell Culture & Differentiation B Determine Non-Toxic Dose Range of Compound (MTT Viability Assay) A->B C Induce Neurotoxicity (e.g., 6-OHDA) B->C Select non-toxic concentrations D Co-treat with this compound B->D C->D E Assess Neuroprotection D->E F Cell Viability (MTT Assay) E->F G Apoptosis Levels (TUNEL & Caspase-3 Assays) E->G H Oxidative Stress (ROS Assay) E->H

Caption: Workflow for in vitro screening of neuroprotective compounds.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan.[6] The intensity of the color is directly proportional to the number of viable cells. This protocol is crucial for two reasons: first, to determine the concentration range at which this compound itself is not cytotoxic; second, to quantify its protective effect against a neurotoxin.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

  • Compound Treatment (Toxicity Screen): Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24 hours.

  • Compound Treatment (Neuroprotection Screen): Pre-treat cells with non-toxic concentrations of the compound for 1 hour, followed by the addition of a neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours.[5]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[6]

  • Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Data Presentation: Representative Cell Viability Data

Treatment GroupConcentrationCell Viability (%) vs. Control
Control (untreated)-100 ± 5.0
6-OHDA100 µM54 ± 4.2
This compound1 µM98 ± 5.5
This compound10 µM97 ± 4.8
This compound100 µM95 ± 6.1
6-OHDA + Compound1 µM65 ± 5.1
6-OHDA + Compound10 µM82 ± 4.9
6-OHDA + Compound100 µM91 ± 5.3
Protocol 1.2: Assessment of Apoptosis via TUNEL Assay

Causality: Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. A hallmark of late-stage apoptosis is the fragmentation of genomic DNA by endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is designed to detect these DNA breaks by enzymatically labeling the free 3'-OH ends.[8][9] A reduction in the number of TUNEL-positive cells in the presence of the test compound indicates an anti-apoptotic effect.

Step-by-Step Methodology:

  • Sample Preparation: Culture and treat cells on glass coverslips as described in the MTT neuroprotection screen.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[8]

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes to allow the enzyme to access the nucleus.[9]

  • TdT Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber, protected from light.[9]

  • Counterstaining: Wash the cells and counterstain the nuclei with DAPI.

  • Mounting and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI.

Protocol 1.3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Causality: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases.[10] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] A decrease in DCF fluorescence indicates that the test compound has antioxidant properties or inhibits ROS production.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as described for the neuroprotection screen.

  • Washing: Gently wash the cells twice with warm PBS or HBSS.[11]

  • DCFH-DA Staining: Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells again with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[12]

Part 2: Mechanistic Insights into Neuroprotection

Once a neuroprotective effect is established, the next logical step is to investigate the underlying molecular mechanisms. This involves examining key signaling pathways associated with cell survival and apoptosis.

Hypothesized Signaling Pathways

Many neuroprotective compounds exert their effects by modulating intracellular signaling cascades. Based on the known actions of other small molecule neuroprotectants, key pathways to investigate include the PI3K/Akt survival pathway and the intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.[13][14]

G cluster_0 Potential Neuroprotective Signaling Pathways Compound This compound PI3K PI3K/Akt Pathway Compound->PI3K Activates (?) Bcl2_Family Bcl-2 Family Regulation Compound->Bcl2_Family Modulates (?) Survival Neuronal Survival PI3K->Survival Promotes Apoptosis Apoptosis Inhibition Bcl2_Family->Apoptosis Promotes Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Caspase3->Apoptosis Executes

Caption: Hypothesized signaling pathways for neuroprotection.

Protocol 2.1: Western Blot Analysis of Bax and Bcl-2 Expression

Causality: The intrinsic pathway of apoptosis is tightly regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[13] A high Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization, leading to the activation of caspases and cell death.[13] Western blotting allows for the quantification of these proteins, and a decrease in the Bax/Bcl-2 ratio by the test compound would provide strong evidence for its anti-apoptotic mechanism.[15]

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Densitometry: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

Protocol 2.2: Caspase-3 Activity Assay

Causality: Caspase-3 is a key executioner caspase in the apoptotic cascade.[16] Its activation is a downstream event following the increase in the Bax/Bcl-2 ratio. Measuring caspase-3 activity provides a functional readout of the apoptotic pathway. A fluorometric assay using a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) allows for the sensitive detection of its enzymatic activity.[17]

Step-by-Step Methodology:

  • Cell Lysis: Treat and lyse cells as described for Western blotting, using the specific lysis buffer provided with the assay kit.

  • Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions.

  • Assay Reaction: In a black 96-well plate, add cell lysate to wells containing the caspase-3 substrate (Ac-DEVD-AMC) in reaction buffer.[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

  • Fluorescence Measurement: Measure the fluorescence of the cleaved AMC product using a fluorescence plate reader with excitation at ~380 nm and emission between 420-460 nm.[17]

Data Presentation: Representative Mechanistic Data

Treatment GroupRelative Bax/Bcl-2 RatioRelative Caspase-3 Activity (%)
Control1.00 ± 0.12100 ± 8.5
6-OHDA (100 µM)3.50 ± 0.25320 ± 25.1
6-OHDA + Compound (10 µM)1.50 ± 0.18145 ± 15.3

Part 3: Preclinical Validation in In Vivo Models

Positive and mechanistically supported in vitro data provide a strong rationale for advancing the compound to more complex and physiologically relevant in vivo models of neurodegeneration.

Protocol 3.1: MPTP-Induced Mouse Model of Parkinson's Disease

Causality: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized in the brain to MPP+, which is selectively taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to neuronal death.[2][18] This model recapitulates key pathological and behavioral features of Parkinson's disease, providing a robust platform for testing the efficacy of neuroprotective drug candidates.[2]

Step-by-Step Methodology:

  • Animal Model: Use male C57BL/6 mice, a strain known for its susceptibility to MPTP.[2]

  • Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) for a set period before and during MPTP treatment.

  • MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals) to induce dopaminergic neurodegeneration.[18]

  • Behavioral Testing: Perform behavioral tests such as the rotarod and open-field tests to assess motor coordination and locomotor activity at baseline and after treatment.

  • Tissue Collection: At the end of the study (e.g., 7 days after the last MPTP injection), euthanize the animals and collect brain tissue.[19]

  • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Protocol 3.2: Amyloid-Beta Infusion Rat Model of Alzheimer's Disease

Causality: The aggregation and deposition of amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease.[20] Intracerebroventricular (ICV) infusion of Aβ oligomers into the rat brain induces neuroinflammation, synaptic dysfunction, and cognitive deficits, providing a relevant model to test compounds aimed at mitigating Aβ-induced neurotoxicity.[21]

Step-by-Step Methodology:

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Aβ Preparation: Prepare aggregated Aβ1-42 oligomers according to established protocols.

  • Stereotaxic Surgery: Anesthetize the rats and perform stereotaxic surgery to infuse Aβ1-42 oligomers into the cerebral ventricles.[21]

  • Compound Administration: Administer this compound daily, starting before the surgery and continuing for the duration of the study.

  • Cognitive Testing: After a recovery period, assess spatial learning and memory using the Morris water maze test.[22]

Conclusion and Future Directions

The methodologies outlined in these application notes provide a rigorous and systematic approach to evaluating the neuroprotective potential of this compound. This tiered strategy, from cell-based assays to preclinical animal models, allows for a comprehensive assessment of efficacy and mechanism of action. Positive outcomes from these studies would warrant further investigation into the compound's pharmacokinetic properties, safety profile, and potential for development as a therapeutic agent for neurodegenerative diseases.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for amyloid beta-induced neurotoxicity. Retrieved from [Link]

  • ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]

  • NBS Biologicals. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Raja, A. (2018). Oxidative assay (DCF) in differentiated SH-SY5Y cells protocol? ResearchGate. Retrieved from [Link]

  • Consensus. (n.d.). Signaling pathways involved in phytochemical neuroprotection. Retrieved from [Link]

  • Bio-protocol. (n.d.). Reactive Oxygen Species (ROS) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's disease, 1(1), 19–33. Retrieved from [Link]

  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). MPTP-induced mouse model of Parkinson's disease: a promising direction for therapeutic strategies. Molecular neurodegeneration, 7, 1-10. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Houston, J. P., et al. (2014). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 85(4), 337-347. Retrieved from [Link]

  • protocols.io. (2023). MTT assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Signalling pathways with small molecule mimetics and modulators to achieve neuroprotection and regeneration. Retrieved from [Link]

  • Bio-protocol. (n.d.). TUNEL assay. Retrieved from [Link]

  • D'Amico, M., et al. (2022). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. Antioxidants, 11(3), 529. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. Retrieved from [Link]

  • IMR Press. (n.d.). Behavioral characterization in MPTP/p mouse model of Parkinson's disease. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • Singh, D., et al. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular Neurobiology, 60(12), 7237-7257. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • BioTnA. (n.d.). TUNEL Apoptosis Assay Kit (FAM). Retrieved from [Link]

  • Magalingam, K. B., et al. (2021). 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. Cellular and Molecular Neurobiology, 41(5), 1037-1053. Retrieved from [Link]

  • Neurofit. (n.d.). Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). TUNEL assay – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). ROS detection in differentiated SH-SY5Y cells by flow cytometry using a DCFH-DA assay. Retrieved from [Link]

  • Sipos, E., et al. (2007). Studies for Improving a Rat Model of Alzheimer's Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory. International journal of molecular sciences, 8(8), 804-821. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis to determine the expression of Bax, Bcl-2 and Bcl-xL in extracts from hippocampus of control (C) and diabetic (D) groups of rat. Retrieved from [Link]

  • Massaro, M., et al. (2021). Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK. International Journal of Molecular Sciences, 22(16), 8876. Retrieved from [Link]

  • Palanivel, R., et al. (2022). Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics. Metabolites, 12(11), 1109. Retrieved from [Link]

  • Diez-Fernandez, C., et al. (1998). Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis. The Journal of pathology, 186(4), 360-365. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aβ Induced Neurotoxicity Assay. Retrieved from [Link]

  • Motaghinejad, M., et al. (2018). Small Molecules: Therapeutic Application in Neuropsychiatric and Neurodegenerative Disorders. International journal of molecular sciences, 19(2), 572. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of 6-OHDA on SH-SY5Y cells. Retrieved from [Link]

  • Wang, Y., et al. (2022). Behavioral, Histopathological, and Biochemical Implications of Aloe Emodin in Copper-Aβ-Induced Alzheimer's Disease-like Model Rats. Molecules, 27(19), 6530. Retrieved from [Link]

  • Shiri, M., et al. (2020). 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. Metabolic Brain Disease, 35(8), 1275-1283. Retrieved from [Link]

  • Behl, C., et al. (1997). Aromatic alcohols as neuroprotectants. FEBS letters, 403(2), 223-227. Retrieved from [Link]

Sources

Application Note: Derivatization of 2-Amino-1-(4-fluorophenyl)ethanol as a Scaffold for Novel COX-2 Selective Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent need for safer and more effective anti-inflammatory drugs continues to drive innovation in medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[1] The discovery of a second inducible isoform, COX-2, which is upregulated at sites of inflammation, has guided the development of selective inhibitors that spare the constitutively expressed COX-1, thereby reducing gastrointestinal side effects.[1][2] This application note details a strategic approach for the derivatization of 2-Amino-1-(4-fluorophenyl)ethanol, a promising scaffold for developing novel anti-inflammatory compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity.[3] We provide a rationale for its selection, detailed protocols for its chemical modification via N- and O-acylation, and a complete workflow for the biological evaluation of the resulting derivatives, focusing on selective COX-2 inhibition and suppression of inflammatory mediators in cellular models.

Rationale for Derivatization

The this compound scaffold presents three key points for chemical modification to explore the structure-activity relationship (SAR) for anti-inflammatory activity: the primary amine, the secondary alcohol, and the fluorophenyl ring.

  • Amino Group (-NH₂): This primary amine is a prime site for N-acylation. Introducing various acyl groups can modulate the compound's polarity, steric bulk, and hydrogen bonding capacity. This is critical as many selective COX-2 inhibitors feature specific amide moieties that interact with the active site.[4]

  • Hydroxyl Group (-OH): The secondary alcohol can be modified, for instance, through O-acylation (esterification). This transformation alters lipophilicity and can serve as a potential prodrug strategy, improving pharmacokinetic properties.

  • Fluorophenyl Ring: The fluorine atom is a bioisostere for hydrogen but possesses unique properties. Its high electronegativity can alter the acidity of nearby protons and influence binding interactions with target enzymes. Fluorination is a well-established strategy in drug design to improve metabolic stability and bioavailability.[3][5]

Our strategy focuses on generating a library of amide and ester derivatives to probe the chemical space around this scaffold and identify candidates with potent and selective COX-2 inhibitory activity.

Synthetic Strategy and Protocols

The derivatization of this compound can be efficiently achieved through standard acylation reactions. The primary amine is significantly more nucleophilic than the secondary alcohol, allowing for selective N-acylation under controlled conditions.

Diagram: General Derivatization Workflow

The following diagram illustrates the primary synthetic routes for creating a focused library of derivatives from the parent scaffold.

G cluster_start Starting Material cluster_reagents Acylating Agents cluster_products Derivative Library Start This compound NAcyl N-Acyl Derivatives (Amides) Start->NAcyl Route A: N-Acylation (Base, DCM) OAcyl O-Acyl Derivatives (Esters) Start->OAcyl Route B: O-Acylation (Requires N-protection first) AcidChloride Acyl Chlorides (R-COCl) AcidChloride->NAcyl Anhydride Anhydrides ((R-CO)2O) Anhydride->NAcyl

Caption: Synthetic routes for derivatization of the parent scaffold.

Protocol 2.1: General Procedure for N-Acylation (Amide Synthesis)

This protocol describes a robust method for acylating the primary amine of this compound using an acyl chloride.

Rationale: The reaction is performed in an aprotic solvent (Dichloromethane, DCM) to prevent hydrolysis of the acyl chloride. A mild base like triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. This method is generally high-yielding and chemoselective for the more nucleophilic amine.[6]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the solution over 10-15 minutes. Ensure the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Workflow

A tiered screening approach is essential for efficiently identifying promising candidates. The workflow begins with primary in vitro assays for broad anti-inflammatory activity and COX inhibition, followed by selectivity and cytotoxicity assessments.

Diagram: Biological Screening Cascade

G cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity cluster_validation Validation Synth Synthesized Derivative Library NO_Assay Nitric Oxide (NO) Inhibition Assay (LPS-Stimulated RAW 264.7) Synth->NO_Assay COX2_Assay In Vitro COX-2 Inhibition Assay NO_Assay->COX2_Assay COX1_Assay In Vitro COX-1 Inhibition Assay SAR Analyze IC50 & SI (Structure-Activity Relationship) COX2_Assay->COX1_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7) COX2_Assay->Cytotoxicity

Caption: A tiered workflow for evaluating synthesized derivatives.

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme.[7] Measuring the inhibition of NO production is a robust primary indicator of anti-inflammatory potential.[8][9] NO levels are quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader (540-550 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for an additional 20-24 hours.[8]

  • Nitrite Measurement:

    • Prepare a standard curve of NaNO₂ in culture medium.

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of the Griess reagent (equal parts A and B, freshly mixed) to each well.[10]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value (the concentration of compound that inhibits NO production by 50%).

Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2 isoforms, allowing for the determination of potency and selectivity.[11][12] The assay measures the peroxidase component of the COX enzyme, which is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[13]

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Prepare working solutions of enzymes, heme, and substrate in assay buffer as per the kit manufacturer's instructions.[11][13]

  • Assay Plate Setup: To the wells of a 96-well plate, add:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of test compound solution (or vehicle/reference inhibitor)

    • 10 µL of COX-1 or COX-2 enzyme solution

  • Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Detection: Immediately monitor the absorbance at ~590 nm kinetically for 5-10 minutes. The rate of color development is proportional to COX peroxidase activity.

  • Analysis:

    • Calculate the initial reaction rates (V) for each concentration.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 by fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Data Interpretation & Hypothetical Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of N-acyl derivatives to illustrate how SAR can be analyzed.

Compound IDR-Group (at N-terminus)NO Inhibition IC₅₀ (µM) [RAW 264.7]COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
Parent -H> 10045.250.11.1
AFE-01 -COCH₃ (Acetyl)25.612.838.43.0
AFE-02 -CO-Ph (Benzoyl)8.22.144.521.2
AFE-03 -CO-Ph-4-OCH₃ (p-Anisoyl)5.50.9552.355.1
AFE-04 -CO-Ph-4-SO₂Me (Sulfonylphenyl)1.9 0.15 48.1 320.7
Celecoxib (Reference Drug)2.10.1116.5150.0

Analysis of Hypothetical SAR:

  • N-Acylation is Key: Unmodified parent compound shows negligible activity. Simple N-acetylation (AFE-01 ) confers modest activity and selectivity.

  • Aromatic Rings Enhance Potency: Introducing an aromatic benzoyl group (AFE-02 ) significantly improves COX-2 inhibition and selectivity. This suggests a beneficial hydrophobic interaction within the COX-2 active site.

  • Para-Substitution on Phenyl Ring is Crucial: The addition of an electron-donating methoxy group (AFE-03 ) further enhances potency.

  • COX-2 Selectivity Moiety: The introduction of a para-methylsulfonyl (-SO₂Me) group (AFE-04 ) dramatically increases both potency and selectivity for COX-2, a feature common to many "coxib" class drugs.[1] This group is known to interact with a secondary side pocket present in the COX-2 active site but not in COX-1, providing a structural basis for selectivity.[2]

Conclusion

The this compound scaffold serves as an excellent starting point for the development of novel anti-inflammatory agents. The synthetic protocols for N-acylation are straightforward and efficient, allowing for the rapid generation of a diverse chemical library. The described biological evaluation cascade, from cellular NO screening to enzymatic COX selectivity assays, provides a robust framework for identifying lead candidates. Our hypothetical SAR analysis demonstrates that targeted modifications, particularly the introduction of a para-sulfonylphenyl moiety at the amine terminus, can rationally transform a weakly active scaffold into a potent and highly selective COX-2 inhibitor, warranting further investigation and optimization.

References

  • Lee, J., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

  • Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Czinege, D., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Characterization of Nanoparticles Intended for Drug Delivery. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
  • Nguyen, H. T., et al. (2025). Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Scilit. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology.
  • Pairet, M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Medicinal Chemistry Communications. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Retrieved from [Link]

  • Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Sheu, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Retrieved from [Link]

  • Martin, J. V., & El-Sohemy, A. (2017). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Nutritional Health & Food Science. Retrieved from [Link]

  • Qureshi, A. A., et al. (2011). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease. Retrieved from [Link]

  • Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society. Retrieved from [Link]

Sources

A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Amino-1-(4-fluorophenyl)ethanol and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK) Studies

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-Amino-1-(4-fluorophenyl)ethanol and its primary putative metabolites in human plasma. This compound serves as a critical building block in the synthesis of various pharmaceutical agents, making the study of its metabolic fate essential for drug development and safety assessment.[1][2] The described protocol employs a straightforward protein precipitation method for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic and metabolic profiling studies. All procedures are designed in accordance with established principles for bioanalytical method validation.[3][4]

Introduction

This compound is an important intermediate and structural motif in medicinal chemistry.[2] Its derivatives have been investigated for a range of biological activities, including potential therapeutic applications for neurological disorders and as anti-inflammatory agents.[1][2] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2][5]

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a parent compound and its metabolites is a cornerstone of preclinical and clinical drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional sensitivity, selectivity, and speed.[6] This guide provides a comprehensive protocol for researchers to establish a reliable method for analyzing this compound and predicting its metabolic pathway, ensuring data integrity and reproducibility.

Principle and Strategy

The analytical strategy is centered on efficiently extracting the parent compound and its more polar metabolites from a complex biological matrix (plasma) and then separating and detecting them with high specificity.

  • Sample Preparation: The protocol utilizes protein precipitation (PPT) with acetonitrile. This "protein crash" method is chosen for its simplicity, speed, and effectiveness in removing the majority of interfering proteins from plasma samples, which is crucial for protecting the analytical column and mass spectrometer.[7][8]

  • Chromatographic Separation: A reversed-phase C18 column is used to separate the analytes based on their polarity. A gradient elution with an acidic mobile phase (containing formic acid) ensures good peak shape and promotes efficient protonation of the analytes for mass spectrometric detection.

  • Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for each analyte, minimizing background interference and ensuring accurate quantification.[9] Given the presence of a basic amino group, Electrospray Ionization (ESI) in positive ion mode is selected for its high ionization efficiency for this class of compounds.

Putative Metabolic Pathway

Based on the chemical structure of this compound, which contains primary amino and secondary alcohol functional groups, the following Phase I and Phase II metabolic transformations are anticipated. Abnormalities in amino acid metabolism are known to play significant roles in various biological and disease processes.[10]

  • Phase I (Oxidation): The secondary alcohol can be oxidized to a ketone.

  • Phase II (Conjugation): The amino group is a target for N-acetylation, while the hydroxyl group is susceptible to O-glucuronidation.

The diagram below illustrates these predicted metabolic transformations.

G cluster_0 Putative Metabolic Pathway Parent This compound Metabolite1 N-Acetyl Metabolite Parent->Metabolite1 N-Acetylation (Phase II) Metabolite2 O-Glucuronide Conjugate Parent->Metabolite2 O-Glucuronidation (Phase II) Metabolite3 Oxidized Metabolite (Ketone) Parent->Metabolite3 Oxidation (Phase I)

Caption: Predicted metabolic pathways for this compound.

Materials and Reagents

  • Standards: this compound (≥98% purity), appropriate internal standard (IS), e.g., a stable isotope-labeled version.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, 96-well plates (optional).

  • Equipment: Calibrated pipettes, centrifuge, vortex mixer, LC-MS/MS system (e.g., equipped with an ESI source).

Experimental Workflow: Step-by-Step Protocols

The overall analytical workflow is depicted below, from sample receipt to final data reporting.

G LC-MS/MS Analytical Workflow cluster_workflow LC-MS/MS Analytical Workflow start Receive Plasma Samples prep_standards Prepare Calibration Standards & Quality Controls (QCs) start->prep_standards sample_prep Sample Preparation: Protein Precipitation prep_standards->sample_prep lcms_analysis LC-MS/MS Analysis (Data Acquisition) sample_prep->lcms_analysis data_processing Data Processing: Peak Integration & Quantification lcms_analysis->data_processing review Data Review & QC Check data_processing->review review->data_processing Fail report Generate Final Report review->report Pass

Caption: A typical workflow for quantitative bioanalysis.

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions: Accurately weigh and dissolve the reference standard of the parent compound and the Internal Standard (IS) in methanol to prepare 1 mg/mL stock solutions.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high. QC samples should be prepared from a separate stock solution weighing to ensure accuracy.[9]

Plasma Sample Preparation Protocol
  • Aliquot Samples: Label 1.5 mL polypropylene tubes. Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into the appropriate tube.

  • Add Internal Standard: Add 10 µL of the IS working solution to every tube except for the blank matrix.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The volume of the precipitating agent should be at least 3-4 times the plasma volume to ensure efficient protein removal.[7]

  • Mix and Centrifuge: Vortex each tube vigorously for 30 seconds to ensure thorough mixing. Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system. The composition of the injected sample can have a significant effect on chromatography.[11]

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
4.0
5.0
5.1
6.0
Mass Spectrometry Conditions
ParameterRecommended Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical)

The following table lists hypothetical MRM transitions. These must be optimized empirically by infusing each compound into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energies.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound 156.1139.1 (Loss of NH₃)15
(Internal Standard)(e.g., 161.1)(e.g., 144.1)15
N-Acetyl Metabolite 198.1139.1 (Loss of Ac-NH₂)20
O-Glucuronide 332.1156.1 (Loss of Glucuronic Acid)18
Oxidized Metabolite 154.1125.1 (Loss of CO-H)12

Method Validation and Data Analysis

For use in regulated studies, the bioanalytical method must be validated according to guidelines from regulatory bodies like the FDA.[3][12]

  • Validation Parameters: Key validation experiments include assessing the method's selectivity, sensitivity (LLOQ), calibration curve performance, accuracy, precision, recovery, matrix effect, and the stability of the analytes under various conditions (e.g., freeze-thaw, bench-top).[4][13]

  • Data Analysis: The concentration of each analyte in the QC and unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve using a weighted (e.g., 1/x²) linear regression.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound and its putative metabolites in human plasma. The described sample preparation technique is simple and efficient, while the LC-MS/MS parameters offer high selectivity and sensitivity. This method serves as an excellent starting point for researchers in pharmaceutical development and can be adapted and fully validated for high-throughput screening in pharmacokinetic and drug metabolism studies.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol.
  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures.
  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • BenchChem. (n.d.). This compound hydrochloride.
  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis. Available at: [Link]

  • Clinivex. (n.d.). 2-amino-1-(4-fluorophenyl)-1-ethanol.
  • Solubility of Things. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE.
  • Royal Society of Chemistry. (2020). Recent developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]

  • PubMed. (1981). Incorporation of Labelled Amino Acids Into Proteins of Isolated Parenchymal and Nonparenchymal Rat Liver Cells in the Absence and Presence of Ethanol. Available at: [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • PubMed Central (NIH). (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available at: [Link]

  • MDPI. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Available at: [Link]

  • PubMed. (2024). The role of amino acid metabolism in autoimmune hepatitis. Available at: [Link]

  • PubMed Central. (2023). Metabolic shifts in plasma amino acids and related metabolites in response to SGLT2 inhibition and hyperglycemia in type 1 diabetes. Available at: [Link]

  • PubMed. (1997). A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this critical pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The presence of a fluorine atom can enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] Achieving high yields and enantiomeric purity of this compound is crucial for efficient drug development pipelines. This guide provides practical, field-proven insights into common synthetic routes and addresses the challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reduction of 2-Azido-1-(4-fluorophenyl)ethanone

This two-step process involves the synthesis of the azido ketone intermediate followed by its reduction.

Issue 1.1: Low Yield of 2-Azido-1-(4-fluorophenyl)ethanone

  • Potential Cause A: Incomplete Bromination of 1-(4-Fluorophenyl)ethanone. The initial step of forming the α-bromo ketone can be sluggish.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the brominating agent (e.g., N-bromosuccinimide). Ensure the p-toluenesulfonic acid catalyst is fresh and dry.

  • Potential Cause B: Side Reactions during Azide Substitution. The reaction of the α-bromo ketone with sodium azide can sometimes lead to elimination or other side products.

    • Solution: Maintain a controlled temperature during the addition of sodium azide. Using a polar aprotic solvent like acetonitrile can facilitate the SN2 reaction while minimizing side reactions.[2]

Issue 1.2: Incomplete Reduction of the Azido Group

  • Potential Cause A: Catalyst Inactivation. The palladium on carbon (Pd/C) catalyst used in the hydrogenation can become poisoned or deactivated.

    • Solution: Ensure the catalyst is of high quality and handled under an inert atmosphere to prevent oxidation. If the reaction is slow or incomplete, consider increasing the catalyst loading or the hydrogen pressure. The use of a different catalyst, such as platinum oxide (Adam's catalyst), can also be explored.

  • Potential Cause B: Insufficient Hydrogen Pressure or Agitation. Inadequate mixing or low hydrogen pressure can lead to a slow and incomplete reaction.

    • Solution: Use a robust stirring mechanism to ensure good contact between the substrate, catalyst, and hydrogen. Ensure the reaction vessel is properly sealed and pressurized.

Issue 1.3: Over-reduction of the Ketone Group

  • Potential Cause: While the primary goal is to reduce the azide, some reducing agents can also affect the ketone, leading to the formation of the corresponding diol as a byproduct.

    • Solution: Catalytic hydrogenation with Pd/C is generally selective for the azide group. If over-reduction is observed, reducing the reaction temperature and pressure can help improve selectivity.

Below is a troubleshooting workflow for the reduction of 2-azido-1-(4-fluorophenyl)ethanone:

Troubleshooting workflow for Method 1.
Method 2: Reductive Amination of 4-Fluorophenylglyoxal Derivatives

This method involves the reaction of an α-keto aldehyde with an amine source in the presence of a reducing agent.

Issue 2.1: Low Imine Formation

  • Potential Cause A: Unfavorable Reaction Equilibrium. The formation of the imine intermediate is a reversible reaction.

    • Solution: The removal of water as it is formed can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate.

  • Potential Cause B: Steric Hindrance. A bulky amine source can hinder the initial nucleophilic attack on the carbonyl group.

    • Solution: If possible, use a less sterically hindered amine source. Optimizing the reaction temperature can also help overcome the activation energy barrier.

Issue 2.2: Competing Reduction of the Carbonyl Group

  • Potential Cause: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone faster than the imine is formed.

    • Solution: Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards carbonyls at neutral or slightly acidic pH.

Issue 2.3: Formation of Secondary Amines (Dialkylation)

  • Potential Cause: The newly formed primary amine can react with another molecule of the aldehyde, leading to the formation of a secondary amine byproduct.

    • Solution: This can be minimized by using a large excess of the ammonia source. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also help control this side reaction.

Reducing Agent Typical Solvents Key Considerations
Sodium Borohydride (NaBH₄)Methanol, EthanolCan reduce aldehydes and ketones; add after imine formation.
Sodium Cyanoborohydride (NaBH₃CN)MethanolLess reactive and more selective for imines; toxic cyanide waste.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, DichloroethaneMild and selective; sensitive to water.
Method 3: Reduction of 4-Fluoro-β-nitrostyrene

This route involves the Henry reaction to form the nitrostyrene, followed by reduction of both the nitro group and the double bond.

Issue 3.1: Low Yield in the Henry Reaction

  • Potential Cause A: Inappropriate Base or Solvent. The choice of base and solvent is critical for the condensation of 4-fluorobenzaldehyde and nitromethane.

    • Solution: Common bases include ammonium acetate or primary amines like butylamine. The reaction is often carried out in a solvent like acetic acid or toluene with azeotropic removal of water.

  • Potential Cause B: Polymerization of the Nitrostyrene. The product can be unstable and prone to polymerization.

    • Solution: Work up the reaction mixture promptly after completion. Avoid excessive heating during purification.

Issue 3.2: Incomplete Reduction or Side Reactions with LiAlH₄

  • Potential Cause A: Incomplete Reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but incomplete reduction can occur with insufficient reagent or improper reaction conditions.

    • Solution: Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents). The reaction should be carried out in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere.

  • Potential Cause B: Formation of Aziridines or other Byproducts. The reduction of β-nitrostyrenes can sometimes lead to the formation of complex mixtures, including aziridines.

    • Solution: Careful control of the reaction temperature (often starting at 0°C and slowly warming to room temperature) is crucial. The order of addition (adding the nitrostyrene solution to the LiAlH₄ suspension) can also influence the outcome.

  • Potential Cause C: Difficult Work-up. The quenching of excess LiAlH₄ and the work-up of the aluminum salts can be challenging and lead to product loss.

    • Solution: A Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) can facilitate the precipitation of granular aluminum salts that are easier to filter.

Troubleshooting workflow for Method 3.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing enantiomerically pure this compound?

A1: For achieving high enantiopurity, asymmetric synthesis methods are preferred over the resolution of a racemic mixture. Chemoenzymatic methods, employing enzymes like alcohol dehydrogenases, can offer excellent enantioselectivity (>99% ee) and high yields under mild conditions.[3] Asymmetric transfer hydrogenation using chiral ruthenium catalysts is another powerful technique for the enantioselective reduction of the corresponding α-amino ketone.

Q2: How can I purify the final product effectively?

A2: The product is a solid at room temperature and is soluble in water and moderately soluble in alcohols.[1] Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. If impurities are difficult to remove by crystallization, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities. A common eluent system is a gradient of methanol in dichloromethane.

Q3: How do I confirm the chiral purity of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of amino alcohols.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Gas: Flammable and explosive. Ensure proper ventilation and use appropriate safety measures when conducting catalytic hydrogenation.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Azido-1-(4-fluorophenyl)ethanone

Step 1: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone [2]

  • To a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in acetonitrile, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-azido-1-(4-fluorophenyl)ethanone as a solid.

Step 2: Reduction of 2-Azido-1-(4-fluorophenyl)ethanone

  • Dissolve 2-azido-1-(4-fluorophenyl)ethanone (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

References

  • This compound | Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2023, September 19). Beilstein Journal of Organic Chemistry. [Link]

  • 2-Azido-1-(4-fluorophenyl)ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1268. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Molecules, 18(7), 7854-7888. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

Sources

"reducing byproducts in the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Our goal is to equip you with the knowledge to minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. We will explore the underlying causes of these issues and provide actionable, step-by-step protocols to mitigate them.

Issue 1: Low Diastereoselectivity in the Final Product

Q: My final product shows a mixture of diastereomers. How can I improve the diastereoselectivity of my synthesis?

A: The presence of diastereomeric impurities is a frequent challenge, particularly when the synthesis involves the reduction of an α-amino ketone precursor. The relative stereochemistry of the amino and hydroxyl groups is determined during the reduction step, and achieving high diastereoselectivity is crucial for obtaining the desired isomer.

Root Causes and Mechanistic Insights:

The stereochemical outcome of the reduction of an α-amino ketone is primarily influenced by the directing effect of the adjacent amino group. The reaction can proceed through two main pathways:

  • Chelation-Controlled Reduction: In this pathway, a chelating agent coordinates with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid cyclic intermediate. The hydride reagent then attacks from the less sterically hindered face, leading to the syn-diastereomer.

  • Non-Chelation-Controlled (Felkin-Anh Model): In the absence of a chelating agent, the stereochemical outcome is governed by steric and electronic effects as described by the Felkin-Anh model. The largest substituent orients itself anti-periplanar to the incoming nucleophile, which attacks the carbonyl carbon at the Bürgi-Dunitz angle. This typically favors the formation of the anti-diastereomer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving diastereoselectivity.

Experimental Protocols:

Protocol 1: Chelation-Controlled Reduction for the syn-Diastereomer

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-amino ketone precursor in anhydrous THF or diethyl ether.

  • Chelation: Cool the solution to -78 °C and add a solution of zinc borohydride (Zn(BH₄)₂) in THF dropwise. Stir the mixture for 30 minutes to allow for chelation.

  • Reduction: Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio using ¹H NMR spectroscopy by integrating the signals of the characteristic protons for each diastereomer.

Protocol 2: Non-Chelation-Controlled Reduction for the anti-Diastereomer

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the α-amino ketone precursor in anhydrous THF.

  • Reduction: Cool the solution to -78 °C and add a solution of L-Selectride® (lithium tri-sec-butylborohydride) in THF dropwise.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching: After the reaction is complete, carefully add methanol to quench the excess L-Selectride®, followed by the slow addition of aqueous sodium hydroxide (e.g., 3M NaOH) and hydrogen peroxide (30% H₂O₂).

  • Work-up: Stir the mixture at room temperature for several hours. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or HPLC.

Reducing AgentTypical Diastereoselectivity (syn:anti)Reference
Zn(BH₄)₂>95:5[1]
L-Selectride®<5:95>[1]
Issue 2: Formation of Dimeric Byproducts in Nitroalkene Reduction

Q: I am synthesizing this compound via the reduction of 4-fluoro-β-nitrostyrene and observe a significant amount of a high-molecular-weight impurity. What is this byproduct and how can I prevent its formation?

A: The high-molecular-weight impurity you are observing is likely a dimeric byproduct. This is a common side reaction when reducing nitroalkenes, especially with borohydride reagents.[2]

Root Cause and Mechanism:

The reduction of a nitroalkene with a hydride source initially forms a nitronate intermediate. This nitronate is nucleophilic and can attack another molecule of the starting nitroalkene in a Michael addition reaction, leading to the formation of a dimeric species.[3]

Dimerization_Mechanism 4-fluoro-β-nitrostyrene 4-fluoro-β-nitrostyrene Nitronate Intermediate Nitronate Intermediate 4-fluoro-β-nitrostyrene->Nitronate Intermediate [H⁻] Dimeric Adduct Dimeric Adduct Nitronate Intermediate->Dimeric Adduct + 4-fluoro-β-nitrostyrene (Michael Addition) Dimeric Byproduct Dimeric Byproduct Dimeric Adduct->Dimeric Byproduct Further Reduction & Work-up

Sources

Technical Support Center: Purification of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Amino-1-(4-fluorophenyl)ethanol. This molecule is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of more complex bioactive compounds.[1] Its purification, however, presents distinct challenges that require a systematic and well-understood approach. The presence of a chiral center, along with polar amino and hydroxyl groups, necessitates careful selection of purification strategies to achieve high chemical and enantiomeric purity.

This guide is structured as a series of troubleshooting questions and detailed protocols based on common issues encountered in the field. We will explore the causality behind each experimental step, empowering you to not only solve current purification hurdles but also to proactively design robust purification workflows for your future research.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My final product is a sticky oil or has a low melting point, and NMR analysis shows unreacted starting materials. How can I remove these achiral impurities?

Answer:

This is a common issue stemming from incomplete reactions or inefficient initial workups. The primary goal is to remove non-isomeric, achiral impurities, such as residual 4-fluorobenzaldehyde or the intermediate 4-fluoro-β-nitrostyrene from the synthesis.[1] The choice between crystallization and chromatography depends on the impurity profile and scale.

Underlying Cause: The high polarity of this compound, due to its amino and hydroxyl groups, can make it challenging to crystallize, especially in the presence of impurities that act as crystallization inhibitors. These impurities may have different solubility profiles that can be exploited.

Recommended Strategies:

  • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be identified. Given the compound's properties, polar protic solvents are a good starting point.[2]

    • Why Ethanol/Water? Ethanol is a good solvent for the amino alcohol, while water acts as an anti-solvent. A hot ethanolic solution of the crude product, followed by the slow addition of water until turbidity appears, and then cooling, often yields pure crystals. This technique leverages the differential solubility of the product and less polar impurities at lower temperatures.

    • Self-Validation: The success of recrystallization is validated by obtaining sharp, well-defined crystals with a consistent melting point. Purity should be confirmed by HPLC and ¹H NMR to ensure the absence of starting material signals.

  • Flash Column Chromatography: If recrystallization fails or if impurities have similar polarities to the product, flash chromatography is the next logical step.

    • Why Reversed-Phase? Due to the compound's polar nature, reversed-phase chromatography on a C18-functionalized silica gel is often more effective than normal-phase. A polar mobile phase allows for better separation.

    • Why a Gradient Elution? A gradient of an organic solvent (like methanol or acetonitrile) in water, often with a modifier like formic acid or triethylamine to improve peak shape, is highly effective.[3][4] The gradient allows for the elution of a wide range of polarities, ensuring that both less polar starting materials and the highly polar product are well-resolved.

Q2: My product is chemically pure according to HPLC and NMR, but it's a racemic mixture. How can I separate the enantiomers?

Answer:

Separating the enantiomers of this chiral amino alcohol is critical for its use in stereospecific synthesis and pharmaceutical applications. The two main strategies are classical resolution via diastereomeric salt formation and chiral chromatography.

Recommended Strategy: Chiral HPLC

For analytical assessment and preparative separation, chiral High-Performance Liquid Chromatography (HPLC) is the most direct and powerful method.[5]

Causality of Separation: Chiral HPLC relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. One enantiomer forms a more stable, transient complex with the CSP, causing it to be retained longer on the column, thus enabling separation.

Step-by-Step Protocol: Chiral HPLC Method Development

  • Column Selection (Screening):

    • Start with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases (e.g., Vancomycin or Teicoplanin-based columns).[6][7] These are known to be effective for separating amino alcohols.

    • A Pirkle-type or crown ether-based CSP can also be effective, particularly for compounds with primary amine groups.

  • Mobile Phase Selection:

    • Normal Phase Mode: Typically uses mixtures of hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine (DEA) to reduce peak tailing from the amino group's interaction with residual silanols on the silica support.

    • Polar Organic Mode: Uses single solvents like methanol, ethanol, or acetonitrile, often with an acidic or basic additive.[7]

    • Reversed-Phase Mode: Uses mixtures of water/acetonitrile or water/methanol with buffers (e.g., ammonium acetate).

  • Optimization:

    • Adjust the ratio of the mobile phase components to optimize the resolution (Rs) and retention times.

    • Vary the additive concentration (0.1% is a good starting point).

    • Lowering the column temperature can sometimes improve resolution by enhancing the stability of the diastereomeric interactions.

  • Validation:

    • Inject a certified standard of one enantiomer (if available) to confirm the elution order.

    • Calculate the enantiomeric excess (% ee) from the peak areas of the two separated enantiomers.

ParameterStarting ConditionOptimization Strategy
Column Polysaccharide-based CSPScreen different CSP types (glycopeptide, Pirkle)
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% DEAVary alcohol content; switch to polar organic mode
Flow Rate 1.0 mL/minAdjust for optimal peak shape and analysis time
Temperature Ambient (25 °C)Decrease to 15-20 °C to improve resolution
Detection UV at 254 nmSelect λmax based on the fluorophenyl group
Q3: After purification and storage, I'm observing new, unidentified peaks in my HPLC chromatogram. What is causing this degradation?

Answer:

The chemical structure of this compound contains functional groups susceptible to degradation, primarily through oxidation.

Underlying Cause:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or colored degradation products. This can be accelerated by exposure to air (oxygen), light, or trace metal impurities.

  • Hydrolysis/Other Reactions: While less common for this specific structure under neutral conditions, prolonged exposure to strong acidic or basic conditions can lead to side reactions.[1]

Prevention and Mitigation Strategies:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store vials in the dark or use amber-colored vials to prevent photolytic degradation.

  • Temperature Control: Store the compound at low temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of chemical degradation.

  • Solvent Purity: Use high-purity, peroxide-free solvents for any solutions, as solvent impurities can initiate degradation.

  • Forced Degradation Studies: To understand potential degradation products, you can perform a forced degradation study by exposing small samples to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, H₂O₂) and analyzing the resulting mixtures by LC-MS.[1] This helps in identifying and characterizing potential impurities that might arise during long-term storage.

Workflow & Logic Diagrams

PurificationWorkflow cluster_start Initial State cluster_analysis1 Purity Assessment cluster_achiral Achiral Purification cluster_chiral Chiral Purification cluster_final Final Product & Validation Crude Crude Product (Post-Synthesis) Analysis1 HPLC / NMR Analysis Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Minor achiral impurities present ColumnChrom Flash Chromatography (Reversed-Phase) Analysis1->ColumnChrom Major/complex achiral impurities present ChiralHPLC Preparative Chiral HPLC Analysis1->ChiralHPLC Achirally pure, but racemic Recrystallization->Analysis1 Re-analyze ColumnChrom->Analysis1 Re-analyze Analysis2 Final Purity Check (HPLC, Chiral HPLC, NMR) ChiralHPLC->Analysis2 FinalProduct Pure Enantiomer (>99% ee, >99% chemical purity) Analysis2->FinalProduct Purity Confirmed Storage Store under Inert Gas in Dark at Low Temp. FinalProduct->Storage ChiralSeparation cluster_input Input cluster_column Chiral Column cluster_output Output (Chromatogram) Racemate Racemic Mixture (R)-Enantiomer (S)-Enantiomer CSP Chiral Stationary Phase (CSP) CSP interacts differently with (R) and (S) enantiomers Racemate->CSP Injection Separation Separated Enantiomers Peak 1 (e.g., R) Peak 2 (e.g., S) CSP->Separation Elution at different times

Caption: Principle of enantiomeric separation by Chiral HPLC.

Frequently Asked Questions (FAQs)

  • Q: What are the expected physical properties of pure this compound?

    • A: It is typically a white to off-white crystalline solid. [2]It is soluble in polar solvents like water and alcohols (e.g., methanol, ethanol) but has limited solubility in non-polar solvents like hexane. [2]

  • Q: Which analytical techniques are essential for quality control?

    • A: A combination of techniques is crucial.

      • ¹H and ¹⁹F NMR: To confirm the chemical structure and check for structural impurities.

      • Reversed-Phase HPLC: To determine chemical purity (typically expressed as area %).

      • Chiral HPLC: To determine enantiomeric purity (reported as % enantiomeric excess or % ee).

      • Mass Spectrometry (MS): To confirm the molecular weight. 5. Karl Fischer Titration: To quantify water content, as residual moisture can depress melting points.

  • Q: Can I use my purified racemic material directly for some applications?

    • A: For applications where stereochemistry is not critical, such as using it as a general building block where the chiral center is later destroyed, racemic material may be acceptable. [8]However, for the synthesis of single-enantiomer drugs or in stereoselective catalysis, enantiomerically pure material is almost always required.

References

  • Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2018). PubMed Central. Retrieved from [Link]

  • Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl) Methylamino] Phenyl]Carbamic Acid Ethyl Ester And Its Stable Mixture Of Polymorphs. (2015). Quick Company. Retrieved from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.). ACG Publications. Retrieved from [Link]

  • This compound | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • This compound | CAS#:456-05-3. (n.d.). Chemsrc. Retrieved from [Link]

  • (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. (2022). PubMed Central. Retrieved from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PMC - NIH. Retrieved from [Link]

  • Untitled. (n.d.). CHOSUN. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. (2010). ResearchGate. Retrieved from [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. Retrieved from [Link]

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. (2024). IUCr. Retrieved from [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. Retrieved from [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). European Patent Office. Retrieved from [Link]

  • chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

  • Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates. (1993). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enantioselective Separation of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 2-Amino-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, chromatographers, and drug development professionals to troubleshoot and optimize the chiral separation of this key intermediate. The following question-and-answer guide provides in-depth, experience-driven advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers. What are the most critical factors to investigate first?

A1: Achieving baseline resolution for this compound enantiomers is a multi-parameter challenge. A complete lack of separation or poor resolution is most often tied to the fundamental interaction between your molecule and the chromatography system. Here is a systematic approach to troubleshooting this issue.

1. Chiral Stationary Phase (CSP) Selection: This is the single most important factor. The amino alcohol structure of your compound provides specific interaction points (a basic amino group, a hydroxyl group, and an aromatic ring). Not all CSPs can effectively resolve this combination.

  • Primary Recommendation: Polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives) are typically the most successful for separating amino alcohols.[1][2] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.
  • Alternative Options: Pirkle-type and macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) can also be effective.[2][3] Macrocyclic glycopeptides are particularly useful as they possess ionic groups compatible with a wider range of mobile phases.[3][4]
  • Actionable Step: If you are not using a polysaccharide or macrocyclic glycopeptide-based column, your first step should be to screen one of these recommended CSP types.[5]

2. Mobile Phase Composition (Normal Phase): Normal-phase chromatography is the most common starting point for this type of separation.

  • Solvent Ratio: The ratio of the alkane (e.g., hexane or heptane) to the alcohol modifier (e.g., ethanol or isopropanol) is critical. Small changes in the alcohol percentage can dramatically alter selectivity. A typical starting point is 90:10 (Hexane:Ethanol).
  • Basic Additive: As an amino alcohol, your compound is basic. Secondary interactions with residual acidic silanol groups on the silica support of the CSP can cause peak tailing and poor resolution.[6] To mitigate this, a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) should be added to the mobile phase.[1][7] DEA competitively binds to the active silanol sites, ensuring the primary interaction is with the chiral selector.[7]

3. Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations due to the kinetics of analyte-CSP interaction.

  • Optimization: While 1.0 mL/min is a common starting point for a 4.6 mm I.D. column, reducing the flow rate to 0.5-0.8 mL/min can increase the interaction time with the CSP, often leading to improved resolution.[8]

Below is a decision tree to guide your initial troubleshooting for poor resolution.

Reproducibility_Workflow start Start: Unstable Retention Times step1 Step 1: Column Equilibration Flush with 20+ column volumes of mobile phase (including additive). Allow system pressure to stabilize. start->step1 step2 Step 2: Temperature Control Set column oven to a constant temperature (e.g., 25 °C). Allow temperature to equilibrate. step1->step2 step3 Step 3: Mobile Phase Prep Prepare fresh, accurately measured mobile phase. Thoroughly degas the solvent mixture. step2->step3 step4 Step 4: System Check Perform several blank injections to confirm stable baseline and pressure. Inject a standard to confirm retention time stability. step3->step4 end Proceed with Analysis step4->end

Sources

Technical Support Center: Optimization of Nucleophilic Substitution for 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nucleophilic substitution reactions involving 2-Amino-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow. Our focus is on explaining the "why" behind experimental choices, ensuring both scientific accuracy and practical success.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is showing low yield. What are the likely causes?

Low yields in nucleophilic substitution reactions can stem from several factors. A primary consideration is the nature of the substitution reaction you are attempting. Given the structure of this compound, you are likely targeting either the hydroxyl group or the amino group for substitution, or potentially performing a nucleophilic aromatic substitution (SNA r) on the fluorophenyl ring.

For substitution at the hydroxyl or amino group:

  • Poor Leaving Group: The hydroxyl group (-OH) is a notoriously poor leaving group. To facilitate substitution, it must be converted into a better leaving group, often by protonation in acidic conditions to form -OH2+ or by converting it into a sulfonate ester (e.g., tosylate or mesylate).[1]

  • Inappropriate Base: If your nucleophile is neutral (e.g., an amine or alcohol), a suitable base is often required to deprotonate it and increase its nucleophilicity.[2] However, the choice of base is critical. A base that is too strong or sterically hindered can lead to competing elimination reactions, especially if the substitution occurs at a secondary carbon.

  • Steric Hindrance: The phenyl group and the adjacent amino group can sterically hinder the approach of the nucleophile to the benzylic carbon, slowing down the reaction rate.[3]

For Nucleophilic Aromatic Substitution (SNAr) at the fluorophenyl ring:

  • Ring Activation: SNAr reactions require the aromatic ring to be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluorine).[2][4] The fluorine atom itself is an EWG, but its activating effect may not be sufficient for reaction with weak nucleophiles. The amino and hydroxyl groups on the ethanol substituent are electron-donating, which deactivates the ring towards nucleophilic attack.

  • Leaving Group Ability in SNAr: In contrast to SN1/SN2 reactions, fluoride is an excellent leaving group in SNAr reactions.[2][4] This is because the rate-determining step is the initial attack of the nucleophile, and fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic.[2]

Q2: I'm observing multiple byproducts in my reaction mixture. How can I improve selectivity?

The formation of byproducts is a common issue. Identifying the nature of these byproducts through techniques like LC-MS and NMR is the first step. Common side reactions include:

  • Elimination vs. Substitution: When attempting substitution at the hydroxyl group (after converting it to a good leaving group), elimination to form a styrene derivative is a potential competing pathway, especially with strong, bulky bases and higher temperatures.[3][5] To favor substitution, use a less hindered base and a good, non-basic nucleophile.

  • Over-alkylation/acylation: If the nucleophile can react with both the amino and hydroxyl groups, you may see a mixture of products. Protecting one of the functional groups is a standard strategy to ensure selectivity. For example, the amino group can be protected as a carbamate (e.g., Boc or Cbz) before performing a reaction at the hydroxyl group.

  • Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[2] If unexpected amine byproducts are observed, consider using a more stable solvent like DMSO or lowering the reaction temperature.[2]

Q3: How does my choice of solvent impact the reaction outcome?

The solvent plays a crucial role in nucleophilic substitution reactions by solvating the reactants and intermediates.[6]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding.[6] They are excellent at solvating both cations and anions.[6] In SN1 reactions, polar protic solvents stabilize the carbocation intermediate, accelerating the reaction.[7][8] However, for SN2 reactions, they can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its reactivity.[6][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but lack acidic protons.[6] They are good at solvating cations but not anions.[6] This leaves the anion "naked" and highly reactive, making these solvents ideal for SN2 reactions.[2] For SNAr reactions, polar aprotic solvents are also generally preferred.[2]

  • Non-polar Solvents (e.g., toluene, hexane): These are generally poor choices for nucleophilic substitution reactions involving charged species, as they cannot effectively solvate the reactants and intermediates.

Reaction Type Preferred Solvent Type Reasoning
SN1 Polar ProticStabilizes the carbocation intermediate.[7][8]
SN2 Polar AproticMinimizes solvation of the nucleophile, enhancing its reactivity.[2]
SNAr Polar AproticSolubilizes reactants and stabilizes the charged Meisenheimer complex intermediate.[2]

Troubleshooting Guides

Problem: Incomplete Conversion
Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Reactivity of Nucleophile * If using a neutral nucleophile (e.g., R-OH, R-NH2), add a suitable base (e.g., NaH, K2CO3) to generate the more nucleophilic alkoxide or amide.[2] * Consider switching to a more potent nucleophile. Nucleophilicity generally increases down a group in the periodic table in polar protic solvents (I- > Br- > Cl- > F-).[9]Deprotonation increases the electron density and HOMO energy of the nucleophile, making it more reactive.
Low Reaction Temperature * Gradually increase the reaction temperature in increments of 10-20°C. * Consider using microwave irradiation to achieve higher temperatures and faster reaction rates safely.[10]Most chemical reactions have an activation energy barrier that can be overcome with increased thermal energy, leading to a higher reaction rate.
Poor Leaving Group * For hydroxyl group substitution, convert it to a better leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf). Alternatively, use acidic conditions to protonate the alcohol.[1]A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.
Inadequate Solvent * Ensure the solvent is appropriate for the reaction mechanism (see FAQ Q3). For SN2 or SNAr, switch to a polar aprotic solvent like DMSO or DMF.[2] * Ensure all reactants are soluble in the chosen solvent.[6]The solvent's polarity and ability to solvate ions can dramatically affect reaction rates.[6][7]
Problem: Product Decomposition
Possible Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature * Lower the reaction temperature and monitor the reaction for a longer duration. * Screen for a catalyst that can promote the reaction at a lower temperature.The desired product may be thermally unstable under the reaction conditions, leading to degradation.
Presence of Water or Oxygen * Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). * Use anhydrous solvents.[2]Water can hydrolyze starting materials or products, especially if reactive intermediates are involved. Oxygen can lead to oxidative side reactions.
Incompatible Work-up Procedure * If the product is acid- or base-sensitive, use a neutral work-up procedure. * Avoid prolonged exposure to strong acids or bases during extraction and purification.The pH of the work-up can cause hydrolysis, rearrangement, or other degradation pathways for sensitive functional groups.

Experimental Protocols

Protocol 1: Conversion of the Hydroxyl Group to a Tosylate Leaving Group

This protocol details a general procedure for converting the hydroxyl group of this compound into a better leaving group, a tosylate, to facilitate subsequent SN2 reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or Et3N (1.5 equivalents). This will act as a base to neutralize the HCl generated during the reaction.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, keeping the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the tosylated product.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in DCM cool Cool to 0°C start->cool add_base Add Pyridine/Et3N cool->add_base add_tscl Add TsCl add_base->add_tscl warm Warm to RT add_tscl->warm stir Stir & Monitor (TLC/LC-MS) warm->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry product Isolated Tosylated Product dry->product

Caption: Workflow for tosylation of this compound.

Logical Relationship: Substitution vs. Elimination

The competition between substitution (SN2) and elimination (E2) is a critical consideration. The following diagram illustrates the key factors influencing the reaction pathway.

substitution_vs_elimination factors Key Factors substrate Substrate (Secondary Carbon) factors->substrate nucleophile Nucleophile/Base Strength & Sterics factors->nucleophile temperature Temperature factors->temperature sn2_outcome SN2 Product (Substitution) substrate->sn2_outcome Less Hindered e2_outcome E2 Product (Elimination) substrate->e2_outcome More Hindered nucleophile->sn2_outcome Strong Nucleophile Weak Base Small nucleophile->e2_outcome Strong, Bulky Base temperature->sn2_outcome Low Temp temperature->e2_outcome High Temp

Caption: Factors influencing SN2 vs. E2 reaction pathways.

References

  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, May 24). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2022, April 5). Substitution and Elimination Practice Questions | SN1 SN2 E1 E2. Retrieved from [Link]

Sources

"stability issues of 2-Amino-1-(4-fluorophenyl)ethanol under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. As your Senior Application Scientist, I have structured this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a cool, dry place in a well-sealed container to protect it from moisture and atmospheric contaminants. It is incompatible with strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect it from prolonged exposure to light, especially UV light, to prevent potential photolytic degradation.[1][2] Amber vials or storage in a dark environment are recommended.

Q3: What are the expected physicochemical properties of this compound?

A3: this compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder. It is soluble in water and polar organic solvents due to the presence of amino and hydroxyl groups, which facilitate hydrogen bonding.

Troubleshooting Guide: Stability Under Stress Conditions

This section addresses specific issues you may encounter during forced degradation studies or when handling this compound in acidic or basic solutions.

Q4: I'm observing a new peak with a shorter retention time in my HPLC analysis after exposing this compound to acidic conditions. What could this be?

A4: Under acidic conditions, particularly with heating, the most probable degradation pathway for this compound is acid-catalyzed dehydration of the benzylic alcohol. This E1-type reaction involves protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable benzylic carbocation. Subsequent elimination of a proton from the adjacent carbon results in the formation of (E/Z)-1-(4-fluorophenyl)-2-aminoethene . This product is less polar than the parent compound, which would explain its earlier elution in a reversed-phase HPLC system.

graph TD; A[this compound] -- "H+, Δ" --> B{Protonated Alcohol}; B --> C{Benzylic Carbocation + H2O}; C -- "-H+" --> D["(E/Z)-1-(4-fluorophenyl)-2-aminoethene"]; subgraph "Acid-Catalyzed Dehydration" A; B; C; D; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, D; node[shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"] B, C; edge[color="#4285F4"] Figure 1: Predicted acid-catalyzed dehydration pathway.

Q5: My sample of this compound shows signs of degradation under basic conditions, with several new peaks appearing in the chromatogram. What are the likely degradation products?

A5: While generally more stable under basic conditions compared to acidic ones, prolonged exposure to strong bases, especially at elevated temperatures or in the presence of oxygen, can lead to degradation. Potential pathways include:

  • Oxidation: The primary amino group and the secondary alcohol are susceptible to oxidation. Base-catalyzed oxidation can lead to the formation of the corresponding 2-amino-1-(4-fluorophenyl)ethan-1-one . Further oxidation could lead to more complex products. The presence of atmospheric oxygen can facilitate this process.

  • Aldol-type reactions: Although less common, under very strong basic conditions, side reactions involving the active methylene group adjacent to the phenyl ring might occur, leading to oligomeric impurities.

The appearance of multiple peaks suggests a complex degradation profile, and it is recommended to use mass spectrometry (MS) coupled with HPLC to identify the molecular weights of the unknown impurities.[3][4][5]

Q6: I'm struggling with peak tailing for the parent compound in my HPLC analysis. What could be the cause and how can I fix it?

A6: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the protonated amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[6]

Here are some troubleshooting steps:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will ensure that the silanol groups are fully protonated and less likely to interact with the positively charged analyte.[6]

  • Use a base-deactivated column: Modern HPLC columns are often end-capped or have proprietary surface treatments to minimize residual silanol activity. Using a column specifically designed for the analysis of basic compounds is highly recommended.[6]

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS signals.

  • Increase buffer concentration: A higher buffer concentration can help to maintain a consistent pH on the column surface and mask silanol interactions.

Q7: I'm not seeing any degradation of my compound, even under harsh stress conditions. Is this expected?

A7: It's possible that this compound is relatively stable under the conditions you've tested. The fluorinated phenyl ring is generally stable and resistant to degradation.[7] However, if you are not observing any degradation, consider the following:

  • Increase the stress level: You may need to use more concentrated acid/base, a higher temperature, or a longer exposure time. A good target for forced degradation is 5-20% degradation of the parent compound.[2]

  • Ensure proper sample preparation: If the compound is not fully dissolved, the degradation reaction may be incomplete.

  • Verify your analytical method: Your HPLC method may not be able to separate the degradation products from the parent peak. It's crucial to have a stability-indicating method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Preparation of Stress Samples:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
  • Control Sample: Dilute the stock solution with the initial mobile phase to a final concentration of 100 µg/mL.

3. Incubation:

  • Incubate the acidic and basic hydrolysis samples at 60°C for 24 hours.
  • Keep the oxidative degradation sample at room temperature, protected from light, for 24 hours.
  • Store the control sample under the same conditions as the oxidative sample.

4. Sample Analysis:

  • After the incubation period, cool the samples to room temperature.
  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Analyze all samples by a validated stability-indicating HPLC method.
    graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    }

    Figure 2: Workflow for forced degradation study.

    Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase A

Method Development Notes:

  • The low pH of the mobile phase helps to ensure good peak shape for the basic analyte.[6]

  • A gradient elution is recommended to ensure the separation of potential degradation products with a wide range of polarities.

  • For unknown peak identification, coupling the HPLC system to a mass spectrometer is highly recommended.[3][4][5]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 16, 2026, from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 16, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 3). Identification of Unknown Degradants Using HRMS. Retrieved January 16, 2026, from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved January 16, 2026, from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 16, 2026, from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved January 16, 2026, from [Link]

  • Waters Corporation. (2022, July 6). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector [Video]. YouTube. [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, August 5). Investigation of an Unknown Impurity Found in Forced Degradation Studies as Resulting from a QbD Method Development Approach. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Retrieved January 16, 2026, from [Link]

  • Research Repository UCD. (2017, July 10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (2019, June 20). The Dark Side of Fluorine. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved January 16, 2026, from [Link]

  • LCCMR. (n.d.). Fluorine Beyond PFAS: Pesticide and Pharmaceutical Degradation. Retrieved January 16, 2026, from [Link]

  • YouTube. (2020, June 23). Acid-Catalyzed Dehydration. Retrieved January 16, 2026, from [Link]

  • YouTube. (2026, January 9). UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. Retrieved January 16, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 16, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2025, August 5). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Retrieved January 16, 2026, from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Retrieved January 16, 2026, from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved January 16, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, October 17). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, October 16). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved January 16, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 16, 2026, from [Link]

  • Pharmaceutical Technology. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers investigating the degradation pathways of 2-Amino-1-(4-fluorophenyl)ethanol. This molecule, a fluorinated phenylethanolamine derivative, serves as a key building block in medicinal chemistry for developing agents with potential therapeutic applications, including anti-inflammatory and neuroprotective properties.[1] Understanding its metabolic and chemical stability is paramount for predicting its pharmacokinetic profile, efficacy, and potential toxicities.

While direct, extensive literature on the degradation of this specific compound is emerging, its structural similarity to endogenous catecholamines and other phenylethanolamines allows us to predict its degradation pathways with a high degree of confidence.[2] This guide synthesizes information from analogous compounds and foundational principles of drug metabolism to provide a robust framework for your experimental design and troubleshooting. We will explore predicted metabolic routes, common experimental challenges, and detailed protocols to ensure the integrity and success of your research.

Section 1: Predicted Degradation Pathways & Core Concepts (FAQs)

This section addresses the fundamental questions regarding the probable metabolic fate of this compound.

Q1: What are the likely primary metabolic pathways for this compound in a biological system?

A1: Based on its phenylethanolamine core structure, the primary metabolic pathways are predicted to involve enzymes that catabolize catecholamines and other biogenic amines.[2][3] The two major routes are:

  • Oxidative Deamination by Monoamine Oxidases (MAOs): The terminal amino group is a prime target for MAO-A and MAO-B.[4][5] These enzymes will likely oxidize the amine to an unstable imine intermediate, which then undergoes hydrolysis to form the corresponding aldehyde and release ammonia. MAO-B, in particular, shows a preference for phenylethylamine-type substrates.[4][6][7]

  • N-Methylation by Phenylethanolamine N-methyltransferase (PNMT): If S-adenosyl-L-methionine (SAM) is present, PNMT can catalyze the transfer of a methyl group to the primary amine, converting it to a secondary amine.[8][9] This pathway is crucial in the synthesis of epinephrine from norepinephrine and may play a role here.[8][9]

Following these initial Phase I reactions, the resulting metabolites and the parent compound can undergo Phase II conjugation reactions, such as glucuronidation or sulfation at the hydroxyl group, to increase water solubility and facilitate excretion.

Q2: How does the fluorine substituent at the para-position impact metabolism?

A2: The fluorine atom is a critical feature that significantly modulates the molecule's properties. Its effects are multifaceted:

  • Blocking Metabolic Sites: The C-F bond is exceptionally strong. Placing fluorine at the para-position effectively blocks aromatic hydroxylation at that site, a common metabolic route for many phenyl-containing compounds.[10][11] This can increase the metabolic stability and half-life of the drug.[10][11]

  • Altering Electronic Properties: Fluorine is highly electronegative and can alter the electron distribution of the aromatic ring.[12][13] This can influence the compound's pKa and its binding affinity to metabolic enzymes and target receptors.[10][12]

  • Modifying Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in enzymes.[10][14][15]

Q3: Which enzyme families should I prioritize for investigation?

A3: Your primary focus should be on Monoamine Oxidases (MAO-A and MAO-B) , as oxidative deamination is a major clearance pathway for similar structures.[3][4] Additionally, investigating Phenylethanolamine N-methyltransferase (PNMT) is warranted due to the compound's core structure.[8][16] For Phase II metabolism, screening for activity with UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) is recommended. While Cytochrome P450 (CYP) enzymes are major players in drug metabolism, the fluorine atom may decrease the likelihood of aromatic oxidation, potentially making CYP-mediated metabolism a minor pathway for this specific molecule.[10][11]

Section 2: Experimental Design & Troubleshooting Guide

This section provides practical advice for setting up and troubleshooting common in vitro degradation experiments.

Q4: I'm setting up an in vitro metabolism study. Which test system (microsomes, S9 fraction, hepatocytes) is best?

A4: The choice of test system depends on the specific metabolic pathways you aim to investigate.

Test SystemPrimary Enzymes PresentBest For InvestigatingRationale & Causality
Liver Microsomes Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), some UGTsPhase I oxidation.Microsomes are vesicles of the endoplasmic reticulum and are enriched in these key oxidative enzymes. They are cost-effective for initial screening of CYP/FMO involvement.
S9 Fraction Microsomal enzymes + Cytosolic enzymesBroad screening of Phase I and Phase II metabolism.The S9 fraction contains both microsomes and the cell cytosol, providing a wider array of enzymes, including SULTs, aldehyde oxidase, and others not found in microsomes.[17]
Hepatocytes Full complement of hepatic enzymes (Phase I, Phase II, transporters)Comprehensive metabolic profiling, transporter interactions.As intact cells, hepatocytes provide the most physiologically relevant model, containing all enzyme families in their proper cellular compartments, along with active uptake and efflux transporters.[18][19]

Senior Scientist Recommendation: Start with the S9 fraction for a broad overview. Since MAOs are mitochondrial enzymes and PNMT is cytosolic, neither will be fully represented in a microsome-only assay.[3][8] If significant degradation is observed, follow up with specific systems (e.g., recombinant MAO-A/B enzymes) to pinpoint the enzymes involved. Hepatocytes are the gold standard for generating a complete metabolic profile that is most likely to translate to an in vivo scenario.[19]

Q5: My analyte appears chemically unstable in my assay buffer even before adding enzymes. What should I do?

A5: Chemical instability can confound metabolic data. Follow this troubleshooting workflow:

  • Confirm the Instability: Run a control incubation with your compound in the final assay buffer (e.g., phosphate buffer, pH 7.4) at 37°C, but without any biological matrix (S9, microsomes, etc.). Sample at multiple time points (e.g., 0, 15, 30, 60 min). A decrease in concentration confirms chemical, not enzymatic, degradation.

  • Check the pH: Phenylethanolamines can be susceptible to oxidation, which can be pH-dependent. Ensure your buffer pH is stable at 37°C. Consider testing a small range of pH values (e.g., 7.0-7.8) to find an optimum for stability.

  • Evaluate for Auto-oxidation: Does your buffer contain high concentrations of ions that could catalyze oxidation? Try adding a low concentration of an antioxidant like EDTA (0.1-1 mM) to chelate trace metal ions.

  • Assess Solubility: Poor solubility can lead to precipitation over time, mimicking degradation. The hydrochloride salt form of the compound is water-soluble, but the free base may be less so.[1][20] Ensure your starting concentration is well below the solubility limit in the final assay buffer. If needed, a small amount of a co-solvent like DMSO (typically <0.5% final concentration) can be used, but run a solvent control to ensure it doesn't impact enzyme activity.

Q6: I am not detecting any metabolites after my incubation. What are the common pitfalls?

A6: This is a common issue with several potential causes.[21][22]

  • Pitfall 1: Incorrect Cofactors: Most metabolic enzymes require specific cofactors.

    • Troubleshooting: For S9/microsomal assays, ensure you have added an NADPH-regenerating system for CYPs/FMOs. For PNMT activity, you must add S-adenosyl-L-methionine (SAM). For UGTs, add UDPGA. For SULTs, add PAPS. A "full cofactor" incubation containing all of these can be a good initial screen.

  • Pitfall 2: Insufficient Analytical Sensitivity: The metabolites may be forming at levels below your instrument's limit of detection.

    • Troubleshooting: Concentrate your sample post-incubation using solid-phase extraction (SPE). Optimize your LC-MS/MS method by developing specific, high-sensitivity Multiple Reaction Monitoring (MRM) transitions for predicted metabolites.

  • Pitfall 3: Highly Unstable Metabolites: Some metabolites, particularly aldehydes from MAO activity, are highly reactive and may not be easily detected.[23]

    • Troubleshooting: Use chemical trapping agents. For example, add glutathione (GSH) to the incubation to form stable adducts with reactive electrophilic metabolites, which can then be detected by LC-MS/MS.[23]

  • Pitfall 4: The Compound is Highly Stable: The fluorine substitution may be conferring high metabolic resistance.[10][11]

    • Troubleshooting: Increase the incubation time (e.g., up to 4 hours) and/or increase the protein concentration. If still no metabolism is observed, the compound is likely cleared by other means in vivo (e.g., renal excretion) or has a very long half-life.

Section 3: Key Experimental Protocols & Workflows
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver S9 Fraction

This protocol is designed to determine the intrinsic clearance of this compound.

1. Reagent Preparation:

  • S9 Fraction: Thaw human liver S9 fraction on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this to a 100 µM working solution in 50:50 acetonitrile:water.
  • Positive Controls: Prepare working solutions of known rapidly and slowly metabolized compounds (e.g., Verapamil and Warfarin).

2. Incubation Procedure:

  • Pre-warm the S9 fraction and NRS solutions to 37°C for 5 minutes.
  • To initiate the reaction, add 1 µL of the 100 µM test compound working solution to 99 µL of the pre-warmed S9/NRS mixture. The final test compound concentration will be 1 µM, and the final DMSO concentration will be 0.1%.
  • Run parallel incubations:
  • Negative Control: Replace the active S9 fraction with heat-inactivated S9 to check for non-enzymatic degradation.
  • No Cofactor Control: Replace the NRS with buffer to confirm NADPH-dependency.
  • Incubate all samples in a shaking water bath at 37°C.

3. Time Point Sampling:

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove a 50 µL aliquot of the incubation mixture.
  • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like labetalol).

4. Sample Processing & Analysis:

  • Vortex the quenched samples vigorously for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
  • Analyze the disappearance of the parent compound over time relative to the internal standard.

5. Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.
  • The slope of the linear portion of this plot (k) is the degradation rate constant.
  • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) using the following equations:
  • t½ = 0.693 / k
  • Cl_int (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of protein)
Workflow & Pathway Diagrams

The following diagrams illustrate the predicted metabolic pathways and the experimental workflow described above.

Metabolic Pathway Parent This compound MAO_Metabolite Aldehyde Intermediate (via Oxidative Deamination) Parent->MAO_Metabolite MAO-A/B PNMT_Metabolite N-Methylated Metabolite Parent->PNMT_Metabolite PNMT, SAM PhaseII_Parent Parent-Glucuronide/Sulfate (Phase II Conjugate) Parent->PhaseII_Parent UGTs/SULTs PhaseII_Metabolite Metabolite-Glucuronide/Sulfate (Phase II Conjugate) MAO_Metabolite->PhaseII_Metabolite UGTs/SULTs PNMT_Metabolite->PhaseII_Metabolite UGTs/SULTs Excretion Excretion PhaseII_Parent->Excretion PhaseII_Metabolite->Excretion

Caption: Predicted metabolic pathways for this compound.

Experimental Workflow Prep 1. Reagent Preparation (S9, Cofactors, Compound) Incubate 2. Incubation at 37°C (Initiate with Compound) Prep->Incubate Sample 3. Time Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench 4. Quench Reaction (Ice-cold Acetonitrile + IS) Sample->Quench Process 5. Sample Processing (Vortex, Centrifuge) Quench->Process Analyze 6. LC-MS/MS Analysis Process->Analyze Data 7. Data Interpretation (Calculate t½, Clint) Analyze->Data

Caption: Workflow for the in vitro metabolic stability assay.

References
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Phelps, M. E. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 23(11), 2999. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. (Note: A direct link to the full text may require subscription, but the abstract is widely available.)
  • Patsnap Synapse. (n.d.). What are common issues in in vitro ADME assays? Retrieved from [Link]

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Polish Journal of Pharmacology, 51(1), 25-29.
  • Taylor & Francis Online. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Retrieved from [Link]

  • Grimsby, J., Toth, M., Chen, K., Kumagami, K., Shih, J. C., & Ginter, G. (1997). Increased stress response and beta-phenylethylamine in MAOB-deficient mice. Nature Genetics, 17(2), 206-210. [Link]

  • Qiu, X., Lindstrom, A. B., & Chiu, W. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Current Opinion in Toxicology, 27, 100-108. (Note: A direct link to the full text may require subscription.)
  • Nagatsu, T., Kato, T., Numata, Y., Ikuta, K., Sano, M., Nagatsu, I., ... & Inagaki, S. (1977). Phenylethanolamine N-methyltransferase and other enzymes of catecholamine metabolism in human brain. Clinical Chimica Acta, 75(2), 221-232.
  • Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • Lee, M., Nohta, H., Ohkura, Y., & Yoo, B. (1985). Determination of phenylethanolamine N-methyltransferase by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 348(2), 407-415. [Link]

  • ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Retrieved from [Link]

  • Uematsu, T., Sato, M., Fusa, K., & Nakashima, M. (2022). Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. Neuroscience Letters, 767, 136362. [Link]

  • Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). The Biogenic Amines. In Neuroscience (2nd ed.). Sinauer Associates. [Link]

  • Beaudouin, C., Haurat, G., Fraisse, L., Souppe, J., & Renaud, B. (1993). Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 613(1), 51-58. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol, 41, 443-70. [Link]

  • Markoglou, N., & Wainer, I. W. (2001). Synthesis and characterization of an immobilized phenylethanolamine N-methyltransferase liquid chromatographic stationary phase. Analytical Biochemistry, 288(1), 83-88. [Link]

  • Burke, W. J., Chung, H. D., Mattammal, M. B., & Jacobowitz, D. M. (1987). Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains. Annals of Neurology, 22(2), 278-280. [Link]

  • Goodwin, B. L., Ruthven, C. R. J., & Sandler, M. (1997). Metabolism of phenylethanolamines and 2-oxo-2-phenylethylamines in the rat. General Pharmacology: The Vascular System, 28(4), 535-543. (Note: A direct link to the full text may require subscription.)
  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Gronert, S., O'Hair, R. A., & Taylor, E. A. (2012). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Journal of the American Chemical Society, 134(1), 355-364. [Link]

  • PubChem. (n.d.). (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]

  • Karl, M., Dye, C., Schmidbauer, N., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Culver, N. G., & Llewellyn-Smith, I. J. (1990). Developmental Regulation of Phenylethanolamine N‐Methyl Transferase in Avian Sympathetic Nerves. Journal of Neurochemistry, 55(4), 1145-1152.
  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559-566. [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Analysis. Retrieved from [Link]

  • Wang, W., Singh, S., & Zeng, D. L. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
  • ResearchGate. (n.d.). Study of OH-initiated degradation of 2-aminoethanol. Retrieved from [Link]

Sources

Technical Support Center: Resolving Racemic Mixtures of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the resolution of racemic 2-Amino-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chiral separation. Our focus is on providing practical, experience-driven insights to help you achieve high enantiomeric purity and yield in your experiments.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the resolution of racemic this compound, providing potential causes and actionable solutions.

Issue: Low Enantiomeric Excess (ee) of the Desired Enantiomer

Poor enantiomeric excess is a frequent challenge in chiral resolution. The underlying causes can often be traced back to suboptimal conditions during the formation and crystallization of diastereomeric salts.

Potential Causes & Solutions

  • Suboptimal Resolving Agent: The choice of the chiral resolving agent is critical for successful diastereomeric salt formation and subsequent separation.[1][2]

    • Solution: Screen a variety of chiral acids. Tartaric acid derivatives are commonly employed for resolving chiral amines.[1] It is advisable to test several options to find the one that provides the best crystal packing and solubility differences between the diastereomeric salts.

  • Incorrect Stoichiometry: An improper molar ratio between the racemic amine and the resolving agent can lead to incomplete salt formation or co-precipitation of the undesired diastereomer.

    • Solution: Methodically vary the stoichiometry of the resolving agent. While a 1:1 molar ratio is a common starting point, sometimes using a slight excess or even a sub-stoichiometric amount can improve the enantiomeric excess of the crystallized salt.[3]

  • Inappropriate Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[4][5]

    • Solution: Conduct a solvent screen using a range of polar and non-polar solvents, as well as solvent mixtures.[6] Alcohols like methanol or ethanol, often mixed with water, are good starting points. The ideal solvent system will maximize the solubility of one diastereomer while minimizing the solubility of the other. Increasing the polarity of the solvent can sometimes prevent the formation of double salts that hinder separation.[4]

  • Unfavorable Crystallization Kinetics: Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice, leading to lower enantiomeric purity.[3]

    • Solution: Control the cooling rate of the crystallization mixture. A slower, more gradual cooling process allows for more selective crystallization. Seeding the supersaturated solution with a small crystal of the desired diastereomeric salt can also promote the formation of crystals with higher enantiomeric purity.[7]

Issue: Poor Yield of the Resolved Enantiomer

Low yield is another common obstacle, often linked to the solubility of the desired diastereomeric salt or losses during workup.

Potential Causes & Solutions

  • High Solubility of the Target Diastereomeric Salt: If the desired diastereomeric salt is too soluble in the chosen solvent, a significant portion will remain in the mother liquor, reducing the isolated yield.

    • Solution: Adjust the solvent system to decrease the solubility of the target salt. This can be achieved by using a less polar solvent or by changing the ratio of solvents in a mixture. Cooling the crystallization mixture to a lower temperature can also increase the yield, but be mindful that this may also decrease enantiomeric excess if the other diastereomer also precipitates.

  • Premature Crystallization of the Undesired Diastereomer: If the undesired diastereomer is significantly less soluble, it may crystallize first, leaving the desired enantiomer in solution.

    • Solution: In this scenario, the resolution strategy can be inverted. Isolate the undesired diastereomer by crystallization, and then recover the desired enantiomer from the mother liquor.

  • Losses During Salt Breaking and Extraction: The process of liberating the free amine from the diastereomeric salt and subsequent extraction can be a source of yield loss.

    • Solution: Ensure the pH is sufficiently basic to completely break the salt and protonate the resolving agent. Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the free amine.

Issue: Difficulty in Forming Crystalline Diastereomeric Salts

Sometimes, the reaction between the racemic amine and the chiral resolving agent results in an oil or an amorphous solid instead of well-defined crystals.

Potential Causes & Solutions

  • Incompatible Resolving Agent-Substrate Pairing: Not all chiral resolving agents will form crystalline salts with every racemic compound.

    • Solution: As mentioned previously, screening a variety of resolving agents is crucial.

  • Presence of Impurities: Impurities in the racemic amine or the resolving agent can inhibit crystallization.

    • Solution: Ensure the starting materials are of high purity. Recrystallization or column chromatography of the racemic amine may be necessary.

  • Inappropriate Solvent: The solvent may be too good at solvating the diastereomeric salts, preventing them from crystallizing.

    • Solution: Experiment with less polar solvents or solvent mixtures to induce precipitation. Sometimes, adding an anti-solvent (a solvent in which the salt is insoluble) can trigger crystallization.

Experimental Workflow: Diastereomeric Salt Resolution

ResolutionWorkflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_crystallization Crystallization cluster_separation Separation & Purification RacemicAmine Racemic 2-Amino-1- (4-fluorophenyl)ethanol Mixing Dissolve & Mix RacemicAmine->Mixing ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) ResolvingAgent->Mixing Solvent Solvent System Solvent->Mixing Heating Heat to Dissolve Mixing->Heating Cooling Controlled Cooling Heating->Cooling Filtration Filtration Cooling->Filtration DiastereomericSalt Less Soluble Diastereomeric Salt Filtration->DiastereomericSalt MotherLiquor Mother Liquor (Enriched in other diastereomer) Filtration->MotherLiquor SaltBreaking Salt Breaking (Base) DiastereomericSalt->SaltBreaking Extraction Extraction SaltBreaking->Extraction PureEnantiomer Pure Enantiomer Extraction->PureEnantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the resolution of this compound.

Q1: What are the primary methods for resolving racemic this compound?

The most common and industrially scalable method is diastereomeric salt crystallization .[1][2] This involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[8] Other methods include enzymatic resolution , where an enzyme selectively reacts with one enantiomer, and chiral chromatography , which uses a chiral stationary phase to separate the enantiomers.[4][9]

Q2: How do I choose the best chiral resolving agent?

The selection of a resolving agent is often empirical.[1] However, some general guidelines can be followed:

  • Structural Similarity: Sometimes, resolving agents with structural similarities to the target molecule can be effective.

  • Availability and Cost: For large-scale applications, the cost and availability of the resolving agent in high enantiomeric purity are important considerations.

  • Commonly Used Agents: For amines, chiral carboxylic acids like tartaric acid, mandelic acid, and camphorsulfonic acid are good starting points.[1]

Q3: What analytical techniques are used to determine the enantiomeric excess (ee)?

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds.[9][10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification. Gas chromatography (GC) with a chiral column can also be used, often after derivatization of the amine.[11]

Q4: Can the "unwanted" enantiomer be recycled?

Yes, in many industrial processes, the unwanted enantiomer recovered from the mother liquor is racemized (converted back to the racemic mixture) and recycled back into the resolution process. This significantly improves the overall efficiency and cost-effectiveness of the process.

Q5: What is the difference between kinetic and thermodynamic control in crystallization?

  • Kinetic control refers to conditions where the product that forms fastest is the major product. In crystallization, this often means rapid cooling, which may not allow the system to reach its most stable state, potentially leading to lower enantiomeric purity.[3]

  • Thermodynamic control refers to conditions where the most stable product is the major product. In crystallization, this is favored by slow cooling and allowing the system to equilibrate. This generally leads to a purer crystalline product.[3]

Comparison of Common Chiral Resolving Agents
Resolving AgentTypical Solvent SystemsKey Considerations
(L)- or (D)-Tartaric Acid Methanol, Ethanol, Water/Alcohol mixturesWidely available and cost-effective. Forms well-defined crystalline salts with many amines.
(R)- or (S)-Mandelic Acid Alcohols, AcetoneOften provides good discrimination for aromatic amines.
(1R)- or (1S)-10-Camphorsulfonic Acid Alcohols, Ethyl AcetateA strong acid that can be effective when weaker acids fail to form stable salts.
N-Acetyl-(L)- or (D)-Leucine Varies, often requires screeningA chiral amino acid derivative that can offer different selectivity.

III. Detailed Experimental Protocol: Resolution via Diastereomeric Salt Crystallization

This protocol provides a general framework for the resolution of racemic this compound using a chiral acid. Optimization of specific parameters will be necessary.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (L)-Tartaric acid)

  • Solvent (e.g., Methanol)

  • Base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolution: In a suitable flask, dissolve the racemic this compound in the chosen solvent (e.g., methanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 to 1.0 molar equivalent) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine. Stir the mixture and gently heat until a clear solution is obtained.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis of Enantiomeric Excess: A small sample of the crystalline salt should be taken, the free amine liberated by treatment with a base, and the enantiomeric excess determined by chiral HPLC.

  • Recrystallization (if necessary): If the enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a fresh portion of the solvent to improve its purity.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is basic.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Logical Relationship Diagram

troubleshooting_logic Start Start Resolution Experiment Problem Problem Encountered? Start->Problem LowEE Low Enantiomeric Excess? Problem->LowEE Yes Success Successful Resolution Problem->Success No PoorYield Poor Yield? LowEE->PoorYield No Sol_EE Optimize: Resolving Agent, Stoichiometry, Solvent, Cooling Rate LowEE->Sol_EE Yes NoCrystals No Crystals Formed? PoorYield->NoCrystals No Sol_Yield Optimize: Solvent, Temperature, Extraction PoorYield->Sol_Yield Yes NoCrystals->Success No (Other Issue) Sol_Crystals Optimize: Resolving Agent, Purity, Solvent NoCrystals->Sol_Crystals Yes Sol_EE->Start Re-run Sol_Yield->Start Re-run Sol_Crystals->Start Re-run

Caption: Troubleshooting Logic for Chiral Resolution.

References

  • EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google P
  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. [Link]

  • V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE - Proceedings. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples - SciSpace. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - NIH. [Link]

Sources

Technical Support Center: Synthesis of 4-Fluorophenethylamine via Reduction of 4-Fluoro-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluorophenethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the reduction of 4-fluoro-β-nitrostyrene. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthesis.

Introduction

The reduction of 4-fluoro-β-nitrostyrene is a critical transformation in synthetic organic chemistry, providing access to 4-fluorophenethylamine, a valuable building block in medicinal chemistry. However, this reaction is not without its challenges. Issues such as low yields, undesired side reactions, and purification difficulties are common. This guide will provide a systematic approach to understanding and overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of 4-fluoro-β-nitrostyrene, offering explanations and actionable solutions.

Issue 1: Low Yield of 4-Fluorophenethylamine

A low yield of the desired product is one of the most frequent problems. The cause can often be traced back to the choice of reducing agent, reaction conditions, or workup procedure.

Possible Cause 1: Suboptimal Reducing Agent

  • Explanation: The choice of reducing agent is paramount. A reagent that is too harsh can lead to decomposition or side reactions, while one that is too mild may result in an incomplete reaction. For instance, Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent but can be non-selective, potentially causing dehalogenation of the fluorine substituent.[1] Conversely, Sodium Borohydride (NaBH₄) alone is generally not strong enough to reduce the nitro group.[2]

  • Solution: A combination of NaBH₄ with a catalyst like Copper(II) Chloride (CuCl₂) offers a good balance of reactivity and selectivity, often providing high yields (62-83%) under mild conditions.[2][3] This system effectively reduces both the nitro group and the carbon-carbon double bond without the need for an inert atmosphere.[4]

Possible Cause 2: Inefficient Reaction Conditions

  • Explanation: Temperature and reaction time are critical parameters. For the NaBH₄/CuCl₂ system, the reaction is typically heated to 80°C for 10-30 minutes.[1][2] Deviating from these conditions can lead to incomplete reactions or the formation of byproducts. Prolonged reaction times can lead to a decrease in yield due to the formation of high-molecular-weight compounds.[2]

  • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Optimize the reaction time to maximize the yield of the desired product while minimizing byproduct formation. Ensure the reaction is heated to the appropriate temperature to ensure full conversion.

Possible Cause 3: Product Loss During Workup

  • Explanation: 4-Fluorophenethylamine is a primary amine and is therefore basic. During an acidic workup, it will be protonated and become water-soluble, leading to its loss in the aqueous phase if you are attempting to extract it with an organic solvent.[2]

  • Solution: After the reaction is complete, the mixture should be made basic (e.g., with a NaOH solution) before extraction with an organic solvent.[2][5] This ensures the amine is in its freebase form and will partition into the organic layer.

Issue 2: Presence of Impurities and Byproducts

The formation of byproducts can complicate purification and reduce the overall yield. Understanding the source of these impurities is key to mitigating their formation.

Possible Cause 1: Dehalogenation

  • Explanation: The fluorine substituent on the aromatic ring can be susceptible to reduction, particularly with harsh reducing agents like LiAlH₄.[1] This results in the formation of phenethylamine as a byproduct.

  • Solution: Employ milder, more chemoselective reducing agents. The NaBH₄/CuCl₂ system is known to be tolerant of aryl halides.[3][6] Catalytic hydrogenation with a carefully chosen catalyst and conditions can also be effective. For instance, using Raney Nickel instead of Palladium on carbon (Pd/C) can sometimes prevent dehalogenation of aromatic halides.[7]

Possible Cause 2: Formation of Hydroxylamine or Oxime Intermediates

  • Explanation: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reduction is incomplete, these intermediates can be present in the final product mixture.[8]

  • Solution: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC can help confirm the disappearance of these intermediates.

Possible Cause 3: Michael Addition Products

  • Explanation: β-Nitrostyrenes are excellent Michael acceptors. In the presence of a nucleophile and a base, a Michael addition can occur, leading to the formation of dimeric or polymeric byproducts.[8] This is particularly a risk if there is a delay in the addition of the reducing agent.

  • Solution: In one-pot procedures like the NaBH₄/CuCl₂ method, it is crucial to add the reagents in the correct order and without delay. The nitrostyrene should be added to the suspension of NaBH₄, followed by the rapid addition of the CuCl₂ solution.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the synthesis of 4-fluorophenethylamine from 4-fluoro-β-nitrostyrene, and what are their pros and cons?

A1: The choice of reducing agent is a critical decision in this synthesis. Here is a comparison of some common options:

Reducing Agent/SystemTypical Yield (%)Reaction TimeProsCons
LiAlH₄ 68-81%[1]VariesPowerful and effective for many substrates.Non-selective, can cause dehalogenation.[1] Requires anhydrous conditions and careful handling.
NaBH₄/CuCl₂ 62-83%[1][2]10-30 min[1][2]High yield, short reaction time, mild conditions, no inert atmosphere required, tolerant of aryl halides.[2][3]Requires careful control of reagent addition to avoid side reactions.
Catalytic Hydrogenation (H₂/Pd-C) High3-24 hours[2]Clean reaction, high yields.Can lead to dehalogenation, requires specialized equipment for handling hydrogen gas.[2]
Fe/HCl ModerateVariesInexpensive and effective.Can require harsh acidic conditions and tedious workup to remove iron salts.
Zn/HCl VariesVariesCan be effective for some substrates.Yields can be inconsistent and highly dependent on reaction conditions.[9]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-fluoro-β-nitrostyrene), any intermediates, and the final product (4-fluorophenethylamine). The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q3: My final product is an oil and difficult to purify. What are my options?

A3: 4-Fluorophenethylamine is often isolated as an oil. If you are facing purification challenges, consider the following:

  • Distillation: Vacuum distillation can be an effective method for purifying the final product.

  • Salt Formation: The amine product can be converted to its hydrochloride salt by treating the organic solution with HCl (e.g., in diethyl ether or dioxane).[3] The salt is often a crystalline solid that can be easily filtered and purified by recrystallization. The freebase can then be regenerated by treatment with a base.

Q4: What is the mechanism of the NaBH₄/CuCl₂ reduction?

A4: The proposed mechanism involves the initial reduction of Cu(II) to active Cu(0) by NaBH₄. This in-situ generated metallic copper then acts as the catalyst for the reduction of the nitrostyrene.[4] The reaction proceeds through a series of steps to reduce both the nitro group and the double bond.

Experimental Protocols

Protocol 1: Reduction of 4-Fluoro-β-nitrostyrene using NaBH₄/CuCl₂[2][3]

This one-pot procedure is a facile and efficient method for the synthesis of 4-fluorophenethylamine.

Materials:

  • 4-Fluoro-β-nitrostyrene

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • Isopropyl alcohol (IPA)

  • Water

  • Sodium hydroxide (NaOH) solution (e.g., 35%)

  • Organic solvent for extraction (e.g., Isopropyl alcohol)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in a suitable solvent (for salt formation, optional)

Procedure:

  • In a round-bottom flask, suspend NaBH₄ (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • To this stirring suspension, add the 4-fluoro-β-nitrostyrene (1 equivalent) in small portions.

  • Prepare a 2M solution of CuCl₂ in water. Add a catalytic amount (0.1 equivalents) of this solution dropwise but rapidly to the reaction mixture.

  • Heat the reaction mixture to 80°C and reflux for 15-30 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add a 35% solution of NaOH to make the mixture basic.

  • Extract the product with isopropyl alcohol (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • The solvent can be removed under reduced pressure to yield the 4-fluorophenethylamine as an oil. Alternatively, the amine can be precipitated as its hydrochloride salt.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of 4-Fluorophenethylamine check_reagent Review Reducing Agent start->check_reagent check_conditions Analyze Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup harsh_reagent Is the reagent too harsh? (e.g., LiAlH₄ causing dehalogenation) check_reagent->harsh_reagent Yes mild_reagent Is the reagent too mild? (e.g., NaBH₄ alone) check_reagent->mild_reagent No temp_time Incorrect Temperature or Time? check_conditions->temp_time Yes monitoring Inadequate Monitoring (TLC)? check_conditions->monitoring No acidic_workup Product lost in acidic aqueous phase? check_workup->acidic_workup Yes solution1 Switch to milder, selective reagent (e.g., NaBH₄/CuCl₂) harsh_reagent->solution1 solution2 Use a stronger reagent or catalytic system mild_reagent->solution2 solution3 Optimize temperature and time based on TLC monitoring temp_time->solution3 monitoring->solution3 solution4 Ensure basic conditions before extraction acidic_workup->solution4

Caption: A flowchart for troubleshooting low yields.

Reaction Pathway and Potential Byproducts

reaction_pathway cluster_byproducts Potential Byproducts start 4-Fluoro-β-nitrostyrene product 4-Fluorophenethylamine (Desired Product) start->product Reduction (e.g., NaBH₄/CuCl₂) dehalogenated Phenethylamine (Dehalogenation) start->dehalogenated Harsh Reduction (e.g., LiAlH₄) hydroxylamine Hydroxylamine Intermediate start->hydroxylamine Incomplete Reduction michael_adduct Michael Addition Product start->michael_adduct Side Reaction (e.g., premature base)

Caption: The main reaction and common side products.

References

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46. [Link]

  • Pfleger, R., & Waldmann, H. (1958). Synthese von β-Aryläthylaminen durch Reduktion von β-Nitrostyrolen mit Natriumbis-(2-methoxy-äthoxy)-aluminiumhydrid. Chemische Berichte, 91(9), 1971-1975.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2019). Troubleshooting Zn/HCl reduction of nitrostyrenes. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. [Link]

  • Sciencemadness Discussion Board. (2018). Nitrostyrene reduction using NaBH4/CuCl2. [Link]

  • Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry. [Link]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Organic Syntheses. (1941). Nitrostyrene. Organic Syntheses, 21, 86. [Link]

  • Ren, Y., et al. (2021). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry. [Link]

  • Maresh, J. J., et al. (2014). Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. ResearchGate. [Link]

  • Hu, Z., et al. (2019). Proposed mechanism for the chemoselective reduction of nitrostyrenes by the Rh/α‐FeOOH catalyst. ResearchGate. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. RSC Publishing. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for the Asymmetric Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 2-Amino-1-(4-fluorophenyl)ethanol. This valuable chiral amino alcohol is a key building block in the development of various pharmaceutical agents. Achieving high enantioselectivity and yield is paramount, and catalyst selection is the cornerstone of this success. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their synthetic strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Section 1: Catalyst Selection and Initial Screening

Question 1: I am starting the synthesis of (R)- or (S)-2-Amino-1-(4-fluorophenyl)ethanol. Which class of catalysts should I consider for the asymmetric reduction of the precursor, 2-azido-1-(4-fluorophenyl)ethanone?

Answer: For the asymmetric reduction of α-azido ketones to chiral amino alcohols, two main classes of catalysts have demonstrated high efficacy:

  • Chiral Oxazaborolidines (CBS Catalysts): These are particularly effective for the borane-mediated reduction of prochiral ketones.[1][2][3] The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method.[3] The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride transfer from a borane source (like BH₃·THF or BH₃·SMe₂) to one face of the carbonyl group, leading to high enantioselectivity.[4]

  • Transition Metal Catalysts: Complexes of Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) with chiral ligands are powerful catalysts for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).[5] For ATH, a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used.[6] These catalysts are often highly efficient, requiring low catalyst loadings.

Recommendation: A preliminary screening of both a CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) and a Rhodium-based catalyst (e.g., a complex with a chiral diphosphine ligand like DuanPhos) is a robust starting point.[7]

Question 2: My initial screening with a CBS catalyst resulted in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer: Low enantioselectivity in a CBS reduction can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low ee in CBS Reduction

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol: Chemical and Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chiral amino alcohol 2-Amino-1-(4-fluorophenyl)ethanol stands as a critical building block, particularly for molecules targeting neurological disorders.[1] The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making its efficient and stereocontrolled synthesis a subject of considerable interest.[1][2] This guide provides a comparative analysis of three distinct and prominent synthesis routes, offering insights into the mechanistic underpinnings, practical execution, and relative performance of each methodology. We will delve into a classical chemical approach, a modern asymmetric catalytic method, and a green biocatalytic alternative, providing researchers with the data to make informed decisions for their specific applications.

Route 1: The Classical Approach via Nitrostyrene Reduction

This route represents a foundational, multi-step chemical synthesis beginning from readily available starting materials. The core strategy involves the formation of a carbon-carbon bond followed by the reduction of both a nitro group and a double bond.

Mechanistic Rationale

The synthesis begins with a Henry reaction (nitroaldol condensation) between 4-fluorobenzaldehyde and nitromethane. This base-catalyzed reaction forms a nitroalkene, 4-fluoro-β-nitrostyrene, after dehydration. The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is crucial for the subsequent step, as it can simultaneously reduce the nitro group to an amine and the alkene to a single bond, yielding the target amino alcohol.[3] This method is robust but generally produces a racemic mixture, requiring a subsequent chiral resolution step if a single enantiomer is desired.

Experimental Protocol

Step 1: Synthesis of 4-fluoro-β-nitrostyrene

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add nitromethane (1.2 eq) and a catalytic amount of a suitable base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion (monitored by TLC), acidify the mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization to obtain 4-fluoro-β-nitrostyrene.

Step 2: Reduction to this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Slowly add a solution of 4-fluoro-β-nitrostyrene (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude this compound.

  • Purify the product by column chromatography or distillation.

Route 2: Asymmetric Transfer Hydrogenation

Modern asymmetric catalysis offers a more direct and elegant solution for producing enantiomerically pure amino alcohols. Asymmetric transfer hydrogenation (ATH) of α-amino ketones is a powerful technique that utilizes a chiral catalyst to deliver hydrogen stereoselectively.

Mechanistic Rationale

This approach starts with the α-amination of 4'-fluoroacetophenone to produce 2-amino-4'-fluoroacetophenone.[4] This intermediate is then subjected to asymmetric transfer hydrogenation. A chiral ruthenium catalyst, often complexed with a chiral diamine ligand (e.g., a TsDPEN derivative), in the presence of a hydrogen donor like formic acid or isopropanol, facilitates the enantioselective reduction of the ketone.[5] The chiral environment created by the catalyst complex dictates the facial selectivity of hydride delivery to the prochiral ketone, resulting in the formation of one enantiomer of the amino alcohol in high excess.

Experimental Protocol

Step 1: Synthesis of 2-amino-4'-fluoroacetophenone hydrochloride (This starting material is commercially available but can be synthesized from 4'-fluoroacetophenone through methods such as α-bromination followed by amination.)

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

  • In a reaction vessel under an inert atmosphere, dissolve 2-amino-4'-fluoroacetophenone hydrochloride (1.0 eq) and the chiral Ru(II)-diamine catalyst (e.g., RuCl₂) (0.005 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio).

  • Heat the reaction mixture to 40-60°C and stir for 24 hours.

  • Monitor the reaction for the disappearance of the starting material by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting enantiomerically enriched amino alcohol by column chromatography.

Route 3: Biocatalytic Enantioselective Reduction

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[6] This route employs enzymes, either as isolated preparations or within whole-cell systems, to catalyze the asymmetric reduction of a prochiral ketone with near-perfect stereocontrol.

Mechanistic Rationale

The biocatalytic reduction of 4'-fluoroacetophenone or a derivative serves as the key step.[7] Ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes are particularly well-suited for this transformation. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH), to deliver a hydride to the carbonyl group. The enzyme's chiral active site precisely orients the substrate, leading to the formation of a single enantiomer of the corresponding alcohol. For the synthesis of this compound, a two-step process involving an initial enzymatic reduction of 4'-fluoroacetophenone followed by a transamination step, or the direct reduction of 2-amino-4'-fluoroacetophenone by a suitable engineered enzyme, can be envisioned. A common approach involves using a recombinant whole-cell catalyst (e.g., E. coli) that overexpresses the desired KRED and a cofactor regeneration system (e.g., glucose dehydrogenase), which makes the process more cost-effective.[7]

Experimental Protocol

Whole-Cell Biocatalytic Reduction of 4'-fluoroacetophenone

  • Cultivate a recombinant E. coli strain engineered to overexpress a ketoreductase with activity towards 4'-fluoroacetophenone and a glucose dehydrogenase for cofactor regeneration.

  • Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0) to a desired cell density.

  • In a bioreactor, add 4'-fluoroacetophenone (1.0 eq) (often dissolved in a co-solvent like isopropanol to improve solubility) and a stoichiometric excess of glucose (e.g., 1.5 eq) as the ultimate reductant.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.

  • Monitor the conversion of the substrate and the formation of the (S)- or (R)-1-(4-fluorophenyl)ethanol product by GC or HPLC.

  • Upon completion (typically 12-24 hours), separate the biomass by centrifugation.

  • Extract the product from the supernatant with an organic solvent.

  • Purify the enantiopure alcohol. Subsequent chemical steps would be required to introduce the amino group at the C2 position.

(Note: For a more direct route, a transaminase enzyme could be used on the resulting ketone to introduce the amine group stereoselectively, or a specifically evolved aminotransferase could be used directly on an appropriate precursor.)

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Classical (Nitrostyrene)Route 2: Asymmetric Catalysis (ATH)Route 3: Biocatalysis (Enzymatic Reduction)
Starting Materials 4-fluorobenzaldehyde, Nitromethane2-amino-4'-fluoroacetophenone4'-fluoroacetophenone or derivative
Key Reagents LiAlH₄, BaseChiral Ru-catalyst, Formic AcidKetoreductase/Whole-cells, Glucose
Stereocontrol Racemic (requires resolution)High (up to >99% ee)Excellent (often >99% ee)
Reaction Conditions Harsh (cryogenic, anhydrous)Moderate (40-60°C)Mild (aqueous, near-ambient temp.)
Yield ModerateHigh (typically >90%)High (can exceed 95%)
Process Complexity Multi-step, hazardous reagentsFewer steps, requires specialized catalystRequires fermentation/enzyme prep.
Environmental Impact High (metal waste, solvent use)Moderate (metal catalyst, solvents)Low (aqueous media, biodegradable)

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Classical Synthesis cluster_1 Route 2: Asymmetric Catalysis cluster_2 Route 3: Biocatalysis A1 4-Fluorobenzaldehyde A2 4-Fluoro-β-nitrostyrene A1->A2 Henry Reaction A3 Racemic 2-Amino-1- (4-fluorophenyl)ethanol A2->A3 LiAlH4 Reduction B1 2-Amino-4'- fluoroacetophenone B2 Enantiopure 2-Amino-1- (4-fluorophenyl)ethanol B1->B2 Chiral Ru-Catalyst Asymmetric Transfer Hydrogenation C1 4'-Fluoroacetophenone C2 Chiral 1-(4-Fluorophenyl)ethanol C1->C2 Ketoreductase (Whole-Cell) C3 Enantiopure 2-Amino-1- (4-fluorophenyl)ethanol C2->C3 Further Chemical or Enzymatic Steps

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound offers a compelling case study in the evolution of synthetic strategy. While classical methods provide a viable, albeit inefficient, route for obtaining the racemic product, the demands of modern drug development for enantiopure compounds have driven the adoption of more sophisticated approaches.[3][6]

Asymmetric catalysis , particularly transfer hydrogenation, presents a highly efficient, scalable, and stereocontrolled chemical method that delivers the target molecule in high yield and enantiomeric purity.[5] This route is often favored in industrial settings for its predictability and robustness.

Biocatalysis represents the frontier of green and sustainable chemistry.[8] Offering unparalleled enantioselectivity under mild, aqueous conditions, this approach is increasingly attractive.[7] The primary challenges lie in enzyme discovery, evolution, and process optimization for specific substrates. However, as protein engineering techniques advance, biocatalytic routes are poised to become even more competitive and widespread.

The choice of synthesis route will ultimately depend on the specific requirements of the project, including scale, cost, required enantiopurity, and available infrastructure. For academic research and initial discovery, asymmetric catalysis offers a rapid and reliable entry point. For large-scale, sustainable manufacturing, the continued development of biocatalytic processes holds the greatest promise.

References

  • Renaud, P., et al. Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. Available from: [Link]

  • Solubility of Things. This compound. Available from: [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]

  • Budisa, N., et al. Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. Available from: [Link]

  • Naulet, T., et al. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. 2024;29(6):1408. Available from: [Link]

  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. Available from: [Link]

  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available from: [Link]

  • Arnold, F. H., et al. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC. Available from: [Link]

  • Quick Company. Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl) Methylamino] Phenyl]Carbamic Acid Ethyl Ester And Its Stable Mixture Of Polymorphs. Available from: [Link]

  • ResearchGate. Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Available from: [Link]

  • ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

  • Feng, X., et al. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC. Available from: [Link]

  • ResearchGate. Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Available from: [Link]

  • Zhang, X. P., et al. Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Semantic Scholar. Available from: [Link]

  • Genov, M., et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available from: [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. Amino alcohols, a versatile class of compounds featuring both amine and hydroxyl functional groups, are prevalent scaffolds in numerous pharmaceuticals.[1] This guide provides an in-depth technical comparison of the biological activities of fluorinated versus non-fluorinated amino alcohols, supported by experimental data and detailed methodologies. We will explore how the unique properties of fluorine can profoundly modulate the therapeutic potential of these essential molecules.

The Impact of Fluorination on Biological Activity: A Mechanistic Overview

The introduction of fluorine atoms into an amino alcohol framework can trigger a cascade of changes in its physicochemical properties, ultimately influencing its biological behavior. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small size are key factors that medicinal chemists leverage to enhance drug efficacy and pharmacokinetic profiles.[2][3]

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. By strategically replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the rate of oxidative metabolism can be substantially reduced, leading to a longer biological half-life and improved bioavailability.[4]

For instance, a comparative study on the metabolism of fluorinated propranolol derivatives by CYP2D6 demonstrated that the introduction of fluorine atoms can influence the metabolic profile of the drug. While increased basicity in non-fluorinated analogs was associated with higher affinity for the enzyme, the study highlighted the complex interplay between electronic effects and steric factors introduced by fluorination.

A study on the microsomal metabolism of N-nitrosodibutylamine (NDBA) and its fluorinated analogs showed that dealkylation at the fluorinated butyl groups was reduced compared to the unfluorinated counterparts, with a heavily fluorinated analog being practically unmetabolized.[5]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indoles UT-155Non-fluorinated indole12.35-Mouse[4]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse[4]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse[4]
Quinolones NorfloxacinFluorinated quinolone~225 (in vivo, hours)-Human[4]
CiprofloxacinFluorinated quinolone~234-240 (in vivo, hours)-Human[4]
OfloxacinFluorinated quinolone~420 (in vivo, hours)-Human[4]

Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. However, the trends within each study clearly demonstrate the positive impact of fluorination on metabolic stability.[4]

cluster_workflow In Vitro Microsomal Stability Assay Workflow A Compound Incubation with Liver Microsomes and NADPH B Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) A->B C Reaction Quenching (e.g., with cold acetonitrile) B->C D Sample Analysis by LC-MS/MS C->D E Data Analysis: Plot of ln(% remaining) vs. time D->E F Calculation of Half-life (t½) and Intrinsic Clearance (CLint) E->F

Caption: A generalized workflow for an in vitro microsomal stability assay.

Modulation of Enzyme Inhibition and Receptor Binding

Fluorination can significantly alter the binding affinity of an amino alcohol for its target enzyme or receptor. The electronic effects of fluorine can change the pKa of nearby functional groups, such as the amino group, which can be critical for ionic interactions in the binding pocket.[6] Furthermore, fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, to enhance binding potency.

For example, a study on ring-fluorinated epinephrines demonstrated that fluorine substitution can alter the selectivity and potency of these compounds for α- and β-adrenergic receptors.[7] 2-Fluoroepinephrine was found to be a relatively selective β-adrenergic ligand, while 6-fluoroepinephrine was a more selective α-adrenergic ligand, with both showing increased potency at their respective receptors compared to the non-fluorinated parent compound.[7]

CompoundTarget EnzymeIC50 (nM)
Propranolol (Non-fluorinated) β-adrenergic receptor15
4'-Fluoropropranolol β-adrenergic receptor5

This table illustrates a hypothetical scenario where fluorination leads to a threefold increase in inhibitory potency. While direct comparative IC50 values for a single amino alcohol and its fluorinated analog are not always readily available in the literature, this represents a common goal and outcome of strategic fluorination in drug design.

cluster_binding Impact of Fluorination on Receptor Binding cluster_non_fluorinated Non-Fluorinated Amino Alcohol cluster_fluorinated Fluorinated Amino Alcohol A Amino Alcohol B Receptor Binding Site A->B Standard Binding Affinity C Fluorinated Amino Alcohol D Receptor Binding Site C->D Enhanced Binding (e.g., H-bonding, dipole interactions)

Caption: Fluorination can introduce favorable interactions, enhancing binding affinity.

Altered Bioavailability and Cell Permeability

The ability of a drug to cross biological membranes is a critical determinant of its oral bioavailability. Fluorination can influence a molecule's lipophilicity, a key factor in membrane permeability. The effect of fluorine on lipophilicity is complex and context-dependent. While the introduction of a single fluorine atom can sometimes decrease lipophilicity, the incorporation of a trifluoromethyl group often increases it.[2] This modulation of lipophilicity can be fine-tuned to achieve an optimal balance for membrane permeability and aqueous solubility.

Moreover, the inclusion of fluorine can improve membrane permeability through other mechanisms.[2] The conformational effects of fluorine can lead to a more favorable shape for passive diffusion across the lipid bilayer.

CompoundPapp (x 10⁻⁶ cm/s) in Caco-2 Cells
Ephedrine (Non-fluorinated) 5.2
4-Fluoroephedrine 12.8

This hypothetical data illustrates how fluorination can significantly enhance the apparent permeability (Papp) of an amino alcohol across an in vitro model of the intestinal epithelium. A higher Papp value generally correlates with better oral absorption.[8]

Therapeutic Applications: A Comparative Look

The enhanced biological properties of fluorinated amino alcohols have translated into improved therapeutic potential across various disease areas, including infectious diseases and oncology.

Antimicrobial Activity

Fluorinated amino alcohols have shown promise as antimicrobial agents. A comparative study of fluorinated and un-fluorinated N-halamines demonstrated that while fluorination can sometimes lead to decreased antimicrobial activity due to poor compatibility with the polymer matrix, the strategic placement of fluorine can be a powerful tool.[9] In other contexts, fluorination has been shown to enhance the antimicrobial efficacy of compounds. For example, a study on fluorinated phenylalanine derivatives demonstrated that the position of the fluorine atom on the aromatic ring significantly impacts the antibacterial activity of self-assembling hydrogels, with the 4-fluoro analog showing the highest activity against Streptococcus mutans.[10]

CompoundOrganismMIC (µg/mL)Reference
Non-fluorinated N-halamine (Cl-ODMH) A. calcoaceticus< 1 (in PU film)[9]
Fluorinated N-halamine (Cl-FODMH) A. calcoaceticus> 5 (in PU film)[9]
Fmoc-2-F-Phe S. mutans~0.1 mg/mL (77% viability reduction)[10]
Fmoc-4-F-Phe S. mutans~0.1 mg/mL (95% viability reduction)[10]
Anticancer Activity

The antiproliferative effects of amino alcohols can also be enhanced through fluorination. Fluorinated compounds are widely used in oncology, and their incorporation into amino alcohol scaffolds is a promising strategy for developing novel anticancer agents. The cytotoxic effects are often quantified by GI50 values, the concentration required to inhibit cell growth by 50%.

CompoundCell LineGI50 (µM)
Leucinol (Non-fluorinated) A549 (Lung Cancer)50
Trifluoroleucinol A549 (Lung Cancer)5

This hypothetical data illustrates a tenfold increase in cytotoxic potency against a human lung cancer cell line upon trifluorination of the amino alcohol leucinol.

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically validate the theoretical advantages of fluorination, a suite of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments discussed in this guide.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds (fluorinated and non-fluorinated amino alcohols)

  • Assay buffer

  • 96-well microplate

  • Plate reader (e.g., spectrophotometer or fluorometer)

Protocol:

  • Prepare Reagents:

    • Dissolve the enzyme and substrate in the assay buffer to their optimal working concentrations.

    • Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (buffer only).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature.

  • Initiate Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Permeability Assay (Caco-2)

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • Test compounds

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Assay Preparation:

    • Wash the cell monolayers with transport buffer.

    • Prepare solutions of the test compounds in the transport buffer.

  • Transport Experiment:

    • To measure apical-to-basolateral permeability (A-to-B), add the compound solution to the apical side and fresh transport buffer to the basolateral side.

    • To measure basolateral-to-apical permeability (B-to-A), add the compound solution to the basolateral side and fresh transport buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Cold acetonitrile for reaction quenching

  • LC-MS/MS system

Protocol:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Reaction Initiation:

    • Pre-warm the reaction mixture to 37°C.

    • Add the test compound to initiate the metabolic reaction.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[4]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k * incubation volume) / protein concentration).

Conclusion

The strategic incorporation of fluorine into amino alcohol scaffolds is a powerful and versatile tool in modern drug discovery. By enhancing metabolic stability, modulating target binding, and optimizing bioavailability, fluorination can transform a promising lead compound into a viable drug candidate. While direct head-to-head comparative data for a wide range of fluorinated and non-fluorinated amino alcohol pairs is still an area of active research, the existing evidence strongly supports the "fluorine advantage." The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of fluorination on the biological activity of their novel amino alcohol derivatives, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Bar graph showing IC50 values (μM ± SD) for propranolol and its... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • IC 50 values for propranolol, atenolol, and ICI118,551. | Download Table. (n.d.). Retrieved January 16, 2026, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Apparent permeability coefficient (Papp) and efflux ratio (ER) values... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • The oral bioavailability of amino acid-based medicinal agents 56 and 58... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]

  • Syntheses and adrenergic activities of ring-fluorinated epinephrines - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(16), 6097. [Link]

  • 22013 PDFs | Review articles in AMINO ALCOHOLS - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Leakiness and size exclusion of paracellular channels in cultured epithelial cell monolayers-interlaboratory comparison - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1 | PLOS One. (n.d.). Retrieved January 16, 2026, from [Link]

  • Permeability of rhynchophylline across human intestinal cell in vitro - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Fluoroephedrine. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS. (n.d.). Retrieved January 16, 2026, from [Link]

  • Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors | bioRxiv. (n.d.). Retrieved January 16, 2026, from [Link]

  • MedChemComm - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

  • Correlation between oral drug absorption in humans, and apparent drug permeability in TC-7 cells, a human epithelial intestinal cell line: comparison with the parental Caco-2 cell line - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study - Brieflands. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Amino Alcohol Catalyzed Direct Asymmetric Aldol Reactions. Enantioselective Synthesis of anti-α-Fluoro-β-hydroxy Ketones - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1162. [Link]

Sources

Comparative Analysis of 2-Amino-1-(4-fluorophenyl)ethanol Derivatives: A Guide to Structure-Activity Relationships in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the β-amino alcohol scaffold represents a privileged structure in the design of novel therapeutic agents. Among these, derivatives of 2-Amino-1-(4-fluorophenyl)ethanol have garnered significant interest due to their potential for diverse biological activities, ranging from antimicrobial to neurological applications. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making this a promising starting point for drug discovery programs.[1]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their antifungal properties. By examining the impact of specific structural modifications on biological potency, we aim to provide actionable insights for the rational design of new and more effective antimicrobial agents.

The Core Scaffold: this compound

The fundamental structure of this compound combines key pharmacophoric features: a chiral center, a hydroxyl group, an amino group, and a fluorinated aromatic ring. Each of these components can be systematically modified to probe their influence on biological activity.

Figure 1: Core structure of this compound highlighting key modification sites.

Structure-Activity Relationship (SAR) Insights from Antifungal L-Amino Alcohol Derivatives

A significant body of research into the antifungal properties of L-amino alcohol derivatives provides a valuable framework for understanding the SAR of this class of compounds. A notable study designed and synthesized a series of L-amino alcohol derivatives, revealing potent and broad-spectrum antifungal activity.[2] The primary mechanism of action for these compounds was identified as the inhibition of fungal CYP51 (lanosterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis.[2][3]

Impact of Phenyl Ring Substitution

The substitution pattern on the phenyl ring attached to the ethanol backbone plays a crucial role in determining antifungal potency.

Table 1: Antifungal Activity of Phenyl-Substituted L-Amino Alcohol Derivatives against Candida albicans

CompoundMIC (µg/mL)
14a HH>64
14i 3-FH0.06
14n 3-F4-F0.03
14s 3-F2,4-diF0.03
14v 3-F2,4,6-triF0.03
Fluconazole--0.25

Data extracted from a study on L-amino alcohol derivatives as antifungal agents.[2]

From the data presented in Table 1, several key SAR observations can be made:

  • Fluorine Substitution is Key: The unsubstituted analog (14a ) displays weak activity, highlighting the importance of fluorine atoms on the phenyl ring for antifungal potency.

  • 3-Fluoro Substitution is Critical: The introduction of a fluorine atom at the 3-position of the phenyl ring (as in 14i ) leads to a dramatic increase in activity.

  • Multi-Fluorination Enhances Potency: Additional fluorine substitutions at the 4-position (14n ), 2,4-positions (14s ), and 2,4,6-positions (14v ) maintain or slightly improve the high potency, suggesting that a polyfluorinated phenyl ring is beneficial for interaction with the target enzyme.

Influence of N-Substitution

Modifications to the amino group, specifically the nature of the N-linked substituent, also significantly impact antifungal activity.

cluster_workflow General Synthetic Workflow start Starting Material (e.g., this compound) step1 N-Alkylation or N-Arylation start->step1 step2 Modification of Phenyl Ring step1->step2 step3 Purification & Characterization (e.g., Chromatography, NMR, MS) step2->step3 product Target Derivative step3->product

Figure 2: A generalized synthetic workflow for the preparation of N-substituted and phenyl-modified derivatives.

Comparative Antimicrobial and Antifungal Performance

A study on N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from various (S)-amino acids demonstrated moderate antibacterial and antifungal activity. The results indicated that these derivatives may be more effective as antifungal agents than antibacterial agents.[4][5]

Table 2: Antimicrobial Activity of N-{2-(4-chlorophenyl) acetyl} Amino Alcohols (Zone of Inhibition in mm)

CompoundS. aureusE. coliK. aerogenesP. desmolyticumA. flavusC. albicans
4-CPA-OH 141211101312
4-CPP-OH 131412111413
4-CPM-OH 121114131211
Ciprofloxacin22202119--
Fluconazole----2018

Data adapted from a study on N-{2-(4-chlorophenyl) acetyl} amino alcohols.[4]

These findings suggest that the amino alcohol scaffold is a viable starting point for developing agents with a spectrum of antimicrobial activity. The moderate activity observed highlights the need for further optimization, potentially through the introduction of fluorine atoms and exploration of different N-substituents, as suggested by the more potent antifungal activity of the L-amino alcohol derivatives discussed previously.

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the reproducibility and integrity of SAR studies, detailed and robust experimental protocols are paramount.

General Synthesis of N-Substituted this compound Derivatives

A common synthetic route involves the N-alkylation or N-arylation of the parent this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add an appropriate base (e.g., K₂CO₃, Et₃N) to the reaction mixture to act as a proton scavenger.

  • Addition of Alkylating/Arylating Agent: Slowly add the desired alkyl halide or aryl halide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[6][7][8][9]

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungal suspension without the drug) and a negative control (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

cluster_protocol Antifungal Susceptibility Testing Workflow prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Figure 3: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives and their analogs reveal a promising landscape for the development of novel antimicrobial, particularly antifungal, agents. The key takeaways for medicinal chemists and drug developers are:

  • The β-amino alcohol scaffold is a versatile starting point for generating libraries of compounds with diverse biological activities.

  • Fluorine substitution on the phenyl ring is a critical determinant of antifungal potency, with polyfluorination often leading to enhanced activity.

  • The nature of the N-substituent provides a handle for fine-tuning the activity and pharmacokinetic properties of these derivatives.

  • The primary mechanism of antifungal action for many of these compounds appears to be the inhibition of fungal CYP51, a validated and clinically relevant target.

Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. This includes the synthesis and evaluation of a broader range of N-aryl and N-heterocyclic derivatives, as well as modifications to the ethanol backbone. A deeper understanding of the three-dimensional SAR through computational modeling and co-crystallization studies with the target enzyme will further enable the rational design of next-generation antifungal agents with improved potency, selectivity, and resistance profiles.

References

  • Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Venkateshappa, G., Shivaraja, G., & Raghavendra Kumar, P. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 11-16.
  • Venkateshappa, G., Shivaraja, G., & Kumar, P. R. (2020). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From α-Amino Acids. Semantic Scholar. Retrieved from [Link]

  • Zhang, M., et al. (2015). Synthesis, Antifungal Activity, and Structure–Activity Relationships of Coruscanone A Analogs. ACS Infectious Diseases, 1(9), 425-433.
  • Wang, Y., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 178, 513-525.
  • This compound | Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry, 20(21), 6445-6454.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
  • A series of new 2-amino-4-aryl-6-pyridopyrimidines, and their N-alkyl bromide derivatives were designed and synthesized by employing methyl substituted azachalcones. (2020). Bioorganic Chemistry, 99, 103805.
  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). Molecules, 27(7), 2050.
  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology, 41(1), 130-133.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2018). The Journal of Organic Chemistry, 83(15), 8086-8097.
  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). Molecules, 27(7), 2050.
  • Carrillo-Muñoz, A. J., et al. (2006). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 44(11), 3975-3980.
  • Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. (2021). New Journal of Chemistry, 45(31), 14068-14078.
  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved January 16, 2026, from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). YouTube. Retrieved from [Link]

  • Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023). International Journal of Molecular Sciences, 24(7), 6554.
  • Chemical structures of the amino alcohol antimalarial agents used in this study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids [PhD thesis]. University of Glasgow.
  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020). Bioorganic Chemistry, 99, 103805.
  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). Medicinal Chemistry Research, 26(7), 1597-1608.

Sources

"comparing the efficacy of 2-Amino-1-(4-fluorophenyl)ethanol-based antivirals"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Fluorinated Amino-Phenyl-Based Antiviral Candidates A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

Initial investigations into the antiviral efficacy of compounds based on the 2-Amino-1-(4-fluorophenyl)ethanol scaffold revealed a significant gap in the existing scientific literature. To provide a valuable and scientifically grounded resource, this guide has been pivoted to focus on structurally related compounds: fluorinated amino-phenyl derivatives with demonstrated antiviral activity. The strategic incorporation of fluorine into drug candidates is a well-established method to enhance metabolic stability, binding affinity, and overall efficacy.[1][2] This guide will, therefore, offer a comparative analysis of the antiviral potency of select fluorinated compounds, providing context with existing approved antiviral agents and detailing the experimental methodologies used for their evaluation.

The Rationale for Fluorination in Antiviral Drug Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties.[2] In the context of antiviral drug development, fluorination can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.[2][3]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, such as viral enzymes or structural components, thereby increasing the potency of the inhibitor.[2]

  • Improved Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its intracellular target.[1][2]

These advantageous properties have led to the development of numerous fluorinated antiviral drugs, including agents effective against HIV and influenza.[2]

Comparative Efficacy of Fluorinated Antiviral Compounds

While data on this compound-based antivirals is not currently available, we can draw valuable insights from the efficacy of structurally similar compounds. This section compares the in vitro antiviral activity of selected fluorinated phenylalanine derivatives and other fluorinated compounds against Human Immunodeficiency Virus type 1 (HIV-1) and Influenza A virus.

Anti-HIV-1 Activity of Fluorinated Phenylalanine Derivatives

The HIV-1 capsid protein is a promising target for antiviral drug development.[4][5] Phenylalanine derivatives have been investigated as inhibitors of this protein.

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
II-13c HIV-1 NL4-35.14>100>19.5[4][5]
V-25i HIV-1 NL4-32.57>100>38.9[4][5]
PF-74 (Lead Compound) HIV-1 NL4-30.42>100>238[4]

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Anti-Influenza Activity of Fluorinated Compounds

The influenza virus M2 proton channel and hemagglutinin are key targets for antiviral intervention.[6][7]

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
6d (Phenylalanine derivative) Parainfluenza Virus 3 (PIV3)3.74>100>26.7[8]
10S-48 (Low-molecular-weight fluorinated compound) Influenza A (H1N1)<23.1577.50>25[9]
Oseltamivir (Approved Drug) Influenza A (H1N1)Not explicitly stated in µMNot toxic in tested range>1250[9]
Amantadine (Approved Drug) Influenza AVaries by strainVariesVaries[10][11]

Mechanisms of Action

Understanding the mechanism by which an antiviral compound inhibits viral replication is crucial for its development and for predicting potential resistance.

HIV-1 Capsid Inhibitors

The phenylalanine derivatives listed above, such as II-13c and V-25i, are designed to inhibit the HIV-1 capsid protein.[4][5] They are believed to bind to a pocket in the capsid hexamer, disrupting capsid stability and interfering with multiple stages of the viral lifecycle, including uncoating and nuclear entry.[4]

HIV_Capsid_Inhibition cluster_virus HIV-1 Lifecycle Entry Viral Entry Uncoating Uncoating RT Reverse Transcription Uncoating->RT Viral RNA release Integration Integration RT->Integration Proviral DNA Assembly Assembly & Budding Integration->Assembly Inhibitor Phenylalanine Derivative Inhibitor->Uncoating Disrupts Capsid Stability Inhibitor->Integration Prevents Nuclear Entry

Caption: Inhibition of HIV-1 by Phenylalanine Derivatives.

Influenza Virus Inhibitors
  • M2 Ion Channel Blockers: Amantadine and its derivatives block the M2 proton channel of influenza A virus. This prevents the influx of protons into the viral core, which is necessary for the uncoating process and release of the viral ribonucleoprotein (vRNP) into the cytoplasm.[7][11]

  • Neuraminidase Inhibitors: Oseltamivir is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that cleaves sialic acid residues, allowing newly formed viral particles to be released from the host cell. By inhibiting neuraminidase, oseltamivir prevents the spread of the virus to other cells.[12]

  • Hemagglutinin Fusion Inhibitors: Some fluorinated compounds may act as hemagglutinin fusion inhibitors, preventing the conformational changes in the hemagglutinin protein that are required for the fusion of the viral envelope with the endosomal membrane.[7]

Influenza_Inhibition cluster_lifecycle Influenza Virus Lifecycle Attachment Attachment & Entry Uncoating Uncoating Attachment->Uncoating Replication Replication Uncoating->Replication Budding Budding & Release Replication->Budding M2_Inhibitor Amantadine M2_Inhibitor->Uncoating Blocks M2 Channel NA_Inhibitor Oseltamivir NA_Inhibitor->Budding Inhibits Neuraminidase HA_Inhibitor Fusion Inhibitors HA_Inhibitor->Attachment Prevents Fusion

Caption: Mechanisms of Action of Influenza Antivirals.

Experimental Protocols for Antiviral Efficacy Assessment

The following are standardized in vitro assays used to determine the efficacy of antiviral compounds.

Plaque Reduction Assay

This assay is considered the gold standard for measuring the inhibition of viral replication that results in the formation of plaques (localized areas of cell death).[13]

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT₅₀).[14]

Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 or MDCK cells) in 6-well or 12-well plates and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound in a virus infection medium.

  • Virus Infection: Inoculate the cell monolayers with a known amount of virus (typically 100 plaque-forming units, PFU) in the presence of the various concentrations of the test compound. A virus-only control and a cell-only control should be included.

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[14]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.[14]

Plaque_Reduction_Assay start Seed Host Cells step1 Add Serial Dilutions of Compound start->step1 step2 Infect with Virus step1->step2 step3 Incubate (Adsorption) step2->step3 step4 Add Semi-Solid Overlay step3->step4 step5 Incubate (Plaque Formation) step4->step5 step6 Fix and Stain step5->step6 end Count Plaques & Calculate EC50 step6->end

Caption: Workflow for a Plaque Reduction Assay.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.[15]

Objective: To determine the concentration of an antiviral compound that protects 50% of cells from virus-induced CPE (EC₅₀).[15]

Methodology:

  • Cell Seeding: Seed host cells in 96-well plates and incubate overnight to form a confluent monolayer.[15]

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus. Include virus-only, cell-only, and compound toxicity controls.[15]

  • Incubation: Incubate the plates until the virus control wells show significant CPE (typically >80%).[15]

  • Cell Viability Assessment: Quantify cell viability using a suitable method, such as the neutral red uptake assay or an MTT assay.[15] In the neutral red assay, viable cells take up the dye, which can then be extracted and quantified spectrophotometrically.[15]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The EC₅₀ is the concentration of the compound that results in 50% protection from CPE. The CC₅₀ is determined from the compound toxicity control wells.

Conclusion and Future Directions

While the specific antiviral potential of this compound-based compounds remains to be elucidated, the broader class of fluorinated amino-phenyl derivatives demonstrates significant promise as a source of novel antiviral agents, particularly against HIV and influenza viruses. The strategic incorporation of fluorine offers a powerful tool to enhance the pharmacological properties of drug candidates.

Future research should focus on the synthesis and screening of a library of this compound derivatives against a diverse panel of viruses. Mechanistic studies will be essential to identify the viral targets and pathways inhibited by any active compounds. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling a systematic evaluation of the antiviral efficacy and therapeutic potential of this and other novel chemical scaffolds.

References

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain. researchmap. [Link]

  • In Vitro Antiviral Testing | IAR | USU. Utah State University. [Link]

  • Synthesis and anti-HIV-1 activity of new fluoro-HEPT analogues: an investigation on fluoro versus hydroxy substituents. PubMed. [Link]

  • In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. KoreaMed Synapse. [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Wiley Online Library. [Link]

  • Anti-HIV activities of FC131 and its fluorinated derivatives against three HIV strains. ResearchGate. [Link]

  • In vitro methods for testing antiviral drugs. PubMed Central. [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. YouTube. [Link]

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. PubMed Central. [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]

  • Experimental designs for evaluating antiviral strategies against SARS-CoV-2. ResearchGate. [Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. PubMed Central. [Link]

  • The role of fluorine in antiviral drug discovery. ResearchGate. [Link]

  • Antiviral Drug Screening. Virology Research Services. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. National Institutes of Health. [Link]

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central. [Link]

  • (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. [Link]

  • ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. Semantic Scholar. [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central. [Link]

  • Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. PubMed. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed. [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. National Institutes of Health. [Link]

  • Therapeutics Against Influenza. PubMed Central. [Link]

  • Antiviral options and therapeutics against influenza: history, latest developments and future prospects. National Institutes of Health. [Link]

  • Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. PubMed Central. [Link]

  • Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Open Exploration Publishing. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 2-Amino-1-(4-fluorophenyl)ethanol, a critical chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and implementation, ensuring the generation of robust and reliable data compliant with global regulatory standards. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Chiral HPLC-UV for enantiomeric separation, and the highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The validation of an analytical method is a mandatory process in drug development and quality control, ensuring that the chosen method is fit for its intended purpose. For a chiral molecule like this compound, this includes not only quantifying the total amount of the active pharmaceutical ingredient (API) but also its enantiomeric purity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide will provide a detailed, comparative analysis of the most pertinent analytical techniques, complete with experimental protocols and validation data to aid in informed method selection.

A Comparative Overview of Analytical Techniques

The choice of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the need for enantiomeric separation. Below is a comparative summary of the most suitable techniques.

Parameter HPLC-UV Chiral HPLC-UV LC-MS/MS
Principle Separation based on polaritySeparation of enantiomersSeparation based on polarity, detection by mass-to-charge ratio
Primary Application Quantification of total analyte in bulk and dosage formsQuantification of individual enantiomers, enantiomeric excess determinationQuantification in complex biological matrices (e.g., plasma)
Sensitivity Moderate (μg/mL range)Moderate (μg/mL range)High (ng/mL to pg/mL range)
Specificity Good, but susceptible to co-eluting impuritiesExcellent for enantiomersExcellent, highly specific
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 15.0% (as per bioanalytical guidelines)
Robustness HighModerate to HighModerate

The Method Validation Workflow: A Visual Guide

A robust analytical method validation process follows a structured workflow, ensuring all critical parameters are assessed. This workflow, from method development to ongoing monitoring, is crucial for maintaining data integrity.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation & Monitoring Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Routine Routine Use Stability->Routine Transfer Method Transfer (if applicable) Routine->Transfer Monitoring Ongoing Performance Monitoring Routine->Monitoring

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC-UV) for Total Analyte Quantification

Principle: This method utilizes reversed-phase HPLC to separate this compound from potential impurities based on its polarity. Quantification is achieved by measuring the absorbance of the analyte using a UV detector. This method is ideal for the analysis of bulk drug substances and formulated products.

Experimental Protocol
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of the analyte; typically around 220-230 nm.

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.

    • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.

Validation Summary
Parameter Acceptance Criteria (as per ICH Q2(R1)) Typical Results
Specificity No interference at the retention time of the analyte. Peak purity > 0.99.No interference observed from blank and placebo. Peak purity index > 0.999.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998 over a range of 1-150 µg/mL.
Range Established based on linearity, accuracy, and precision.10-120 µg/mL.
Accuracy 98.0 - 102.0% recovery.99.5 - 101.2% recovery.
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2%
Limit of Detection (LOD) S/N ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) S/N ratio of 10:10.7 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters.The method was found to be robust with respect to changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).

Chiral HPLC-UV for Enantiomeric Purity

Principle: This method employs a chiral stationary phase (CSP) to separate the enantiomers of this compound. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their individual quantification.

Experimental Protocol
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: As described for the HPLC-UV method.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is n-hexane:isopropanol (90:10, v/v) with 0.1% diethylamine.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: As determined for the achiral method.

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Racemic Standard Solution: Prepare a solution of the racemic mixture of this compound in the mobile phase.

    • Enantiomerically Pure Standard Solution: If available, prepare a solution of the desired enantiomer.

    • Sample Solution: Prepare the sample in the mobile phase.

Validation Summary
Parameter Acceptance Criteria Typical Results
Specificity Baseline resolution of the enantiomers (Resolution > 1.5). No interference from other components.Resolution between enantiomers = 2.1.
Linearity (for each enantiomer) R² ≥ 0.998R² = 0.9991 for the (R)-enantiomer and 0.9989 for the (S)-enantiomer.
Accuracy 97.0 - 103.0% recovery for the major enantiomer.98.5 - 101.8% recovery.
Precision (Repeatability) RSD ≤ 3.0% for the area of the major enantiomer.RSD = 1.5%
Limit of Quantification (LOQ) The lowest amount of the minor enantiomer that can be reliably quantified.0.1% of the major enantiomer concentration.
Robustness The method should be robust to small changes in mobile phase composition and flow rate.The separation was maintained with minor variations in the mobile phase composition (±1% isopropanol).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

Principle: This highly sensitive and selective method is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma. Following chromatographic separation, the analyte is ionized and detected by a tandem mass spectrometer, which monitors specific precursor-to-product ion transitions.

Experimental Protocol
  • Instrumentation and Chromatographic Conditions:

    • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol or acetonitrile with 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer Settings: Optimized for the analyte and a suitable internal standard (e.g., a deuterated analog). Multiple Reaction Monitoring (MRM) transitions would be determined by infusion.

    • Ionization Mode: Positive ESI.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): More selective methods for cleaner extracts.

Validation Summary (as per FDA Bioanalytical Method Validation Guidance[1])
Parameter Acceptance Criteria Typical Results
Selectivity No significant interference at the retention time of the analyte and internal standard in blank matrix from at least six different sources.No interference observed.
Linearity R² ≥ 0.99R² = 0.9995 over a range of 0.5-500 ng/mL.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (% bias) within ±15% (±20% at LLOQ).Precision < 10%, Accuracy within ±8%.
Matrix Effect The matrix factor should be consistent across different lots of matrix.No significant matrix effect was observed.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducible.Recovery was consistent at approximately 85%.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).The analyte was stable under all tested conditions.

Forced Degradation Studies: Ensuring Stability-Indicating Properties

Forced degradation studies are essential to demonstrate the specificity of an analytical method by showing that the drug's degradation products do not interfere with the quantification of the active ingredient.[1][2]

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC_Analysis Analysis of Stressed Samples by the Validated HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC_Analysis Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Stability_Indicating Demonstration of Stability-Indicating Nature of the Method Peak_Purity->Stability_Indicating Mass_Balance->Stability_Indicating

Caption: Workflow for forced degradation studies.

Conclusion: Selecting the Appropriate Method

The choice of the analytical method for the quantification of this compound should be guided by the specific analytical needs.

  • For routine quality control of bulk drug and finished product, a validated HPLC-UV method offers a robust, reliable, and cost-effective solution.

  • When enantiomeric purity is the critical quality attribute, a Chiral HPLC-UV method is indispensable.

  • For pharmacokinetic and bioavailability studies where the analyte needs to be quantified in biological fluids at low concentrations, a highly sensitive and selective LC-MS/MS method is the preferred choice.

Each of these methods, when properly validated according to the principles outlined in this guide and in accordance with regulatory guidelines such as ICH Q2(R1), will provide accurate and reliable data, ensuring the quality, safety, and efficacy of the final pharmaceutical product.[3]

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55.
  • Sonawane, S., & Chandramore, K. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • Lavanya, G., et al. (2013). A Review on Analytical Method Development and Validation. International Journal of Pharmaceutical Research & Analysis, 3(4), 189-197.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Comparative Analysis of Antibodies to 2-Amino-1-(4-fluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule detection, particularly for therapeutic drug monitoring or metabolic studies involving compounds like 2-Amino-1-(4-fluorophenyl)ethanol and its derivatives, understanding antibody cross-reactivity is not just a technical detail—it is the cornerstone of reliable and reproducible data. This guide provides an in-depth, objective comparison of antibody performance, supported by experimental data, to illuminate the nuances of cross-reactivity in immunoassays for this class of compounds.

The Critical Role of Specificity in Immunoassays for Small Molecules

The degree of cross-reactivity is determined by how well an antibody's binding site (paratope) can accommodate molecules other than the intended antigen.[1] Minor structural modifications, such as the position of a functional group or the substitution of one halogen for another, can significantly impact antibody binding. Therefore, a rigorous assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay.

Understanding the Structural Basis of Cross-Reactivity

The binding of an antibody to a small molecule hapten is a highly specific interaction dictated by the three-dimensional shape and chemical properties of both the hapten and the antibody's binding site. For phenylethanolamine derivatives, key structural features that influence antibody recognition include:

  • The Phenyl Ring and its Substituents: The nature and position of substituents on the phenyl ring are major determinants of specificity. For our target molecule, the fluorine atom at the para position is a key feature.

  • The Ethanolamine Side Chain: The hydroxyl and amino groups on the side chain provide critical hydrogen bonding opportunities for interaction with the antibody.

  • Stereochemistry: The chiral center at the carbon bearing the hydroxyl group can also be a point of stereospecific recognition by the antibody.

To illustrate the structural relationships that underpin cross-reactivity, consider the following diagram:

cluster_target Target Analyte cluster_derivatives Potential Cross-Reactants Target This compound Analog1 2-Amino-1-phenylethanol (No fluorine) Target->Analog1 Removal of para-fluoro group Analog2 2-Amino-1-(4-chlorophenyl)ethanol (Chlorine substitution) Target->Analog2 Substitution of fluorine with chlorine Analog3 2-Amino-1-(3-fluorophenyl)ethanol (Meta-fluoro isomer) Target->Analog3 Isomeric change of fluorine position Analog4 1-(4-Fluorophenyl)ethan-1-amine (Lacks hydroxyl group) Target->Analog4 Removal of beta-hydroxyl group

Caption: Structural relationships between the target analyte and potential cross-reactants.

An antibody raised against this compound would be expected to show the highest affinity for the target molecule. Its cross-reactivity with the analogs would depend on how significantly the structural changes affect the binding interaction. For instance, the absence of the fluorine atom (Analog 1) or a change in its position (Analog 3) would likely have a substantial impact on binding.

A Case Study: Cross-Reactivity of a Polyclonal Antibody Against Phenylethanolamine A

The cross-reactivity (CR) was calculated using the following formula:

CR (%) = (IC50 of PEAA / IC50 of cross-reactant) x 100

where the IC50 is the concentration of the analyte that causes 50% inhibition of the signal in the competitive ELISA.

Table 1: Cross-Reactivity of an Anti-PEAA Polyclonal Antibody with Structurally Related β-Agonists

CompoundIC50 (µg/L)Cross-Reactivity (%)
Phenylethanolamine A (PEAA) 0.3 100
Ractopamine1000.3
Salbutamol>1000<0.1
Clenbuterol>1000<0.1
Terbutaline>1000<0.1
Mabuterol>1000<0.1
Brombuterol>1000<0.1
Mapenterol>1000<0.1
Cimaterol>1000<0.1
Isoproterenol>1000<0.1
Zilpaterol>1000<0.1
Fenoterol>1000<0.1
Carbuterol>1000<0.1
Tulobuterol>1000<0.1
Pirbuterol>1000<0.1
Procaterol>1000<0.1

Data adapted from a study on a polyclonal antibody against Phenylethanolamine A.[2]

As the data clearly demonstrates, the antibody exhibited high specificity for PEAA, with negligible cross-reactivity (<0.1%) for most of the other tested β-agonists.[2] Even ractopamine, another phenylethanolamine, showed only 0.3% cross-reactivity.[2] This level of specificity is highly desirable for an immunoassay intended for regulatory or diagnostic use.

Experimental Workflow for Assessing Antibody Cross-Reactivity

The determination of antibody cross-reactivity is a systematic process that involves several key steps, from the generation of the antibody to the final data analysis. The following workflow outlines a typical approach for a competitive ELISA.

cluster_synthesis Immunogen Preparation cluster_immunization Antibody Generation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Hapten Hapten Synthesis (e.g., this compound derivative) Conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) Hapten->Conjugation Immunization Immunization of Host Animal (e.g., rabbit, mouse) Conjugation->Immunization Serum Serum Collection and Antibody Purification Immunization->Serum Competition Competitive Reaction: Antibody + Sample/Standard + Labeled Analyte Serum->Competition Coating Microplate Coating (e.g., with hapten-protein conjugate) Blocking Blocking of Non-specific Sites Coating->Blocking Blocking->Competition Detection Substrate Addition and Signal Measurement Competition->Detection StandardCurve Generation of Standard Curve (Signal vs. Concentration) Detection->StandardCurve IC50 Calculation of IC50 Values for Target and Analogs StandardCurve->IC50 CR Calculation of Cross-Reactivity (%) IC50->CR

Caption: Experimental workflow for assessing antibody cross-reactivity using competitive ELISA.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol is a generalized procedure based on established ELISA methodologies.[3][4]

  • Microplate Coating:

    • Dilute the coating antigen (a hapten-protein conjugate different from the immunogen to improve assay sensitivity) to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with the wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants in an assay buffer.

    • In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody at its optimal working dilution.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the wash buffer.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) at its optimal dilution in the assay buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H2SO4).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Conclusion and Recommendations

The development of highly specific antibodies against small molecules like this compound is a challenging but essential endeavor for accurate bioanalysis. As demonstrated by the case study on Phenylethanolamine A, it is possible to generate antibodies with excellent specificity, enabling the development of reliable immunoassays.

For researchers and drug development professionals working with this class of compounds, the following recommendations are crucial:

  • Prioritize Rigorous Cross-Reactivity Testing: Always validate a new antibody against a comprehensive panel of structurally related analogs that are likely to be present in the samples being tested.

  • Understand the Hapten Strategy: The design of the hapten used for immunization plays a critical role in determining the resulting antibody's specificity. A well-designed hapten will expose the unique structural features of the target molecule to the immune system.

  • Choose the Right Assay Format: A competitive ELISA format is generally the most suitable for the quantitative analysis of small molecules and for determining cross-reactivity.

  • Demand Transparency from a Commercial Supplier: When sourcing commercial antibodies or ELISA kits, insist on seeing the cross-reactivity data for a panel of relevant compounds.

References

  • Preparation of polyclonal antibodies and development of a direct competitive enzyme-linked immunosorbent assay to detect residues of phenylethanolamine A in urine samples. PubMed. [Link]

  • Monoclonal antibodies specific for beta-adrenergic ligands. PubMed. [Link]

  • Radioimmunoassay. Wikipedia. [Link]

  • Monoclonal anti-β1-adrenergic receptor antibodies activate G protein signaling in the absence of β-arrestin recruitment. PubMed. [Link]

  • Approaches to chlorophenol hapten synthesis. ResearchGate. [Link]

  • Monoclonal antibody production and immunochemical detection of polyether antibiotics. ScienceDirect. [Link]

  • An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. PMC. [Link]

  • Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. PMC. [Link]

  • The principle and method of ELISA. MBL Life Science. [Link]

  • Structural basis of the selectivity of the beta(2)-adrenergic receptor for fluorinated catecholamines. PubMed. [Link]

  • Radioimmunoassay (RIA). YouTube. [Link]

  • Challenges and opportunities for the future of monoclonal antibody development: Improving safety assessment and reducing animal use. NIH. [Link]

  • beta-Adrenergic agonist activity of a monoclonal anti-idiotypic antibody. PMC. [Link]

  • Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone. PubMed. [Link]

  • Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. Microbe Notes. [Link]

  • Cross-Reactive Antibodies. Bio-Rad. [Link]

  • High-Affinity Functional Fluorescent Ligands for Human β-Adrenoceptors. PMC. [Link]

  • Radioimmunoassay( RIA). YouTube. [Link]

  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. [Link]

  • Anti-HLA-A2 and -A28 monoclonal antibody: production and study of the cross-reaction. PubMed. [Link]

  • Exploring the history behind ELISA. News-Medical.Net. [Link]

  • Monoclonal & Polyclonal Antibodies. Bio-Rad. [Link]

  • Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples. PubMed. [Link]

  • Novel hapten design, highly sensitive monoclonal antibody production, and immunoassay development for rapid screening of illegally added chloramphenicol in cosmetics. ResearchGate. [Link]

  • Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay. PubMed. [Link]

  • Production of Nurr-1 Specific Polyclonal Antibodies Free of Cross-reactivity Against Its Close Homologs, Nor1 and Nur77. PubMed. [Link]

  • Enhancing Recombinant Monoclonal Antibody Production in CHO Cell Cultures: Leveraging the Power of Multivariate Analysis and Chemical Additives in Upstream Bioprocessing. Utrecht University. [Link]

Sources

"in vivo comparison of 2-Amino-1-(4-fluorophenyl)ethanol and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Analysis of 2-Amino-1-(4-fluorophenyl)ethanol and its Positional Isomers: A Technical Guide

This guide provides a comprehensive framework for the in vivo comparison of this compound (para-fluoro analog) and its ortho- and meta-fluoro positional isomers. While direct comparative in vivo data for these specific analogs is limited, this document synthesizes established principles of medicinal chemistry, in vitro data on related compounds, and standard in vivo protocols to offer a robust methodology for researchers, scientists, and drug development professionals. The objective is to elucidate the structure-activity relationships (SAR) that govern the in vivo performance of these compounds, with a focus on their potential therapeutic applications.

The Rationale for Comparison: The Impact of Fluorine's Position

The introduction of a fluorine atom into a pharmacologically active molecule is a well-established strategy in medicinal chemistry to modulate its properties.[1] The position of the fluorine atom on the phenyl ring can dramatically alter a compound's electronic properties, lipophilicity, metabolic stability, and receptor binding affinity.[1]

For phenylethanolamine derivatives, which are known to interact with adrenergic receptors, the position of the fluorine is hypothesized to influence their selectivity and potency. An in vitro study on ring-fluorinated phenylephrines (a closely related class of compounds) demonstrated that the position of the fluorine atom significantly alters the affinity for α- and β-adrenergic receptors.[2][3] Specifically, the 6-fluoro analog (equivalent to an ortho-fluoro position relative to the ethanolamine side chain) showed increased α-adrenergic selectivity, while the 2-fluoro analog (equivalent to another ortho- position) had higher affinity for β-receptors.[2][3] This provides a strong rationale for a comparative in vivo study of the positional isomers of this compound to determine if similar trends in selectivity and overall pharmacological profile are observed in a living system.

This guide will focus on the in vivo comparison of the following compounds:

  • Parent Compound: 2-Amino-1-phenylethanol

  • Para-fluoro Analog: this compound

  • Ortho-fluoro Analog: 2-Amino-1-(2-fluorophenyl)ethanol

  • Meta-fluoro Analog: 2-Amino-1-(3-fluorophenyl)ethanol

Proposed In Vivo Evaluation Workflow

The following workflow is designed to provide a comprehensive in vivo comparison of the selected compounds.

G cluster_0 Phase 1: Pharmacokinetics & Acute Toxicity cluster_1 Phase 2: Pharmacodynamic Evaluation cluster_2 Phase 3: Data Analysis & SAR PK Pharmacokinetic Profiling (IV & PO Administration) Tox Acute Toxicity Assessment (LD50 Determination) PK->Tox Inform Dosing for Subsequent Studies DA Comparative Data Analysis PK->DA CV Cardiovascular Safety (Blood Pressure & Heart Rate) Tox->CV Select Safe Doses CNS CNS Activity Screening (Locomotor Activity) Tox->CNS Select Safe Doses CV->DA CNS->DA SAR Structure-Activity Relationship Elucidation DA->SAR

Caption: Proposed workflow for the in vivo comparison of this compound and its analogs.

Hypothetical Adrenergic Signaling Pathway

Phenylethanolamines are known to exert their effects through adrenergic receptors. The following diagram illustrates the potential signaling cascade following receptor activation.

G Compound Fluorinated Phenylethanolamine Alpha1 α1-Adrenergic Receptor Compound->Alpha1 Beta β-Adrenergic Receptor Compound->Beta PLC Phospholipase C Alpha1->PLC AC Adenylate Cyclase Beta->AC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC Response Physiological Response (e.g., smooth muscle contraction, increased heart rate) Ca->Response PKC->Response cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Response

Caption: Hypothetical signaling pathway for fluorinated phenylethanolamines via adrenergic receptors.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected outcomes from the proposed in vivo studies, based on the in vitro data from related compounds and general medicinal chemistry principles.

Parameter2-Amino-1-phenylethanol (Parent)2-Amino-1-(2-fluorophenyl)ethanol (Ortho)2-Amino-1-(3-fluorophenyl)ethanol (Meta)This compound (Para)
Oral Bioavailability Low-ModerateModerateModerate-HighHigh
Metabolic Half-life ShortModerateModerateLong
Blood-Brain Barrier Penetration LowModerateModerate-HighHigh
α-Adrenergic Agonism ModerateLowModerateHigh
β-Adrenergic Agonism ModerateHighModerateLow
Cardiovascular Effects (at equivalent doses) Moderate increase in BP and HRPredominant increase in HRModerate increase in BP and HRPredominant increase in BP
CNS Stimulant Effects LowModerateModerateHigh
Acute Toxicity (LD50) HighModerateModerateModerate-Low

Experimental Protocols

Pharmacokinetic Profiling in Rodents

This protocol is adapted from standard murine pharmacokinetic study designs.[4][5]

Objective: To determine the pharmacokinetic profiles (Cmax, Tmax, AUC, and half-life) of the parent compound and its fluoro-analogs following intravenous (IV) and oral (PO) administration.

Animals: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 30 µL) from the submandibular vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[4]

    • For a complete profile, a terminal blood sample can be collected via cardiac puncture.[4]

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of each compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters and determine oral bioavailability.

Cardiovascular Safety Assessment

Objective: To evaluate the effects of the compounds on blood pressure and heart rate in conscious, freely moving rats.

Animals: Male Sprague-Dawley rats equipped with telemetry implants for cardiovascular monitoring.

Procedure:

  • Acclimatization: Allow animals to acclimatize to the housing and recording environment.

  • Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours prior to dosing.

  • Dosing: Administer single doses of each compound (e.g., 1, 3, and 10 mg/kg, PO), separated by an adequate washout period. A vehicle control group should be included.

  • Data Collection: Continuously record blood pressure and heart rate for at least 24 hours post-dose.

  • Data Analysis: Analyze the data for significant changes from baseline and compare the effects of the different analogs and doses.

CNS Activity Screening: Locomotor Activity

This protocol utilizes an actophotometer to assess general CNS stimulant or depressant effects.[6]

Objective: To assess the effects of the compounds on spontaneous locomotor activity in mice.

Animals: Male Swiss Webster mice (8-10 weeks old).

Procedure:

  • Habituation: Place individual mice in the actophotometer chamber and allow them to habituate for 30 minutes.

  • Dosing: Administer single doses of each compound (e.g., 1, 3, and 10 mg/kg, IP or PO) or vehicle.

  • Data Collection: Immediately after dosing, place the mice back into the actophotometer and record locomotor activity (e.g., beam breaks) continuously for at least 60 minutes.[6]

  • Data Analysis: Compare the total activity counts and the time course of activity between the different treatment groups.

Acute Toxicity Assessment

Objective: To determine the median lethal dose (LD50) of each compound.

Animals: Male and female Swiss Webster mice (8-10 weeks old).

Procedure:

  • Dose Range Finding: Administer a wide range of doses to small groups of animals to identify the approximate lethal dose.

  • Definitive LD50 Study:

    • Administer at least five graded doses of each compound to groups of at least 10 animals per dose.

    • Observe the animals for signs of toxicity and mortality for at least 72 hours.

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Conclusion

The systematic in vivo comparison of this compound and its positional isomers is crucial for understanding the impact of fluorine substitution on their pharmacological and toxicological profiles. The experimental framework outlined in this guide provides a comprehensive approach to elucidating these structure-activity relationships. The anticipated results, based on existing in vitro data for related compounds, suggest that the position of the fluorine atom will significantly influence receptor selectivity, pharmacokinetic properties, and overall in vivo effects. This research will be invaluable for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

  • Murine Pharmacokinetic Studies. Methods Mol Biol. 2018;1799:133-139.
  • Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center.
  • Kirk, K. L., et al. Synthesis and adrenergic activity of ring-fluorinated phenylephrines. J Med Chem. 1986 Nov;29(11):2182-8.
  • Pharmacokinetics Studies in Mice or R
  • Adrenaline in the CNS: In Vivo Evidence for a Functional Pathway Innervating the Hypothalamus. Neuropharmacology. 1987 Jul;26(7B):823-30.
  • Inhibitors of phenylethanolamine-N-methyltransferase. 2. Comparison of nonaromatic analogs of phenylethanolamines, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) and 2,3-dichloro-alpha-methylbenzylamine: effects on rat brain and adrenal catecholamine content and blood pressure. J Pharmacol Exp Ther. 1982 Nov;223(2):382-7.
  • Effects of ring fluorination on the adrenergic properties of phenylephrine. J Pharmacol Exp Ther. 1986 Oct;239(1):151-8.
  • Rodent PK Studies | Mouse, R
  • β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Toxicol Appl Pharmacol. 1980 Aug;55(1):128-31.
  • Fluorinated Molecules in the Diagnosis and Treatment of Neurodegenerative Diseases. Curr Med Chem. 2017;24(15):1548-1563.
  • Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated altern
  • Behavioral and electrophysiological effects of phenylethanolamine and 2-phenylethylamine. Psychopharmacologia. 1975;43(2):125-30.
  • Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. 2021; 11(2): 114-118.

Sources

A Comparative Guide to the Synthetic Efficiency of 2-Amino-1-(4-fluorophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-1-(4-fluorophenyl)ethanol

This compound is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemistry often plays a pivotal role in the biological activity and efficacy of the final drug product. Consequently, the development of efficient, scalable, and enantioselective synthetic routes is of paramount importance to the pharmaceutical industry. This guide benchmarks three primary synthetic strategies: Asymmetric Transfer Hydrogenation, Chemoenzymatic Synthesis via Ketoreductase, and Classical Synthesis via Nitrostyrene Reduction, evaluating them on key performance indicators such as yield, enantiomeric excess (e.e.), and operational complexity.

Comparative Analysis of Synthetic Routes

This section provides a detailed examination of the different synthetic pathways, including step-by-step protocols and a discussion of the underlying scientific principles that govern their efficiency and selectivity.

Asymmetric Transfer Hydrogenation of 2-Amino-4'-fluoroacetophenone

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for the enantioselective reduction of ketones to chiral alcohols.[1] This approach is particularly attractive for industrial applications as it avoids the use of high-pressure hydrogen gas and often employs inexpensive and readily available hydrogen donors like formic acid or isopropanol.

Workflow: Asymmetric Transfer Hydrogenation

cluster_0 Asymmetric Transfer Hydrogenation start 2-Amino-4'-fluoroacetophenone HCl catalyst Ru-catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) HCOOH/TEA start->catalyst Substrate & Reagents reaction Reaction at 60-65 °C catalyst->reaction Catalytic Reduction workup Neutralization (NH4OH) Crystallization reaction->workup Isolation product (R)-2-Amino-1-(4-fluorophenyl)ethanol workup->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: A chiral Ruthenium(II) catalyst, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], is prepared or sourced commercially.

  • Reaction Setup: To a solution of 2-amino-4'-fluoroacetophenone hydrochloride in a suitable solvent like methanol, the ruthenium catalyst (typically 0.1-1 mol%) is added.

  • Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/TEA) is added as the hydrogen source.

  • Reaction Conditions: The reaction mixture is heated to 60-65 °C and stirred for several hours until completion, as monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reaction is cooled, and the product is precipitated by neutralizing the mixture with an aqueous base such as ammonium hydroxide. The solid product is then collected by filtration, washed, and dried.

Rationale and Insights: The use of an unprotected α-amino ketone hydrochloride salt is a key advantage of this method, as it circumvents the need for protection and deprotection steps, thereby improving the overall atom and step economy. The chiral ligand on the ruthenium catalyst is crucial for inducing high enantioselectivity in the reduction of the prochiral ketone. The formic acid/triethylamine system serves as a convenient and effective in situ source of hydrogen.

Chemoenzymatic Synthesis via Ketoreductase

Biocatalysis, particularly the use of ketoreductases (KREDs), offers a highly selective and environmentally benign approach to the synthesis of chiral alcohols.[2] These enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity, making them ideal for pharmaceutical synthesis. Modern protein engineering techniques have further expanded the substrate scope and robustness of KREDs.[3]

Workflow: Chemoenzymatic Synthesis with Ketoreductase

cluster_1 Chemoenzymatic Synthesis start 2-Amino-4'-fluoroacetophenone enzyme Engineered Ketoreductase (KRED) Cofactor Regeneration System (e.g., GDH/Glucose) start->enzyme Substrate & Biocatalyst reaction Biocatalytic Reduction in Buffer (pH 7) enzyme->reaction Enzymatic Reduction extraction Product Extraction (e.g., Ethyl Acetate) reaction->extraction Isolation product (S)-2-Amino-1-(4-fluorophenyl)ethanol extraction->product

Caption: Workflow for Chemoenzymatic Synthesis.

Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction

  • Biocatalyst Preparation: An engineered ketoreductase, either as a whole-cell catalyst or a purified enzyme, is prepared. A cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, is also required for NADPH-dependent KREDs.[4]

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), 2-amino-4'-fluoroacetophenone, the ketoreductase, the cofactor (NADP+), and the components of the regeneration system are combined.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (typically 25-40 °C) with gentle agitation. The reaction progress is monitored by HPLC.

  • Work-up and Isolation: Once the reaction reaches completion, the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield the chiral amino alcohol.

Rationale and Insights: The high enantioselectivity of this method is dictated by the specific engineered ketoreductase chosen. The use of a cofactor regeneration system is crucial for making the process economically viable, as the nicotinamide cofactor is expensive. The mild reaction conditions (neutral pH, ambient temperature) are a significant advantage, preserving sensitive functional groups and reducing energy consumption.

Classical Synthesis via Nitrostyrene Reduction

This classical approach involves a multi-step synthesis starting from readily available commodity chemicals. While often perceived as less "green" than catalytic methods, it can be a robust and well-understood route for producing the target molecule.

Workflow: Classical Synthesis via Nitrostyrene

cluster_2 Classical Synthesis start 4-Fluorobenzaldehyde step1 Henry Reaction (Nitromethane, Base) start->step1 intermediate 1-(4-Fluorophenyl)-2-nitroethanol step1->intermediate step2 Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) intermediate->step2 product rac-2-Amino-1-(4-fluorophenyl)ethanol step2->product resolution Chiral Resolution (e.g., with a chiral acid) product->resolution final_product Enantiopure this compound resolution->final_product

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-1-(4-fluorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The compound 2-Amino-1-(4-fluorophenyl)ethanol is a key chiral building block in the synthesis of various pharmaceutical agents.[1] Consequently, the ability to distinguish, quantify, and assign the absolute configuration of its enantiomers, (R)- and (S)-2-Amino-1-(4-fluorophenyl)ethanol, is a critical analytical challenge. This guide provides a comprehensive framework for the spectroscopic comparison of these enantiomers, detailing the underlying principles, robust experimental protocols, and expected outcomes. We will explore a multi-technique approach, establishing a self-validating system for unambiguous chiral identification.

Section 1: The Foundation – Achiral Spectroscopic Verification

Before delving into chiral-specific methods, it is crucial to verify the chemical identity and purity of the analyte. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy serve as the initial validation step. In an achiral environment, the spectra of the (R)- and (S)-enantiomers are expected to be identical, as these techniques probe the constitution and bonding of the molecule, which are the same for both enantiomers.[2] Any deviation would suggest the presence of impurities rather than enantiomeric differences.

NMR Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the molecular structure by probing the chemical environment of each nucleus. For this compound, specific resonances corresponding to the aromatic protons, the methine (-CHOH), and the methylene (-CH₂NH₂) protons are expected.

Expected ¹H NMR Resonances (Illustrative):

  • Aromatic Region (δ 7.0-7.4 ppm): Two sets of doublets (a doublet of doublets due to ¹⁹F coupling) characteristic of a 1,4-disubstituted benzene ring.

  • Methine Proton (-CHOH, δ ~4.8 ppm): A doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene group.

  • Methylene Protons (-CH₂NH₂, δ ~2.8-3.1 ppm): Two separate signals, each a doublet of doublets, due to their diastereotopic nature and coupling to the methine proton.

  • Amine and Hydroxyl Protons (-NH₂, -OH): Broad singlets, chemical shift can vary with concentration and solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies. The spectra for both enantiomers should be superimposable.

Table 1: Key FT-IR Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3400 - 3200 (Broad)
N-H (Amine)Stretching3350 - 3250 (Medium, Doublet)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=C (Aromatic)Stretching1600 - 1475
C-F (Aryl Fluoride)Stretching1250 - 1100
C-O (Alcohol)Stretching1150 - 1050

Section 2: Chiral Discrimination – Unmasking the Enantiomers

Distinguishing between enantiomers requires a chiral environment or a technique that is inherently sensitive to chirality.[3] Chiroptical spectroscopies, which rely on the differential interaction of chiral molecules with polarized light, are the gold standard.[4] Additionally, NMR spectroscopy in the presence of a chiral auxiliary can induce a diastereomeric environment, allowing for differentiation.

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

Principle of Operation: The addition of an enantiomerically pure Chiral Shift Reagent (CSR) to a solution of the racemic analyte leads to the formation of transient diastereomeric complexes.[5] These complexes have distinct magnetic environments, resulting in the separation of NMR signals for the (R)- and (S)-enantiomers. Lanthanide-based complexes are often used, but organic CSRs are also effective for amino alcohols.[6][7]

Experimental Protocol: ¹H NMR with (R)-(-)-Mandelic Acid as CSR

  • Sample Preparation: Prepare a ~10 mM solution of racemic this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic analyte to serve as a baseline.

  • CSR Titration: Add a substoichiometric amount (e.g., 0.2 equivalents) of the CSR, (R)-(-)-Mandelic Acid, to the NMR tube.

  • Data Acquisition: After thorough mixing, re-acquire the ¹H NMR spectrum. Observe the splitting of key proton signals, particularly the methine proton (-CHOH) and the methylene protons (-CH₂NH₂).

  • Optimization: Incrementally add more CSR (e.g., up to 1.0 equivalent), acquiring a spectrum at each step to achieve optimal signal separation without excessive line broadening.

  • Validation: Repeat the experiment using enantiomerically pure samples of the (R)- and (S)-analytes to definitively assign the separated signals.

Table 2: Illustrative ¹H NMR Data with a Chiral Shift Reagent

ProtonRacemate (δ ppm)(R)-Enantiomer with CSR (δ ppm)(S)-Enantiomer with CSR (δ ppm)Δδ (ppm)
-CHOH4.81 (dd)4.85 (dd)4.92 (dd)0.07
-CH₂a3.05 (dd)3.08 (dd)3.14 (dd)0.06
-CH₂b2.89 (dd)2.91 (dd)2.96 (dd)0.05

Note: The direction of the chemical shift (upfield or downfield) for each enantiomer depends on the specific CSR and analyte interaction.

CSR_Workflow cluster_NMR NMR with Chiral Shift Reagent Racemate Racemic Analyte in NMR Tube Add_CSR Add Enantiopure CSR ((R)-Mandelic Acid) Racemate->Add_CSR Complexes Formation of Transient Diastereomeric Complexes (R,R) and (S,R) Add_CSR->Complexes NMR_Spec Acquire ¹H NMR Spectrum Complexes->NMR_Spec Split_Signals Separated Signals for (R) and (S) Enantiomers NMR_Spec->Split_Signals

Caption: Workflow for enantiomeric differentiation using NMR with a Chiral Shift Reagent.

Electronic Circular Dichroism (ECD) Spectroscopy

Principle of Operation: ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8] Enantiomers produce ECD spectra that are mirror images of each other (equal in magnitude, opposite in sign).[4] The aromatic chromophore in this compound is the primary source of the ECD signal in the UV region.

Experimental Protocol: ECD Spectroscopy

  • Sample Preparation: Prepare solutions of the (R)- and (S)-enantiomers at a known concentration (e.g., 0.1 mg/mL) in a suitable UV-transparent solvent (e.g., Methanol or Acetonitrile).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range to cover the expected electronic transitions of the phenyl group (e.g., 190-300 nm).

  • Blank Correction: Acquire a spectrum of the solvent in the same cuvette to be used for the samples. This will serve as the baseline for correction.

  • Data Acquisition: Acquire the ECD spectra for the (R)- and (S)-enantiomers. The data is typically reported in units of molar ellipticity [θ] or differential molar extinction coefficient (Δε).

  • Verification: Confirm that the spectrum of the (S)-enantiomer is a mirror image of the (R)-enantiomer's spectrum. A spectrum of the racemate should show no CD signal (Δε = 0).

Table 3: Expected ECD Spectral Data

Enantiomerλmax (nm)Δε (L·mol⁻¹·cm⁻¹)Cotton Effect Sign
(R)-isomer~215 nm+5.2Positive
~265 nm-0.8Negative
(S)-isomer~215 nm-5.2Negative
~265 nm+0.8Positive
Vibrational Circular Dichroism (VCD) Spectroscopy

Principle of Operation: VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized IR radiation for vibrational transitions.[9] VCD provides a rich, fingerprint-like spectrum that is highly sensitive to the absolute configuration of the entire molecule, not just the environment of a chromophore.[10] This makes it a powerful tool for unambiguous stereochemical assignment, especially when combined with quantum chemical calculations.[11]

CD_Principle cluster_light Incident Light cluster_sample Chiral Sample cluster_detector Detector LCP LCP Analyte Enantiomer LCP->Analyte Abs (A_L) RCP RCP RCP->Analyte Abs (A_R) Detector ΔA = A_L - A_R Analyte->Detector

Caption: Principle of Circular Dichroism: Differential absorption (ΔA) of polarized light.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Prepare concentrated solutions (~50 mg/mL) of the (R)- and (S)-enantiomers in a suitable IR-transparent solvent (e.g., CDCl₃ or CCl₄). A high concentration is often necessary as VCD signals are typically weak.[12]

  • Instrument Setup: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).

  • Data Acquisition: Collect the VCD and standard IR absorption spectra over the mid-IR range (e.g., 2000-800 cm⁻¹). Data collection may require several hours to achieve an adequate signal-to-noise ratio.

  • Data Analysis: As with ECD, the VCD spectrum of one enantiomer must be the mirror image of the other. The bands in the VCD spectrum correspond to the absorption bands in the IR spectrum. Specific vibrational modes, such as C-H bending or C-O stretching, will show distinct positive or negative VCD signals (bisignate couplets) that are characteristic of the absolute configuration.[13]

Section 3: Data Synthesis and Conclusion

A multi-spectroscopic approach provides the highest level of confidence in the characterization of the this compound enantiomers.

  • Identity and Purity: Standard ¹H NMR, ¹³C NMR, and FT-IR confirm the chemical structure and rule out significant impurities. The identical spectra for both enantiomer samples serve as a crucial quality control check.

  • Differentiation and Quantification: NMR with a chiral shift reagent provides a robust method to resolve the signals from the two enantiomers, allowing for the determination of enantiomeric excess (%ee) by integrating the separated peaks.

  • Absolute Configuration: ECD and VCD provide the definitive assignment of absolute configuration. The mirror-image spectra produced by the (R)- and (S)-enantiomers are a hallmark of chiroptical techniques. For ultimate certainty, these experimental spectra can be compared to spectra predicted by time-dependent density functional theory (TD-DFT) calculations.

By systematically applying these techniques, researchers and drug development professionals can create a comprehensive and self-validating data package for the stereochemical characterization of this compound, ensuring the quality and safety of downstream applications.

References

  • Vertex AI Search. (n.d.). This compound | Solubility of Things.
  • ResearchGate. (n.d.). Enantiomer-specific detection of chiral molecules via microwave spectroscopy | Request PDF.
  • Chem-Impex. (n.d.). 2-Amino-1-phenylethanol.
  • ACS Publications. (n.d.). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding | Organic Letters.
  • PubMed. (2021). Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol.
  • NIH. (n.d.). Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry - PMC.
  • Spectroscopy Europe. (2022). Making it easier to differentiate chiral molecules.
  • NIH. (n.d.). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
  • PubMed. (2007). Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation.
  • The Journal of Physical Chemistry A. (2023). Virtual Issue on Chiroptical Spectroscopy.
  • Chemistry LibreTexts. (2022). Circular Dichroism.
  • ACS Publications. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method | Journal of Chemical Theory and Computation.
  • YouTube. (n.d.). Can IR Spectroscopy Distinguish Enantiomers? - Chemistry For Everyone.
  • Royal Society of Chemistry. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling.
  • J-STAGE. (n.d.). New Chiral NMR Shift Reagent for α-Amino Acids and N-Protected Oligopeptides in Aqueous Solution.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Amino-1-(4-fluorophenyl)ethanol and its associated waste streams. As a fluorinated aromatic amino alcohol, this compound requires specialized disposal protocols that account for its chemical properties, potential hazards, and environmental persistence. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. The compound's structure, featuring a stable carbon-fluorine bond and an amino alcohol functional group, dictates its hazard profile and informs the necessary disposal precautions.

The primary hazards are identified by the Globally Harmonized System (GHS) and are summarized below. This assessment is critical because the disposal pathway must mitigate these risks. For instance, its classification as an irritant necessitates that all waste, including the initial rinsate from contaminated labware, be handled as hazardous to prevent unintended exposure.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity (Oral)H302: Harmful if swallowed.[1][2]Danger / WarningCorrosion, Exclamation Mark
Skin Corrosion/IrritationH315: Causes skin irritation.[2][3]Danger / WarningCorrosion, Exclamation Mark
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation.[1][2][3]DangerCorrosion
Specific Target Organ ToxicityH335: May cause respiratory irritation.[2][3]WarningExclamation Mark

The presence of the C-F bond is of particular significance. Fluorinated organic compounds are known for their high thermal stability and resistance to natural degradation, earning them the moniker "forever chemicals".[4][5] Therefore, disposal methods must be robust enough to ensure the complete destruction of the molecule, preventing the release of persistent organic pollutants into the environment.

Immediate Safety Protocols & Spill Management

Effective and immediate response to spills is a critical component of laboratory safety. The following step-by-step protocol should be adopted for any accidental release of this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: Lab coat.

  • Respiratory Protection: For large spills or in poorly ventilated areas, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

Small Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation, preferably within a chemical fume hood.[3]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.

  • Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Allow it to fully absorb the chemical.

  • Transfer to Waste Container: Using non-sparking tools (e.g., a plastic scoop), carefully sweep or scoop the contaminated absorbent material into a designated, leak-proof hazardous waste container.[6]

  • Label the Container: Immediately affix a hazardous waste label to the container, clearly identifying the contents as "Spill Debris containing this compound."

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste. Follow with a final wash using soap and water.

  • Dispose of PPE: Contaminated gloves and other disposable PPE must be placed in the hazardous waste container.

Core Disposal Protocol for Chemical Waste

The disposal of unused, expired, or waste this compound must be managed through a certified hazardous waste program.[7] Direct disposal via drain or as common trash is strictly prohibited.[8][9]

Step 1: Waste Characterization and Segregation

This compound must be classified as a hazardous chemical waste based on its toxic and irritant properties.[8]

  • Segregation is Key: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible wastes can react, leading to dangerous outcomes.[9]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated weigh boats, paper) and liquid waste (e.g., reaction residues, solutions) in separate, appropriate containers.[8]

Step 2: Containerization
  • Use Compatible Containers: Collect waste in sturdy, leak-proof containers that are chemically compatible with the substance. High-density polyethylene (HDPE) carboys are suitable for liquid waste.[9][10]

  • Original Containers: Whenever possible, dispose of unused product in its original container.[11]

  • Leave Headspace: Do not fill liquid waste containers to the brim. Leave at least 10% of the volume as headspace to allow for vapor expansion.[8]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[8][9]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a completed hazardous waste label to each container as soon as the first drop of waste is added.[9]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or formulas.[8]

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Final Disposal Pathway

The robust nature of the carbon-fluorine bond necessitates a disposal method capable of complete molecular destruction.

  • High-Temperature Incineration (Preferred Method): This is the most effective technology for the permanent destruction of fluorinated organic compounds.[4][12] The process requires sufficiently high temperatures and long residence times to break the C-F bond.[12][13] Disposal must be conducted at a licensed hazardous waste incineration facility equipped with flue gas scrubbers to neutralize the resulting hydrogen fluoride (HF).

  • Hazardous Waste Landfill (Alternative): While compliant, disposal in a specially engineered hazardous waste landfill only contains the chemical; it does not destroy it.[4] This method is less preferable due to the long-term environmental liability associated with persistent chemicals.

All final disposal activities must be coordinated through your institution's EHS department and carried out by a licensed hazardous waste management vendor.

Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is crucial to prevent cross-contamination and accidental exposure.

Protocol for Reusable Labware (e.g., Glassware):

  • Initial Rinse: Perform an initial rinse of the contaminated labware with a suitable solvent (e.g., ethanol).

  • Collect Rinsate: This first rinse must be collected and disposed of as hazardous liquid waste. [9] For highly toxic materials, the first three rinses should be collected.[9]

  • Secondary Cleaning: After the initial hazardous rinse, wash the labware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water. The container can now be considered clean for reuse or disposal as non-hazardous glass waste, provided all chemical residues have been removed.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing various waste streams of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Processing cluster_3 Final Disposition Waste_ID Identify Waste Type Liquid_Waste Liquid Waste (e.g., reaction mixture, rinsate) Waste_ID->Liquid_Waste Liquid Solid_Waste Solid Waste (e.g., contaminated PPE, weigh paper) Waste_ID->Solid_Waste Solid Spill_Debris Spill Debris (e.g., absorbed material) Waste_ID->Spill_Debris Spill Unused_Chem Unused/Expired Chemical (in original container) Waste_ID->Unused_Chem Unused Product Containerize_L Pour into Labeled HDPE Waste Carboy Liquid_Waste->Containerize_L Containerize_S Place in Labeled Lined Waste Pail Solid_Waste->Containerize_S Containerize_Sp Scoop into Labeled Sealed Container Spill_Debris->Containerize_Sp Label_UC Ensure Original Label is Intact & Add 'Waste' Designation Unused_Chem->Label_UC SAA Store in Satellite Accumulation Area Containerize_L->SAA Containerize_S->SAA Containerize_Sp->SAA Label_UC->SAA Pickup Arrange Pickup by Certified Hazardous Waste Vendor SAA->Pickup

Caption: Waste Management Workflow for this compound.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA. Retrieved from [Link]

  • Ethanol absolute Safety Data Sheet. (2020, March 19). Merck. Retrieved from [Link]

  • FACT SHEET: Hazardous Waste Disposal. (2023, June 27). Tulane University Office of Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Requirements for Pesticide Disposal. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.